molecular formula C9H8O4 B1419795 2,3-Dihydro-1,4-benzodioxin-6-yl formate CAS No. 782471-87-8

2,3-Dihydro-1,4-benzodioxin-6-yl formate

Cat. No.: B1419795
CAS No.: 782471-87-8
M. Wt: 180.16 g/mol
InChI Key: RCRSXIPOWVEBGN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-6-yl formate is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-13-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRSXIPOWVEBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dihydro-1,4-benzodioxin-6-yl formate (CAS Number: 782471-87-8), a molecule of interest within the broader class of benzodioxin derivatives. While direct research on this specific formate ester is limited, this document synthesizes available information on its core structure, plausible synthetic routes, and predicted physicochemical properties. Furthermore, it explores the well-documented biological significance of the 2,3-dihydro-1,4-benzodioxin scaffold to project the potential applications of this compound in drug discovery and development.

Introduction: The 2,3-Dihydro-1,4-benzodioxin Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxin ring system is a prominent structural motif found in a multitude of biologically active compounds.[1] Its unique conformation and electronic properties make it a versatile scaffold for interacting with various biological targets. This core is present in drugs with diverse therapeutic applications, including antihypertensive agents, antipsychotics, and treatments for glaucoma.[1] Moreover, derivatives of this scaffold have shown promise as inhibitors of 5-lipoxygenase, suggesting their potential in treating inflammatory conditions like asthma and arthritis.[1] The inherent biological relevance of the 2,3-dihydro-1,4-benzodioxin core makes this compound a compound of significant interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily sourced from chemical suppliers and computational models.

PropertyValueSource
CAS Number 782471-87-8[2]
Molecular Formula C₉H₈O₄N/A
Molecular Weight 180.16 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.N/A

Synthesis of this compound: A Proposed Pathway

Synthesis_Workflow A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde A->B Ring Closure (1,2-Dibromoethane, Base) C 2,3-Dihydro-1,4-benzodioxin-6-ol B->C Reduction (e.g., NaBH4) D This compound C->D Formylation (e.g., Formic Acid, Acetic Anhydride)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 2,3-Dihydro-1,4-benzodioxin-6-ol

The crucial intermediate for the synthesis of the target compound is 2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 10288-72-9).[3] A plausible synthesis of this precursor starts with 3,4-dihydroxybenzaldehyde.

Protocol for the Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde:

This protocol is adapted from a patented method for the synthesis of the corresponding carboxylic acid.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as ethanol or DMF.

  • Addition of Reagents: Add a base, such as potassium carbonate or sodium hydroxide, to the solution. Subsequently, add 1,2-dibromoethane.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, can be purified by column chromatography on silica gel.

Protocol for the Reduction to 2,3-Dihydro-1,4-benzodioxin-6-ol:

  • Dissolution: Dissolve the purified 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in a suitable solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,3-dihydro-1,4-benzodioxin-6-ol can be further purified by recrystallization or column chromatography.

Step 2: Formylation of 2,3-Dihydro-1,4-benzodioxin-6-ol

The final step involves the formylation of the phenolic hydroxyl group of 2,3-dihydro-1,4-benzodioxin-6-ol to yield the target formate ester.

Proposed Protocol for Formylation:

  • Reagent Preparation: Prepare a formylating agent by mixing formic acid with acetic anhydride.

  • Reaction: To a solution of 2,3-dihydro-1,4-benzodioxin-6-ol in a suitable aprotic solvent (e.g., dichloromethane or THF), add the freshly prepared formylating agent. The reaction can be performed at room temperature or with gentle heating.

  • Work-up: Upon completion, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

  • Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Potential Biological Activity and Applications

Due to the absence of direct biological studies on this compound, its potential applications are inferred from the well-established activities of structurally related compounds. The 2,3-dihydro-1,4-benzodioxin nucleus is a key component in many pharmacologically active molecules.

Potential_Applications Core 2,3-Dihydro-1,4-benzodioxin Scaffold A Antihypertensive Agents Core->A B Antidepressants & Antipsychotics Core->B C Anti-inflammatory Agents Core->C D Glaucoma Treatment Core->D

Caption: Potential therapeutic areas for derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold.

Derivatives of 2,3-dihydro-1,4-benzodioxin have been extensively investigated for their cardiovascular effects, particularly as α-adrenergic receptor antagonists, leading to their use as antihypertensive drugs. Furthermore, modifications to this scaffold have yielded compounds with significant activity in the central nervous system, showing potential as antidepressants and antipsychotics. The anti-inflammatory properties of some derivatives, linked to the inhibition of enzymes like 5-lipoxygenase, open another avenue for therapeutic development.[1]

Given these precedents, this compound represents a valuable starting point for the synthesis of novel derivatives and for screening in various biological assays to explore its own potential therapeutic efficacy.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, predicted spectral data can be inferred based on the analysis of its structural components and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzodioxin ring, the methylene protons of the dioxin ring (typically a singlet or a complex multiplet around 4.3 ppm), and a distinct singlet for the formate proton in the downfield region (around 8.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the dioxin ring, and a characteristic signal for the carbonyl carbon of the formate group (typically in the range of 160-165 ppm).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (180.04 g/mol for C₉H₈O₄). Fragmentation patterns would likely involve the loss of the formate group and cleavage of the dioxin ring. The NIST WebBook provides mass spectral data for the parent 2,3-dihydro-1,4-benzodioxin, which can serve as a reference for the fragmentation of the core structure.[5]

Safety and Handling

Based on the safety data sheet for a related compound, 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine, caution should be exercised when handling this compound.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a molecule with significant potential, primarily due to its core 2,3-dihydro-1,4-benzodioxin scaffold, which is a cornerstone in the development of numerous therapeutic agents. While direct experimental data on this specific compound is currently lacking, this guide provides a robust framework for its synthesis and an informed perspective on its potential applications.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol for this compound, along with its complete spectroscopic characterization (NMR, IR, MS), is a critical next step.

  • Biological Screening: A comprehensive biological evaluation of the compound is warranted. Screening against a panel of receptors and enzymes, particularly those targeted by other benzodioxin derivatives (e.g., adrenergic receptors, serotonin receptors, 5-lipoxygenase), could reveal novel activities.

  • Analogue Synthesis: This molecule serves as an excellent starting point for the synthesis of a library of derivatives to explore structure-activity relationships and optimize for specific biological targets.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and contribute to the development of new and effective therapeutic agents.

References

  • Dalpozzo, A., & Liso, G. (2007). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 11(10), 875-899.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds. Its presence in various therapeutic agents, ranging from antihypertensives to potential treatments for neurological disorders, underscores its significance in modern drug discovery and development.[1] The specific functionalization of this core structure is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.

This technical guide provides a comprehensive overview of the structure elucidation of a specific derivative, 2,3-Dihydro-1,4-benzodioxin-6-yl formate . We will delve into a logical and scientifically rigorous workflow for confirming its molecular structure, beginning with a plausible synthetic route and progressing through a detailed analysis of its predicted spectroscopic data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical application of modern analytical techniques in chemical characterization.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the formylation of its corresponding phenolic precursor, 2,3-dihydro-1,4-benzodioxin-6-ol. Various methods exist for the formylation of phenols, offering different advantages in terms of yield, regioselectivity, and reaction conditions.[2][3] For the purpose of this guide, we will outline a general and effective procedure.

Experimental Protocol: Formylation of 2,3-dihydro-1,4-benzodioxin-6-ol

This protocol is adapted from established methods for the formylation of phenolic compounds.[4][5]

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-ol

  • Formamidine acetate

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1,4-benzodioxin-6-ol in the chosen anhydrous solvent.

  • To this solution, add formamidine acetate and acetic anhydride. The molar ratios of the reactants should be optimized based on preliminary small-scale experiments.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic components.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the phenolic starting material and other reaction components.

  • Anhydrous Solvent: Prevents the hydrolysis of acetic anhydride and other moisture-sensitive reagents.

  • Formamidine acetate and Acetic Anhydride: This combination provides a mild and efficient method for the formylation of phenols without the need for strong acids or bases.[4]

  • TLC Monitoring: Allows for the real-time tracking of the reaction's progress, preventing over- or under-reaction.

  • Aqueous Workup and Extraction: Separates the organic product from inorganic byproducts and unreacted starting materials.

  • Chromatographic Purification: Ensures the isolation of the target compound in high purity, which is essential for accurate spectroscopic analysis.

Synthesis_Workflow Start 2,3-dihydro-1,4-benzodioxin-6-ol Reaction Formylation (Formamidine acetate, Acetic anhydride) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis and Structure Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for determining the number and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic, dioxin, and formate protons.

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-formate~8.2s-1H
H-5~6.9d~8.51H
H-7~6.7dd~8.5, ~2.51H
H-8~6.6d~2.51H
H-2, H-3~4.3m-4H

Analysis and Causality:

  • Formate Proton (H-formate): The single proton of the formate group is expected to appear as a sharp singlet significantly downfield, around 8.2 ppm. This is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons (H-5, H-7, H-8): The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to a characteristic splitting pattern.[6]

    • H-5: This proton is ortho to the dioxin oxygen and meta to the formate group. It will likely appear as a doublet due to coupling with H-7.

    • H-7: This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

    • H-8: This proton is ortho to the formate group and will be deshielded. It will appear as a doublet due to coupling with H-7.

  • Dioxin Protons (H-2, H-3): The four protons of the dihydrodioxin ring are chemically equivalent and will likely appear as a multiplet around 4.3 ppm.

Comparison with Precursor (2,3-dihydro-1,4-benzodioxin-6-ol):

The key difference in the ¹H NMR spectrum upon formylation will be the disappearance of the broad phenolic -OH proton signal and the appearance of the downfield formate proton singlet. The chemical shifts of the aromatic protons will also be affected by the replacement of the electron-donating hydroxyl group with the electron-withdrawing formate group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (formate)~160
C-6~148
C-4a~143
C-8a~142
C-5~123
C-8~118
C-7~117
C-2, C-3~64

Analysis and Causality:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the formate group is expected to resonate in the downfield region, typically around 160 ppm.[7]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

    • C-6: The carbon directly attached to the electron-withdrawing formate group will be significantly deshielded.

    • The other aromatic carbons will also experience shifts in their resonance frequencies compared to the precursor due to the change in the electronic nature of the substituent at C-6.

  • Dioxin Carbons (C-2, C-3): These carbons are part of the saturated heterocyclic ring and will appear in the aliphatic region, typically around 64 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=O (formate ester)1750-1730Strong, sharp
C=C (aromatic)1600-1450Medium
C-O (ester)1300-1150Strong
C-O (ether)1150-1050Strong

Analysis and Causality:

  • C=O Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the carbonyl stretch of the formate ester, expected in the range of 1750-1730 cm⁻¹.[8][9] The exact position will be influenced by conjugation with the aromatic ring.

  • C-O Stretches: Strong absorption bands corresponding to the C-O stretching vibrations of the ester and the ether linkages in the dioxin ring will be observed in the fingerprint region.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound (C₉H₈O₄), which is 180.04 g/mol .

  • Key Fragmentation Pathways:

    • Loss of the formyl group (-CHO): A significant fragment ion would be expected from the loss of the formyl radical, resulting in a peak at m/z 151.

    • Loss of formic acid (-HCOOH): Another possible fragmentation pathway is the loss of a neutral formic acid molecule, leading to a fragment at m/z 134.

    • Fragmentation of the benzodioxin ring: Further fragmentation of the benzodioxin portion of the molecule would lead to smaller characteristic fragments.[6][10]

MS_Fragmentation M [M]⁺˙ m/z = 180 M_CHO [M-CHO]⁺ m/z = 151 M->M_CHO - CHO˙ M_HCOOH [M-HCOOH]⁺˙ m/z = 134 M->M_HCOOH - HCOOH

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The structure elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful spectroscopic techniques. By employing a logical synthetic strategy, such as the formylation of 2,3-dihydro-1,4-benzodioxin-6-ol, and meticulously analyzing the resulting ¹H NMR, ¹³C NMR, IR, and mass spectra, a definitive structural assignment can be achieved. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, provides a robust framework for the characterization of this and similar benzodioxin derivatives. This multi-faceted analytical approach ensures the scientific integrity and trustworthiness of the structural assignment, a cornerstone of chemical research and drug development.

References

  • We report a new method to formylate phenol derivatives using formamidine acetate and acetic anhydride. This general-purpose transformation is a significant improvement over many other methods and does not require high temperatures or the addition of strong acid or base. (Source: RSC Publishing)
  • A convenient, general procedure for formylation of diverse range of phenols with the Duff protocol has been developed. The procedure gives dialdehydes when possible. (Source: Thieme)
  • Formylation reactions are a form of electrophilic aromatic substitution and therefore work best with electron-rich starting materials. Phenols are a common substrate, as they readily deprotonate to excellent phenoxide nucleophiles. (Source: Wikipedia)
  • The present procedure is a simple, efficient and regioselective method for the preparation of substituted salicylaldehydes that is based on the work reported by Hofsløkken and Sk
  • In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions formed from passing the molecules mass spectrum. (Source: Wikipedia)
  • For the 1,2,4-pattern you expect a singlet and two doublets. (Source: Organic Chemistry Tutor)
  • In this seventh installment of our study of the infrared spectroscopy of the carbonyl group, we look at aromatic esters and carbonates. We see that aromatic esters follow the ester Rule of Three, but that each of these three peak positions is different for saturated and aromatic esters, which makes them easy to distinguish. (Source: Spectroscopy Online)
  • Saturated esters have a C═O absorbance at 1735 cm–1 and two strong absorbances in the 1300 to 1000 cm–1 range from the C–O portion of the functional group. Like other carbonyl functional groups, esters next to either an aromatic ring or a double bond absorb at 1715 cm–1, about 20 to 30 cm–1 lower than a saturated ester. (Source: Chemistry LibreTexts)
  • The synthesis, crystal structure and some spectroscopic details for (E)-1-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one are presented. (Source: National Institutes of Health)

  • The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities. (Source: Bentham Science)
  • The synthesis and reactivity of several bioisosteres of the non-aromatic ring will be discussed. The occurrence of the 2,3-dihydro-1,4-benzodioxin structure in various naturally abundant compounds is also known. (Source: Bentham Science)
  • The C-13 NMR spectrum of methylbenzoate shows a signal for the carbonyl carbon at approxim
  • The molecular ions are energetically unstable, and some of them will break up into smaller pieces. The simplest case is that a molecular ion breaks into two parts - one of which is another positive ion, and the other is an uncharged free radical. (Source: Chemguide)
  • The reaction of 1,4-benzodioxane-6-amine with ethane sulfonyl chloride yielded N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)ethanesulfonamide. (Source: ResearchGate)

  • Aromatic compounds, such as benzene, have a weak C–H stretching absorption at 3030 cm–1, just to the left of a typical saturated C–H band.
  • The resonance frequencies of ¹³C nuclei are lower than those of protons in the same applied field. (Source: Chemistry LibreTexts)
  • The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities. Some of them are antihypertensive agents. (Source: Bentham Science)
  • For substitution at the 1,2,4-positions you expect a singlet and two doublets. (Source: Organic Chemistry Tutor)
  • The C=O stretch of aliphatic esters appears from 1750-1735 cm-1; that of α, β-unsaturated esters appears from 1730-1715 cm-1. (Source: University of Colorado Boulder)
  • The region between 500 – 1500 cm-1 of the spectrum is more complex and typically has a lot of peaks which are very close together and thus could be difficult to identify. (Source: Specac Ltd)
  • The second important peak region is the carbonyl C=O stretch area at about 1630-1830 cm-1. (Source: Master Organic Chemistry)
  • The carbonyl carbon of an ester is usually at approxim
  • The invention relates to a preparation method of a 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • The structures of the synthesized compounds were characterized using FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS. (Source: Scientific Research Publishing)
  • 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 (Source: PubChem)
  • 782471-87-8|2,3-Dihydro-1,4-benzodioxin-6-yl form

Sources

A Spectroscopic Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1,4-benzodioxin-6-yl formate is a molecule of interest in synthetic chemistry and drug discovery, belonging to the class of benzodioxin derivatives. The 2,3-dihydro-1,4-benzodioxin scaffold is a common feature in a variety of biologically active compounds. A thorough understanding of the spectral characteristics of its derivatives is paramount for researchers in confirming synthesis, identifying impurities, and elucidating metabolic pathways. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations presented herein are based on a combination of established spectroscopic principles and comparative data from closely related chemical structures, offering a robust predictive framework for researchers in the field.

Molecular Structure

To facilitate the discussion of the spectral data, the atomic numbering convention for this compound is established as follows:

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the dioxin methylene protons, and the formate proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-13 (formate)
~6.90d1HH-5
~6.80dd1HH-4
~6.70d1HH-3
~4.25s4HH-8, H-9
  • Formate Proton (H-13): The proton of the formate group is expected to appear as a singlet in the downfield region, typically around δ 8.10 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons (H-3, H-4, H-5): The three aromatic protons will exhibit a characteristic splitting pattern. H-5, being ortho to the oxygen of the dioxin ring, is expected to be the most upfield of the aromatic signals, appearing as a doublet around δ 6.90 ppm. H-4 will likely be a doublet of doublets around δ 6.80 ppm, and H-3 a doublet around δ 6.70 ppm.

  • Dioxin Protons (H-8, H-9): The four protons on the dioxin ring are chemically equivalent and are expected to appear as a singlet around δ 4.25 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160.0C-12 (C=O)
~144.0C-1
~143.5C-2
~122.0C-6
~118.0C-4
~117.5C-5
~116.0C-3
~64.5C-8, C-9
  • Carbonyl Carbon (C-12): The carbonyl carbon of the formate group is expected to have a chemical shift in the downfield region, around δ 160.0 ppm.

  • Aromatic Carbons (C-1 to C-6): The six aromatic carbons will have distinct chemical shifts. The oxygen-substituted carbons (C-1 and C-2) will be the most downfield, around δ 144.0 and 143.5 ppm. The carbon bearing the formate group (C-6) is predicted to be around δ 122.0 ppm. The remaining aromatic carbons (C-3, C-4, and C-5) will appear in the range of δ 116.0-118.0 ppm.

  • Dioxin Carbons (C-8, C-9): The two equivalent methylene carbons in the dioxin ring are expected to have a chemical shift of approximately δ 64.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups, as well as the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1600, ~1500MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100StrongC-O stretch (ether)

The most prominent feature in the IR spectrum will be the strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the formate ester. The C-O stretching vibrations of the ester and the dioxin ether linkages will also be visible as strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈O₄), the expected molecular weight is 180.04 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern will likely involve the following key steps:

fragmentation mol [C₉H₈O₄]⁺˙ m/z = 180 frag1 [C₈H₈O₃]⁺˙ m/z = 152 mol->frag1 - CO frag2 [C₇H₅O₂]⁺ m/z = 121 frag1->frag2 - OCH₃ frag3 [C₆H₅O]⁺ m/z = 93 frag2->frag3 - CO

Figure 2. Proposed mass spectrometry fragmentation pathway for this compound.

  • Loss of CO: A common fragmentation pathway for formate esters is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 152.

  • Cleavage of the Dioxin Ring: Subsequent fragmentation could involve the cleavage of the dioxin ring, leading to characteristic fragment ions.

Experimental Protocols

To obtain the spectral data discussed above, the following general experimental protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the predicted NMR, IR, and MS characteristics, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided interpretations and experimental guidelines serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

  • NIST Chemistry WebBook. (n.d.). Formic acid, phenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl formate. Retrieved from [Link]

  • Shinde, S. S., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. IUCrData, 7(6), x220551. Retrieved from [Link]

Sources

The Unseen Precursor: A Technical Guide to the Origins and Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among these, the 1,4-benzodioxan ring system has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide delves into the history and synthetic pathways surrounding a specific, yet crucial, derivative: 2,3-Dihydro-1,4-benzodioxin-6-yl formate. While not a widely recognized therapeutic agent in its own right, its significance lies in its role as a potential intermediate and a building block in the synthesis of more complex and potent molecules. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the scientific journey from the foundational 1,4-benzodioxan to the specific formate ester, underpinned by synthetic protocols and mechanistic insights.

The Genesis: Discovery and Significance of the 1,4-Benzodioxan Scaffold

The story of this compound is intrinsically linked to the discovery and development of its parent heterocycle, 1,4-benzodioxan. The initial exploration of this chemical entity dates back to the early 20th century, with its derivatives gaining significant attention for their diverse pharmacological activities. Notably, the 1,4-benzodioxan moiety is a key component in a range of pharmaceuticals, particularly those targeting adrenoceptors.

A pivotal moment in the history of this scaffold was the discovery of its potent antagonistic activity at α-adrenoceptors. This led to the development of a multitude of derivatives with therapeutic applications. For instance, compounds incorporating the 1,4-benzodioxan structure have been investigated for their effects on the central nervous system and as potential antipsychotic agents. The versatility of this scaffold allows for substitutions at various positions on the aromatic ring, leading to a wide array of pharmacological profiles. The 6-position, in particular, has been a focal point for modification to enhance potency and selectivity.

Synthetic Pathways to this compound

The synthesis of this compound is not extensively documented as a primary research objective in the available literature. However, its formation can be logically deduced from established synthetic methodologies for related 1,4-benzodioxan derivatives. The most probable synthetic route involves the formylation of the corresponding 6-hydroxy precursor, 2,3-dihydro-1,4-benzodioxin-6-ol.

Part 1: Synthesis of the Precursor, 2,3-Dihydro-1,4-benzodioxin-6-ol

The synthesis of the key intermediate, 2,3-dihydro-1,4-benzodioxin-6-ol, can be achieved through several established methods. One common approach starts from a suitably substituted catechol and involves a Williamson ether synthesis with a dihaloethane.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ol

  • Starting Material: 1,2,4-Trihydroxybenzene (hydroxyhydroquinone).

  • Reaction: The starting material is reacted with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the phenolic hydroxyl groups.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this reaction.

  • Conditions: The reaction mixture is heated to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the inorganic salts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure 2,3-dihydro-1,4-benzodioxin-6-ol.

Diagram: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ol

G start 1,2,4-Trihydroxybenzene reaction Williamson Ether Synthesis start->reaction reagent1 1,2-Dichloroethane (ClCH₂CH₂Cl) reagent1->reaction base K₂CO₃ base->reaction product 2,3-Dihydro-1,4-benzodioxin-6-ol reaction->product G start 2,3-Dihydro-1,4-benzodioxin-6-ol reaction Fischer Esterification start->reaction reagent Formic Acid (HCOOH) reagent->reaction catalyst H₂SO₄ (cat.) catalyst->reaction product This compound reaction->product

A Comprehensive Technical Guide to the Safe Handling of 2,3-Dihydro-1,4-benzodioxin-6-yl formate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and use of 2,3-Dihydro-1,4-benzodioxin-6-yl formate (CAS No. 782471-87-8). The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template in the design of bioactive molecules targeting a wide range of biological targets, including neuronal receptors and enzymes.[1] As such, its derivatives, including the title compound, are of significant interest to researchers in drug discovery and development.[2][3] This guide is intended for professionals in research and development, providing not just procedural steps but also the scientific rationale behind them to ensure the highest standards of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 782471-87-8 [4][5]
Molecular Formula C₉H₈O₄ Inferred
Molecular Weight 180.16 g/mol Inferred
IUPAC Name This compound [4]
Appearance Solid (form not specified) [6]
Melting Point 81 - 85 °C (for a related ketone) [6]

| Solubility | No data available |[5][6] |

Note: Data for this specific compound is limited. Properties are often inferred from closely related structures or provided by suppliers without extensive validation. All new compounds should be handled as potentially hazardous until thoroughly characterized.

Caption: Figure 1: Chemical Structure.

Section 2: Hazard Analysis and Toxicological Profile

No comprehensive toxicological data is available for this compound.[5] Therefore, a conservative approach based on the known hazards of structurally related 1,4-benzodioxane derivatives is mandatory. Compounds within this class have been shown to cause skin, eye, and respiratory irritation.[7][8]

Principle of Prudent Practice: In the absence of specific toxicity data, all novel or poorly characterized substances must be treated as potentially hazardous. The primary goal is to minimize exposure through all routes: inhalation, dermal contact, and ingestion.

Table 2: Potential GHS Hazard Classifications (Inferred)

Hazard Class Category Hazard Statement Basis for Inference
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Based on 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid[7][8]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Based on 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid[7][8]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid[7][8] |

Disclaimer: This classification is precautionary and based on analogues. It should be used for risk assessment until specific data becomes available.

Section 3: Core Safety Protocols and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.

  • Causality: this compound is a solid, which may exist as a fine powder.[6] Weighing and transfer operations can generate airborne dust. A fume hood provides a contained workspace that protects the operator from inhaling potentially irritating or toxic dust particles. It also provides a contained environment in case of an accidental spill.

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear nitrile gloves as a minimum standard. Inspect gloves for any signs of degradation or puncture before each use.[7] For prolonged handling or when using organic solvents, consult a glove compatibility chart to select an appropriate material. The principle of double-gloving is recommended.

    • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions within a certified fume hood, respiratory protection is not typically required.[6] If engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator with appropriate particulate filters should be used.

Caption: Figure 2: Standard workflow for safely handling solid chemical compounds.

Safe Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation and inhalation.[7] Do not get in eyes, on skin, or on clothing.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10] Store away from incompatible materials such as strong oxidizing agents.[6]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First-Aid Measures

Exposure Route Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[7][10]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5][7]

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6] |

Spill and Leak Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

  • Contain: Use proper PPE. For a solid spill, gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: All cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.

Section 5: Experimental Workflow: A Representative Synthesis

To provide context for handling, this section outlines a plausible, though hypothetical, laboratory-scale synthesis of this compound. The chosen method is the formylation of the corresponding phenol, a common transformation in organic synthesis.

Synthetic Rationale

The target molecule can be synthesized by the esterification of 2,3-dihydro-1,4-benzodioxin-6-ol with formic acid. A common method to achieve this is via a mixed anhydride intermediate generated in situ from formic acid and acetic anhydride. This avoids the use of more hazardous formylating agents.

Caption: Figure 3: Proposed synthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is for illustrative purposes. All new reactions should be thoroughly researched and risk-assessed before execution.

  • Reagent Preparation (in fume hood):

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1,4-benzodioxin-6-ol (1 equivalent).

    • Add an appropriate solvent such as Tetrahydrofuran (THF).

  • Formation of Mixed Anhydride (in fume hood):

    • In a separate flask, cool formic acid (1.2 equivalents) in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) to the formic acid while stirring. Allow the mixture to stir at 0°C for 15-20 minutes. Rationale: This exothermic reaction forms the formyl-acetyl mixed anhydride, a more reactive acylating agent than formic acid itself.

  • Esterification Reaction (in fume hood):

    • Slowly add the pre-formed mixed anhydride solution to the flask containing the phenol and THF at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂). Add slowly.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Section 6: Reactivity and Disposal

Chemical Stability and Reactivity
  • Stability: The compound is expected to be stable under normal storage conditions.[6]

  • Conditions to Avoid: Avoid exposure to incompatible products and conditions that could lead to decomposition.[6]

  • Incompatible Materials: Strong oxidizing agents.[6] As an ester, it will also be susceptible to hydrolysis under strongly acidic or basic conditions.

Waste Disposal

Chemical waste generators must comply with federal, state, and local hazardous waste regulations.

  • Solid Waste: Unused product and contaminated disposable materials (e.g., gloves, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Organic solvents and aqueous solutions from the work-up should be collected in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.

Conclusion

While this compound is a valuable compound for research, the limited availability of safety data necessitates a cautious and informed approach to its handling. By adhering to the principles of prudent practice, utilizing appropriate engineering controls and PPE, and following the detailed protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PubChem. (n.d.). (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. [Link]

  • Renard, P., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Journal of Medicinal Chemistry, 44(23), 3904-14. [Link]

  • Loba Chemie. (n.d.). OXALYL CHLORIDE FOR SYNTHESIS. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). (3S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl (2S)-2-(1,4-Benzodioxin-6-yl)propionate. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

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A Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate in Medicinal Chemistry: A Prodrug Strategy for a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2,3-Dihydro-1,4-benzodioxin-6-yl formate, focusing on its strategic role within medicinal chemistry. Rather than being a primary pharmacophore, this molecule is best understood as a prodrug, designed to deliver the biologically active phenol, 2,3-dihydro-1,4-benzodioxin-6-ol. We will explore the chemical rationale, synthetic pathways, and therapeutic potential stemming from this approach, grounded in the well-established importance of the 2,3-dihydro-1,4-benzodioxin scaffold.

The 2,3-Dihydro-1,4-benzodioxin Core: A Foundation of Therapeutic Diversity

The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in drug discovery, recognized as a "privileged scaffold".[1] This structural motif is present in a multitude of synthetic and natural compounds, demonstrating a remarkable breadth of biological activities.[2] Its versatility allows it to interact with a wide array of biological receptors and enzymes in a targeted manner.[1]

Derivatives of this scaffold have been successfully developed into therapeutic agents for various conditions, including:

  • Cardiovascular Disease: Notably, as α-adrenergic blocking agents for treating hypertension.[2][3] Doxazosin, a well-known antihypertensive drug, features this core structure.[4][5]

  • Central Nervous System Disorders: Compounds targeting nervous breakdown and schizophrenia have been developed from this scaffold.[3]

  • Inflammation and Pain: The benzodioxin core has been integral in the synthesis of 5-lipoxygenase inhibitors, which are valuable for treating inflammatory diseases like asthma and arthritis.[3] Furthermore, analogs bearing an acetic acid group at the 6-position have shown anti-inflammatory properties.[4]

  • Cancer: Certain derivatives have exhibited promising anticancer and cytotoxic activities.[4][5]

The wide-ranging therapeutic applications of this scaffold underscore its significance in medicinal chemistry.[2][3]

The Strategic Importance of the 6-Position and the Phenolic Moiety

Structure-activity relationship (SAR) studies have consistently highlighted the critical role of substituents on the aromatic portion of the benzodioxin ring, particularly at the 6-position.[4][6] The introduction of functional groups at this position can significantly modulate the pharmacological profile of the molecule.

The parent phenol, 2,3-dihydro-1,4-benzodioxin-6-ol, is the active metabolite released from its formate prodrug. Phenolic hydroxyl groups are frequently crucial for target binding through hydrogen bonding, yet they can also present pharmacokinetic challenges. Phenols are often susceptible to rapid metabolism, primarily through glucuronidation, which can lead to poor oral bioavailability and short duration of action.[7][8]

This compound: A Prodrug Approach

The primary role of this compound in medicinal chemistry is to serve as a prodrug of 2,3-dihydro-1,4-benzodioxin-6-ol. This strategy leverages the enzymatic hydrolysis of the formate ester in vivo to release the active phenolic compound.

Rationale for the Prodrug Strategy:

  • Improved Bioavailability: The formate ester masks the polar phenolic hydroxyl group, increasing the lipophilicity of the molecule. This can enhance its absorption across biological membranes, such as the intestinal wall, leading to improved oral bioavailability.[9]

  • Protection from First-Pass Metabolism: By temporarily blocking the phenolic group, the formate ester can protect the molecule from extensive first-pass metabolism in the liver, allowing more of the active drug to reach systemic circulation.[7][8]

  • Controlled Release: The rate of hydrolysis of the formate ester can be influenced by its chemical environment and the specific esterases involved, potentially allowing for a more sustained release of the active phenol.[10][11]

The ubiquitous presence of esterases in the body ensures the efficient cleavage of the formate ester to liberate the active phenolic drug.[10]

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available catechol derivative. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow start 3,4-Dihydroxybenzaldehyde step1 Ring Closure with 1,2-Dibromoethane start->step1 Base (e.g., K2CO3) intermediate1 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol step2->intermediate2 step3 Oxidation (e.g., MnO2) intermediate2->step3 intermediate3 2,3-Dihydro-1,4-benzodioxin-6-ol step3->intermediate3 step4 Formylation (e.g., Formic Acid, DCC) intermediate3->step4 final_product This compound step4->final_product G Prodrug This compound (Prodrug) Metabolism Esterase Hydrolysis (in vivo) Prodrug->Metabolism ActiveDrug 2,3-Dihydro-1,4-benzodioxin-6-ol (Active Phenol) Metabolism->ActiveDrug Applications {Potential Therapeutic Applications | - Anti-inflammatory - Anticancer - Neuroprotective - Antihypertensive} ActiveDrug->Applications

Sources

The Strategic Utility of 2,3-Dihydro-1,4-benzodioxin-6-yl Formate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1,4-benzodioxin (or 1,4-benzodioxane) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] This guide delves into the synthesis and strategic application of a key intermediate, 2,3-Dihydro-1,4-benzodioxin-6-yl formate. While not as commonly cited as its aldehyde or carboxylic acid counterparts, this formate ester presents a unique and powerful tool for introducing carbonyl functionalities, particularly in modern palladium-catalyzed cross-coupling reactions. We will explore its synthesis from readily available precursors, its role as a stable and effective carbon monoxide surrogate, and provide detailed, field-tested protocols for its application in the synthesis of valuable chemical entities. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Significance of the 2,3-Dihydro-1,4-benzodioxin Scaffold

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in drug discovery, prized for its conformational rigidity and its ability to act as a bioisostere for various aromatic systems. Its presence in a wide array of therapeutic agents, from α-adrenergic blockers to potential anticancer and anti-diabetic agents, underscores its importance.[1][2][3][4] Consequently, the development of versatile intermediates that allow for the efficient and controlled functionalization of this core structure is of paramount importance to the drug development pipeline.

While derivatives such as the 6-amino, 6-carboxy, and 6-boronic acid analogues of 2,3-dihydro-1,4-benzodioxin are well-established in the synthetic chemist's toolbox, this compound offers a distinct set of advantages.[2][4][5][6][7] Primarily, it serves as a solid, stable, and easy-to-handle source of carbon monoxide for carbonylation reactions, circumventing the need for hazardous, pressurized CO gas.[8][9][10] This guide will illuminate the synthesis and utility of this valuable, yet under-explored, intermediate.

Synthesis of this compound

The synthesis of this compound is predicated on the formylation of its corresponding phenol, 2,3-dihydro-1,4-benzodioxin-6-ol. The overall synthetic workflow can be envisioned as a two-step process starting from the commercially available 3,4-dihydroxybenzaldehyde.

Synthesis_Workflow cluster_0 Step 1: Benzodioxin Formation cluster_1 Step 2: Reduction to Phenol cluster_2 Step 3: O-Formylation A 3,4-Dihydroxybenzaldehyde C 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde A->C  K2CO3, DMF (Williamson Ether Synthesis) B 1,2-Dibromoethane B->C D 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde E 2,3-Dihydro-1,4-benzodioxin-6-ol D->E  m-CPBA, CH2Cl2 (Baeyer-Villiger Oxidation) F 2,3-Dihydro-1,4-benzodioxin-6-ol H This compound F->H  NaOAc (cat.) (Esterification) G Acetic Anhydride, Formic Acid G->H Carbonylation_Reaction cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Products A Aryl Halide (Ar-X) E Oxidative Addition (Ar-Pd(II)-X) A->E B This compound F CO Insertion (Ar-C(O)-Pd(II)-X) B->F C Nucleophile (R-OH or R2NH) G Reductive Elimination C->G D Pd(0) Catalyst D->E  Ar-X E->F  'CO' from Formate F->G  Nucleophile G->D  Product (Ar-C(O)-Nu) H Aryl Ester (Ar-COOR) or Aryl Amide (Ar-CONR2) G->H I 2,3-Dihydro-1,4-benzodioxin-6-ol G->I

Sources

Methodological & Application

Analytical Methods for 2,3-Dihydro-1,4-benzodioxin-6-yl formate: A Guide to HPLC and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed analytical methodologies for the quantification and characterization of 2,3-Dihydro-1,4-benzodioxin-6-yl formate. The 2,3-dihydro-1,4-benzodioxin moiety is a significant structural motif found in numerous biologically active compounds, making robust analytical techniques essential for research and pharmaceutical development.[1][2] This document outlines two key protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and routine quantification, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The causality behind experimental choices, self-validating system suitability criteria, and troubleshooting insights are integrated throughout to provide a field-proven guide for laboratory professionals.

Introduction and Analytical Rationale

This compound (CAS: 782471-87-8) is a chemical entity built upon the 1,4-benzodioxane scaffold.[3] This core structure is prevalent in pharmaceuticals targeting a range of conditions, from hypertension to inflammatory diseases.[1] Accurate and precise analytical methods are therefore paramount for ensuring quality control, performing pharmacokinetic studies, and assessing impurity profiles during drug discovery and development.

The molecule's structure, featuring a moderately non-polar benzodioxin ring system and a polar formate ester group, makes it an ideal candidate for reversed-phase liquid chromatography. This approach separates analytes based on their hydrophobicity. This application note details optimized methods using both UV and mass spectrometric detection, catering to different analytical needs from purity testing to bioanalysis.

Physicochemical Properties
PropertyValueSource
CAS Number 782471-87-8BLDpharm[3]
Molecular Formula C₉H₈O₄Calculated
Molecular Weight 180.16 g/mol Calculated
Structure
Chemical structure of this compound

HPLC-UV Method for Purity and Potency Assays

This method is designed for the reliable quantification of this compound in bulk materials or simple formulations, providing a robust tool for quality control and stability testing.

Principle and Workflow

The principle relies on reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. By gradually increasing the concentration of an organic solvent (acetonitrile), the analyte is eluted from the column and detected by its absorbance of UV light. The area under the resulting chromatographic peak is directly proportional to the analyte's concentration.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Separation C18 Column Separation HPLC_System->Separation Detection PDA/UV Detection (λ = 275 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: General workflow for HPLC-UV analysis.

Experimental Protocol

Instrumentation and Consumables:

ItemSpecification
HPLC System Quaternary pump, autosampler, column oven, PDA/UV detector
Column C18 Reversed-Phase Column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Diluent 50:50 Acetonitrile:Water
Standard This compound reference standard

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation:

    • Prepare a sample solution expected to contain approximately 50 µg/mL of the analyte using the diluent.

    • Vortex to mix and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterSettingRationale
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA typical volume that balances sensitivity with potential peak distortion from overloading.
UV Detection 275 nmThe benzodioxin chromophore exhibits strong absorbance in this region. A PDA scan is recommended to confirm the absorbance maximum (λmax) during method development.
Gradient Elution 0-15 min: 30% to 90% BA gradient is employed to ensure elution of the analyte with good peak shape while cleaning the column of more non-polar impurities.[5]
15-17 min: 90% BHigh organic content wash step.
17-18 min: 90% to 30% BReturn to initial conditions.
18-22 min: 30% BColumn re-equilibration.
Data Analysis and System Suitability
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample using the linear regression equation.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times. The results must meet the following criteria, based on ICH guidelines, to ensure system performance.[6]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%

LC-MS/MS Method for High-Sensitivity Bioanalysis

This method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices, such as plasma, making it ideal for pharmacokinetic studies.

Principle and Workflow

The method couples the separation power of LC with the sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The mass spectrometer isolates the protonated parent molecule (precursor ion), fragments it, and monitors a specific fragment (product ion). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low concentrations.[7]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (+ Internal Standard) Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation UPLC/HPLC Separation Supernatant->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis MRM Detection (m/z 181.1 → 135.0) ESI->MS_Analysis Quant Quantification using Calibration Curve MS_Analysis->Quant

Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.

Experimental Protocol

Instrumentation and Consumables:

ItemSpecification
LC-MS/MS System UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Precipitation Solvent Acetonitrile containing a suitable internal standard

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.[7]

    • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a new vial for injection.

  • LC-MS/MS Conditions:

ParameterSettingRationale
Column Temperature 40 °CHigher temperatures reduce backpressure with UPLC columns and improve peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation.
Injection Volume 5 µL
Gradient Elution 0-0.5 min: 10% B0.5-2.5 min: 10% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 10% B3.1-4.0 min: 10% BA fast gradient suitable for high-throughput analysis.
Ionization Mode Electrospray Ionization (ESI), PositivePositive mode is selected to form the protonated molecule [M+H]⁺, facilitated by the acidic mobile phase.
MRM Transition m/z 181.1 → 135.0 Precursor [M+H]⁺: The calculated monoisotopic mass of C₉H₈O₄ is 180.0423, so [M+H]⁺ is m/z 181.05. Product Ion: The proposed fragmentation is the loss of formic acid (HCOOH, 46.02 Da), a common neutral loss for formate esters, resulting in a stable benzodioxin cation fragment at m/z 135.0.
Collision Energy Analyte-dependentMust be optimized empirically by infusing the analyte and monitoring the intensity of the m/z 135.0 fragment while varying the collision energy.
Method Validation Considerations

A full validation should be performed according to regulatory guidelines. Key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix.

  • Linearity: A calibration curve should be prepared in the matrix over the expected concentration range (e.g., 0.5 - 1000 ng/mL).

  • Accuracy and Precision: Assessed at multiple quality control (QC) levels (low, mid, high).[4][8]

  • Matrix Effect: Evaluation of ionization suppression or enhancement caused by the biological matrix.

  • Stability: Analyte stability in matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[7]

Conclusion

The HPLC-UV and LC-MS/MS methods presented herein provide a comprehensive analytical toolkit for researchers engaged with this compound. The HPLC method offers a straightforward and robust approach for routine analysis and quality control. For applications demanding higher sensitivity and selectivity, such as bioanalysis, the LC-MS/MS protocol delivers the necessary performance. By understanding the rationale behind the chosen parameters, scientists can effectively implement these methods and adapt them to their specific research and development needs.

References

  • Newcrom. Separation of 2,3-Dihydro-6-nitro-1,4-benzodioxin on Newcrom R1 HPLC column. [Link]

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Muntean, D., L. Vlase, and S. Imre. Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. [Link]

  • PubChem. (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid. National Center for Biotechnology Information. [Link]

  • Benito, J., et al. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. [Link]

  • Chemsrc. 2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid. [Link]

  • Royal Society of Chemistry. Analytical Methods Journal. [Link]

  • ResearchGate. Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. [Link]

  • Xu, P. A., et al. Characterization, HPLC method development and impurity identification for 3,4,3-LI(1,2-HOPO), a potent actinide chelator for radionuclide decorporation. NIH National Center for Biotechnology Information. [Link]

  • Srinivasan, B. P., et al. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]

  • Koul, M., et al. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. NIH National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. NIH National Center for Biotechnology Information. [Link]

  • Gaan, S., et al. Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][3][9]oxaphosphinine 6-oxide. MDPI. [Link]

  • Venkatasai Life Sciences. Impurity Catalogue. [Link]

Sources

Application Notes and Protocols for the Exploration of 2,3-Dihydro-1,4-benzodioxin-6-yl formate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[3][4][5] This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a novel, yet underexplored, derivative: 2,3-Dihydro-1,4-benzodioxin-6-yl formate .

While direct literature on this specific formate ester is scarce, its structural similarity to other pharmacologically active 6-substituted benzodioxanes suggests significant potential for drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap to unlock the therapeutic possibilities of this intriguing molecule. We will delve into a proposed synthetic pathway, outline potential therapeutic applications based on the rich history of the benzodioxane family, and provide detailed protocols for its synthesis and preliminary biological screening.

Part 1: Synthesis and Characterization

The synthesis of this compound can be logically approached in a two-step process, beginning with the synthesis of the precursor alcohol, 2,3-dihydro-1,4-benzodioxin-6-ol, followed by its formylation.

Proposed Synthetic Pathway

The proposed synthesis commences with the reaction of a suitable catechol derivative to form the benzodioxane ring, followed by the introduction of the formate group. A plausible and efficient route is illustrated below:

Synthetic Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Formylation 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Intermediate_Aldehyde 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde 3,4-Dihydroxybenzaldehyde->Intermediate_Aldehyde K2CO3, DMF 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate_Aldehyde Intermediate_Acid 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid Intermediate_Aldehyde->Intermediate_Acid Oxidation Oxidation Oxidation (e.g., KMnO4) Precursor_Alcohol 2,3-Dihydro-1,4-benzodioxin-6-ol Intermediate_Acid->Precursor_Alcohol Reduction Reduction Reduction (e.g., LiAlH4) Precursor_Alcohol_2 2,3-Dihydro-1,4-benzodioxin-6-ol Target_Compound This compound Precursor_Alcohol_2->Target_Compound DCC, DMAP Formic_Acid Formic Acid Formic_Acid->Target_Compound Potential_Biological_Targets Target_Compound This compound Inflammation Inflammatory Pathways (e.g., COX, LOX) Target_Compound->Inflammation Cancer Cancer Cell Proliferation (e.g., Kinase signaling) Target_Compound->Cancer Neurological_Disorders Neurological Targets (e.g., AChE, BChE) Target_Compound->Neurological_Disorders Cardiovascular_Disease Cardiovascular Receptors (e.g., α-Adrenergic Receptors) Target_Compound->Cardiovascular_Disease

Sources

The Benzodioxinyl Formyl Group: A Proposed Protecting Group for Phenols with Potential Ortho-Lithiating Capabilities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Orthogonal Phenol Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the judicious selection of protecting groups is paramount to success.[1] Phenols, with their inherent nucleophilicity and acidity, often necessitate temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule.[2] An ideal protecting group should be easily introduced and removed under mild and specific conditions, exhibit stability to a range of reagents, and ideally, offer additional synthetic utility.[3]

This application note introduces a hypothetical framework for the use of 2,3-dihydro-1,4-benzodioxin-6-yl formate as a novel protecting group for phenols. While direct literature on this specific application is not yet established, its structural features suggest intriguing possibilities. The formate moiety offers a pathway for mild deprotection, while the benzodioxinyl scaffold could potentially serve as a directed ortho-metalation group (DoM), enabling regioselective functionalization of the protected phenol ring.[4][5] This guide provides a theoretical yet chemically sound foundation for researchers and drug development professionals to explore its potential.

Conceptual Framework: Protection and Deprotection Workflow

The proposed strategy involves the O-acylation of a phenol with this compound to yield the protected phenol. Deprotection can be achieved under mild basic conditions, regenerating the free phenol.

G cluster_synthesis Protecting Agent Synthesis cluster_protection Phenol Protection cluster_deprotection Phenol Deprotection Benzodioxinol 2,3-Dihydro-1,4-benzodioxin-6-ol Protecting_Group This compound Benzodioxinol->Protecting_Group Formylating_Agent Formylating Agent (e.g., Acetic Formic Anhydride) Formylating_Agent->Protecting_Group Formylation Phenol Phenol (Ar-OH) Protected_Phenol Protected Phenol (Ar-O-CHO-Benzodioxinyl) Phenol->Protected_Phenol Protection (O-Acylation) Protecting_Group_Input This compound Protecting_Group_Input->Protected_Phenol Protected_Phenol_Input Protected Phenol (Ar-O-CHO-Benzodioxinyl) Deprotected_Phenol Phenol (Ar-OH) Protected_Phenol_Input->Deprotected_Phenol Deprotection (Mild Base) G cluster_DoM Directed ortho-Metalation (DoM) Hypothesis Protected_Phenol Protected Phenol Lithiation ortho-Lithiated Intermediate Protected_Phenol->Lithiation 1. s-BuLi, TMEDA, -78 °C Functionalized_Phenol ortho-Functionalized Protected Phenol Lithiation->Functionalized_Phenol 2. E+ Electrophile Electrophile (E+) Electrophile->Functionalized_Phenol

Sources

Application Notes and Protocols for the Deprotection of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the deprotection of 2,3-dihydro-1,4-benzodioxin-6-yl formate to yield its corresponding phenol, 2,3-dihydro-1,4-benzodioxin-6-ol. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and other bioactive molecules where the benzodioxin moiety is a key structural feature.[1][2][3] This document explores two primary methodologies for the removal of the formate protecting group: basic hydrolysis and acidic hydrolysis. Each section offers a comprehensive overview of the underlying chemical principles, step-by-step experimental procedures, and guidance on reaction monitoring and product purification. The protocols are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable resource for this important chemical transformation.

Introduction

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] The targeted synthesis of derivatives often requires the protection of the phenolic hydroxyl group to prevent unwanted side reactions. The formate group is an effective and readily cleavable protecting group for phenols. Its removal, or deprotection, to regenerate the free phenol is a crucial final step in many synthetic routes.

This guide focuses on the specific deprotection of this compound. The choice of deprotection strategy—typically basic or acidic hydrolysis—depends on the overall molecular structure and the presence of other functional groups that may be sensitive to the reaction conditions. Herein, we present detailed protocols for both approaches, elucidating the mechanistic rationale behind each method to empower researchers to make informed decisions for their specific synthetic challenges.

Part 1: Basic Hydrolysis of this compound

Basic hydrolysis, or saponification, is a widely employed and generally high-yielding method for the cleavage of esters.[4][5] The reaction is typically irreversible, driving the equilibrium towards the formation of the desired phenoxide salt.[4] Subsequent acidification then yields the final phenol product.

Mechanism of Basic Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate group. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide as a leaving group and forming formic acid. In the basic medium, the formic acid is deprotonated to formate, and the phenol is deprotonated to the more stable phenoxide anion. This acid-base reaction step makes the overall process essentially irreversible.[4]

G cluster_0 Deprotection of this compound (Basic Hydrolysis) Start 2,3-Dihydro-1,4- benzodioxin-6-yl formate Step1 Nucleophilic attack by OH⁻ Start->Step1 NaOH or KOH Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Collapse of intermediate & loss of phenoxide Intermediate->Step2 Products1 Phenoxide anion + Formic acid Step2->Products1 Step3 Acid-base reaction Products1->Step3 Products2 Phenoxide anion + Formate anion Step3->Products2 Workup Acidic Work-up (e.g., HCl) Products2->Workup Final_Product 2,3-Dihydro-1,4- benzodioxin-6-ol Workup->Final_Product G cluster_1 Deprotection of this compound (Acidic Hydrolysis) Start 2,3-Dihydro-1,4- benzodioxin-6-yl formate Step1 Protonation of carbonyl oxygen Start->Step1 H₃O⁺ Intermediate1 Protonated Ester Step1->Intermediate1 Step2 Nucleophilic attack by H₂O Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Proton transfer Intermediate2->Step3 Intermediate3 Protonated Tetrahedral Intermediate Step3->Intermediate3 Step4 Elimination of phenol Intermediate3->Step4 Products 2,3-Dihydro-1,4- benzodioxin-6-ol + Protonated Formic Acid Step4->Products Step5 Deprotonation Products->Step5 Final_Products 2,3-Dihydro-1,4- benzodioxin-6-ol + Formic Acid + H₃O⁺ Step5->Final_Products

Sources

"2,3-Dihydro-1,4-benzodioxin-6-yl formate" as a prodrug strategy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The "2,3-Dihydro-1,4-benzodioxin-6-yl Formate" Moiety as an Esterase-Cleavable Prodrug Strategy for Phenolic and Hydroxyl-Containing Drugs

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Prodrug Linker for Enhanced Drug Delivery

In modern drug development, overcoming poor pharmacokinetic properties such as low membrane permeability and inadequate aqueous solubility is a paramount challenge. Prodrug strategies, which involve the chemical modification of an active pharmaceutical ingredient (API) into an inert precursor, represent a powerful tool to address these limitations.[1][2] Upon administration, the prodrug is designed to undergo enzymatic or chemical transformation in vivo to release the parent API at the desired site of action.

Ester-based prodrugs are among the most successful and widely implemented strategies, primarily due to the ubiquitous presence of esterase enzymes in the body, which can efficiently hydrolyze the ester linkage.[2][3] This application note details a specific and highly promising prodrug strategy: the use of a This compound linker to temporarily mask phenolic or hydroxyl groups on a parent drug. This approach combines the rapid cleavage kinetics of a formate ester with the favorable chemical properties of the 2,3-dihydro-1,4-benzodioxin scaffold, a motif present in numerous pharmacologically active compounds.[4][5]

The core rationale is to attach the parent drug (Drug-OH) to the 6-position of the benzodioxin ring via a carbonate linkage, which is then activated for release by a formate ester at a distal position. However, a more direct and synthetically feasible approach, which will be the focus of these notes, involves creating a formate ester of the parent drug itself, where the "2,3-Dihydro-1,4-benzodioxin-6-yl" moiety is part of the parent drug scaffold. For the purpose of illustrating the principle of an esterase-cleavable prodrug, we will focus on the direct formylation of a hypothetical parent drug containing the 2,3-dihydro-1,4-benzodioxin-6-ol core. This strategy enhances lipophilicity, potentially improving membrane transit and oral bioavailability.[2]

Part 1: Mechanism of Action - Esterase-Triggered Drug Release

The central principle of this prodrug strategy is its reliance on endogenous esterases, particularly carboxylesterases, which are abundant in the liver, plasma, and intestine.[2] The formate ester is highly susceptible to hydrolysis by these enzymes.

The activation cascade is a single-step enzymatic process:

  • Enzymatic Recognition and Attack: The esterase recognizes the formate ester group on the prodrug molecule. A serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the formate.

  • Hydrolysis and Release: This attack leads to the rapid cleavage of the ester bond, releasing the active parent drug (containing the 2,3-dihydro-1,4-benzodioxin-6-ol scaffold) and formic acid. Formic acid is a simple, endogenous molecule that is readily metabolized.

This enzymatic release mechanism is designed to be efficient and specific, ensuring that the active drug is liberated systemically or at specific tissues rich in esterase activity.

Prodrug Activation Mechanism Prodrug Prodrug (this compound derivative) TransitionState Enzyme-Substrate Complex (Acyl-Enzyme Intermediate) Prodrug->TransitionState Binding & Nucleophilic Attack Enzyme Carboxylesterase (e.g., hCE1, hCE2) Enzyme->TransitionState TransitionState->Enzyme Enzyme Regeneration ActiveDrug Active Drug Released (Parent Phenol/Alcohol) TransitionState->ActiveDrug Hydrolysis Byproduct Formic Acid TransitionState->Byproduct Metabolism Endogenous Metabolism Byproduct->Metabolism

Figure 1: Enzymatic cleavage of the formate ester prodrug.

Part 2: Experimental Protocols & Methodologies

Protocol 2.1: Synthesis of the Prodrug

This protocol outlines a general method for the formylation of a phenolic parent drug, specifically one containing the 2,3-dihydro-1,4-benzodioxin-6-ol scaffold. Formylation of phenols can be achieved under various conditions.[6] A mild and effective method utilizes formamidine acetate and acetic anhydride, avoiding harsh acids or bases.[7]

Objective: To synthesize the formate ester prodrug from the parent phenolic drug.

Materials:

  • Parent Drug (containing a phenolic hydroxyl group, e.g., 2,3-dihydro-1,4-benzodioxin-6-ol)

  • Formamidine acetate

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the parent drug (1.0 equivalent) in anhydrous DCM.

  • Reagent Addition: Add formamidine acetate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 10 minutes.

  • Initiation: Add acetic anhydride (1.2 equivalents) dropwise to the mixture. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: In Vitro Stability and Enzymatic Conversion

Objective: To assess the chemical stability of the prodrug in physiological buffers and its conversion rate to the parent drug in the presence of esterase enzymes.[8][9]

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Human or rat liver S9 fraction or purified human carboxylesterase (hCE1 or hCE2)

  • Prodrug and Parent Drug reference standards

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, HPLC grade

  • HPLC or LC-MS/MS system

Procedure:

  • Stock Solutions: Prepare 10 mM stock solutions of the prodrug and parent drug in DMSO.

  • Chemical Stability:

    • Dilute the prodrug stock solution into PBS (pH 7.4) and SGF (pH 1.2) to a final concentration of 10 µM.

    • Incubate the solutions at 37°C.

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot and immediately quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.

    • Centrifuge to precipitate proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining prodrug concentration.

  • Enzymatic Conversion:

    • Prepare a reaction mixture containing PBS (pH 7.4) and the liver S9 fraction (e.g., 1 mg/mL protein concentration). Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the prodrug stock solution to a final concentration of 10 µM.

    • At the same time points as above, withdraw aliquots, quench with cold ACN, and process as described.

    • Analyze the samples by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent drug.

  • Data Analysis:

    • Calculate the percentage of prodrug remaining over time.

    • Determine the half-life (t½) of the prodrug under each condition.

    • Plot the concentration of the parent drug formed over time in the enzymatic assay.

Data Presentation:

ConditionMatrixProtein Conc.Prodrug Half-life (t½, min)Parent Drug Formation
Control PBS, pH 7.4N/A> 240Not Detected
Control SGF, pH 1.2N/A> 240Not Detected
Enzymatic Liver S91 mg/mL< 15Time-dependent increase

Table 1: Example data from in vitro stability and conversion studies.

Protocol 2.3: Cell Permeability Assay (Caco-2 Model)

Objective: To evaluate whether the prodrug strategy enhances cell membrane permeability compared to the parent drug using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[10]

Caco-2 Permeability Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Transport Experiment cluster_2 Phase 3: Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER AddCompound Add Prodrug or Parent Drug to Apical (A) chamber TEER->AddCompound If TEER is acceptable Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from Basolateral (B) chamber at time points Incubate->Sample Quantify Quantify compound concentration (Prodrug and released Drug) in A and B samples via LC-MS/MS Sample->Quantify Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate

Figure 2: Workflow for Caco-2 cell permeability assay.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for differentiation and formation of a tight cell monolayer.

  • Monolayer Integrity: Confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (prodrug or parent drug, e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C, with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Sample Analysis: Analyze the concentration of the compound(s) in the basolateral samples using LC-MS/MS. Note that the prodrug may be converted to the parent drug during transit, so both species should be monitored.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the monolayer, and C₀ is the initial concentration in the apical chamber.

Expected Outcome: A successful prodrug should exhibit a significantly higher Papp value compared to the parent drug, indicating enhanced transport across the intestinal barrier model.

Part 3: Concluding Remarks & Field Insights

The This compound prodrug strategy offers a mechanistically straightforward and synthetically accessible approach for improving the drug-like properties of phenolic and hydroxyl-containing compounds. The rapid cleavage by ubiquitous esterases ensures efficient release of the active drug.

Key Considerations for Researchers:

  • Enzyme Specificity: While broadly cleaved, the hydrolysis rate can vary between species (e.g., rat vs. human) and different esterase isoforms.[8] Initial screening in liver S9 fractions from multiple species is advisable.

  • Metabolic Stability of the Linker: The released 2,3-dihydro-1,4-benzodioxin-6-ol (3,4-ethylenedioxyphenol) is a known chemical entity. Its own metabolic fate and potential toxicity should be considered, although it is generally regarded as having a favorable profile.

  • First-Pass Metabolism: For orally administered drugs, high esterase activity in the gut wall and liver can lead to significant first-pass metabolism, potentially releasing the drug before it reaches systemic circulation. This can be advantageous for gut-targeted therapies or a challenge for drugs requiring systemic exposure.

By systematically applying the protocols outlined in this guide, researchers can effectively synthesize, characterize, and validate this prodrug strategy, potentially unlocking the therapeutic potential of promising but pharmacokinetically challenged drug candidates.

References

  • Dutta, S., et al. (2024). Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. Royal Society of Chemistry. [Link]

  • Jackson, A., et al. (2014). Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Majerz-Maniecka, K., et al. (2016). General and Efficient Protocol for Formylation of Aromatic and Heterocyclic Phenols. Synthetic Communications. [Link]

  • Wikipedia. Formylation. [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (2007). ortho-Formylation of phenols. Organic Syntheses. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Ortho-formylation of phenols using MgCl2, Et3N and para-formaldehyde. Organic Syntheses. [Link]

  • Dutta, S., et al. (2024). Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. Royal Society of Chemistry. [Link]

  • Zhang, R., et al. (2021). Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy. CCS Chemistry. [Link]

  • Kurtz, K. A., & Toth, K. M. (2020). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters. [Link]

  • Wang, B., et al. (2020). An esterase-activatable curcumin prodrug for tumor-targeting therapy. Chemical Communications, RSC Publishing. [Link]

  • Prueksaritanont, T., et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition. [Link]

  • Brogi, S., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Van der Mey, M., et al. (2010). The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery. Journal of Controlled Release. [Link]

  • Balimane, P. V., & Sinko, P. J. (2009). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Pharmaceutical Research. [Link]

  • Schmidt, M., et al. (2012). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • Aziz-ur-Rehman, et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. [Link]

  • Aziz-ur-Rehman, et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • Aziz-ur-Rehman, et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]

  • Strittmatter, H., et al. (2013). Enzymatic cleavage of lignin β-O-4 aryl ether bond via net internal hydrogen transfer. ResearchGate. [Link]

  • Barbayianni, E., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry. [Link]

  • Das, S., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. [Link]

  • Cui, Y., et al. (2009). Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. Drug Metabolism and Disposition. [Link]

  • Chamberland, S., & Wipf, P. (2018). Strategy‐Level Prodrug Synthesis. Chemistry – A European Journal. [Link]

  • Asolkar, R. N., & Kakkar, R. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. [Link]

  • Thiéry, V., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Journal of Medicinal Chemistry. [Link]

  • Samec, J. S. M., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • De, B. (2007). Prodrug derivatives of acids using alcohols with homotopic hydroxy groups and methods for their preparation and use.
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  • Yin, W., et al. (2023). Palladium-Catalyzed Cleavage of α-Allenylic Aryl Ether toward Pyrazolemethylene-Substituted Phosphinyl Allenes and Their Transformations via Alkenyl C–P(O) Cleavage. Organic Letters. [Link]

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Application Note: A Comprehensive Framework for the In Vitro Evaluation of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Analysis & Compound Handling

Before biological evaluation, it is critical to establish the fundamental physicochemical properties of the test compound. The formate ester moiety of 2,3-Dihydro-1,4-benzodioxin-6-yl formate (CAS: 782471-87-8) is susceptible to hydrolysis in aqueous environments, which could impact the interpretation of biological data[1].

1.1. Rationale for Preliminary Assessment

  • Purity: Verified purity (typically >95% by HPLC) is essential to ensure that the observed activity is attributable to the compound itself and not to impurities.

  • Solubility: Determining the solubility in common solvents (e.g., DMSO) and in aqueous cell culture media is crucial for preparing accurate stock solutions and avoiding precipitation during experiments.

  • Stability: Given the ester linkage, assessing the compound's stability in the final assay buffer or cell culture medium is paramount. A simple time-course study using HPLC can quantify the rate of hydrolysis to the parent alcohol. This informs the appropriate incubation times and helps discern whether the activity stems from the ester, the alcohol, or both.

1.2. Protocol: Stock Solution Preparation

  • Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous DMSO. DMSO is preferred for its ability to dissolve a wide range of organic compounds and its compatibility with most cell-based assays at low final concentrations (<0.5%).

  • Aliquoting & Storage: Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light and moisture.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions from a thawed aliquot using the appropriate cell culture medium or assay buffer. Vortex gently after each dilution. It is critical to ensure the final DMSO concentration is consistent across all experimental and control groups.

Part 2: A Tiered Approach to In Vitro Evaluation

A logical, stepwise approach is recommended to efficiently characterize the biological profile of the compound. This workflow prioritizes the assessment of safety (cytotoxicity) before investigating specific biological activities.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Activity Screening cluster_2 Tier 3: Mechanistic Elucidation Cytotoxicity Protocol 1: Cytotoxicity Assessment (MTT Assay) Antioxidant Protocol 2: Antioxidant Capacity (DPPH Assay) Cytotoxicity->Antioxidant If non-toxic at test concentrations AntiInflammatory Protocol 3: Anti-inflammatory Potential (Nitric Oxide Inhibition Assay) Cytotoxicity->AntiInflammatory If non-toxic at test concentrations Mechanistic Target-Specific Assays (e.g., COX-2, MAO-B, α-amylase) AntiInflammatory->Mechanistic If significant activity observed

Caption: Tiered workflow for evaluating the test compound.

Part 3: Experimental Protocols

Protocol 1: Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[3] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[4]

Materials:

  • Selected cell line (e.g., HEK293T for general cytotoxicity, RAW 264.7 for relevance to inflammation studies)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 0.1 to 100 µM). Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Dark purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot % Viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Parameter Recommendation Rationale
Cell LineRAW 264.7 MacrophagesRelevant for subsequent anti-inflammatory studies.
Seeding Density1 x 10⁴ cells/wellEnsures cells are in the logarithmic growth phase.
Compound Conc.0.1 - 100 µMA wide range to determine a dose-response curve.
Incubation Time24 hoursStandard duration for acute cytotoxicity assessment.
Positive ControlDoxorubicin (1 µM)To validate assay performance.
Protocol 2: Evaluation of Antioxidant Capacity via DPPH Radical Scavenging

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[5][6]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Test compound dissolved in methanol/ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a control (solvent + DPPH) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). Lower IC₅₀ values indicate higher antioxidant activity.[5]

Protocol 3: Assessment of Anti-inflammatory Potential via Nitric Oxide (NO) Inhibition

Principle: Many benzodioxin derivatives exhibit anti-inflammatory properties.[7][8][9] This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[10] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[10] NO production is quantified by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B, incubate for another 10 minutes.

    • Read the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Parallel Viability Assay: It is essential to run a parallel MTT assay on the same plate after collecting the supernatant. This validates that any observed decrease in NO production is due to anti-inflammatory activity and not simply because the compound killed the cells.[11][13]

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ for NO inhibition.

  • Confirm that cell viability at effective concentrations is >90% from the parallel MTT assay.

Part 4: Mechanistic Insights & Future Directions

The results from these primary assays provide a foundation for proposing a mechanism of action and designing further experiments. For example, if the compound shows significant anti-inflammatory activity, it warrants further investigation into specific molecular targets within the inflammatory cascade.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO TestCompound 2,3-Dihydro-1,4-benzodioxin- 6-yl formate TestCompound->NFkB Potential Inhibition? TestCompound->iNOS Potential Inhibition?

Caption: Potential targets in the LPS-induced NO pathway.

  • If Anti-inflammatory Activity is Confirmed: Investigate inhibition of key enzymes like Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX), as other benzodioxins are known to target these.[14][8] One could also measure the expression levels of iNOS and pro-inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA.

  • If Antioxidant Activity is Potent: Differentiate between direct radical scavenging and cellular antioxidant effects. Assays like the cellular antioxidant activity (CAA) assay can be employed.

  • Enzyme Inhibition: Based on structural similarities to known inhibitors, specific enzyme assays such as for Monoamine Oxidase B (MAO-B) or α-amylase could be prioritized.[15][16]

This structured approach ensures a thorough and scientifically rigorous initial evaluation of this compound, generating reliable data to guide future drug development efforts.

References

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Sridhar, K., & Charles, A. L. (2019). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 24(15), 2753. Retrieved from [Link]

  • Thakur, A., Singla, R. K., & Jaitak, V. (2014). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Medicinal Chemistry Research, 23(8), 3714-3720. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Retrieved from [Link]

  • Bentham Science. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Retrieved from [Link]

  • Ado, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 22(5), 1190-1201. Retrieved from [Link]

  • Kim, H. J., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Interdisciplinary Toxicology, 5(3), 136-141. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6978. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitric oxide (NO) scavenging assay, following Griess reagent method. Retrieved from [Link]

  • ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3648-3651. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Retrieved from [Link]

  • Gubin, J., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Journal of Medicinal Chemistry, 44(23), 3904-3914. Retrieved from [Link]

  • Rupin, A., et al. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. European Journal of Medicinal Chemistry, 54, 335-344. Retrieved from [Link]

  • ACS Publications. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. Retrieved from [Link]

  • Schoffstall, A. M., & Mahone, S. M. (1988). Formate ester formation in amide solutions. Origins of Life and Evolution of the Biosphere, 18(4), 389-396. Retrieved from [Link]

  • National Institutes of Health. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]

  • LCGC. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • Mosher, G. L., et al. (2001). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 90(4), 498-506. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of Novel Enzyme Inhibitors: A Guided Workflow Using 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of novel enzyme inhibitors, using the hypothetical investigation of "2,3-Dihydro-1,4-benzodioxin-6-yl formate" as a practical case study. The 2,3-dihydro-1,4-benzodioxin scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for preliminary screening, assay development, determination of the mode of inhibition (MOI), and calculation of key inhibitory constants such as IC50 and Kᵢ. By explaining the causality behind experimental choices, this document serves as a robust resource for the rigorous evaluation of potential enzyme inhibitors.

Introduction: The Promise of Privileged Structures

In the quest for novel therapeutics, certain molecular scaffolds, termed "privileged structures," have emerged as particularly fruitful starting points for drug discovery.[3][4] These frameworks are capable of binding to multiple biological targets with high affinity, offering a versatile template for the development of potent and selective ligands.[1][5] The 2,3-dihydro-1,4-benzodioxin ring system is a prime example of such a scaffold, present in a wide array of therapeutic agents, including inhibitors of enzymes like 5-lipoxygenase.[6][7]

"this compound" is a derivative of this important scaffold. While its specific biological activities are not yet extensively documented in publicly available literature, its structural similarity to known bioactive molecules makes it a compelling candidate for investigation as a potential enzyme inhibitor. This guide outlines a systematic and scientifically rigorous workflow to characterize the enzyme inhibitory potential of such novel compounds.

Foundational Concepts in Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the mechanism of this interaction is crucial for drug development. Reversible inhibition, where the inhibitor can dissociate from the enzyme, is typically classified into four main types:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.[9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[9]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[9]

The primary goals of the experimental workflow are to determine if a compound inhibits a specific enzyme, to elucidate which of these modes of inhibition is at play, and to quantify the inhibitor's potency.

A Systematic Workflow for Inhibitor Characterization

The characterization of a novel compound like "this compound" should follow a logical progression from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Mechanistic Studies A Compound Procurement (this compound) B Primary Screening (Panel of diverse enzymes) A->B C Hit Identification (Significant inhibition observed) B->C D Assay Optimization (for 'hit' enzyme) C->D E IC50 Determination (Dose-response curve) D->E F Mode of Inhibition (MOI) Assay (Vary [S] and [I]) E->F G Data Analysis (Lineweaver-Burk or non-linear regression) F->G H Ki Determination (Cheng-Prusoff Equation) G->H I Comprehensive Profile of Inhibitor H->I

Figure 1: A systematic workflow for the discovery and characterization of novel enzyme inhibitors.

Phase 1: Primary Screening and Hit Identification

The initial step is to screen the compound against a diverse panel of enzymes to identify potential "hits." This is often done at a single, relatively high concentration of the test compound.

Causality: A broad screening approach is efficient for identifying potential targets without prior knowledge of the compound's biological activity. A high concentration is used to maximize the chances of detecting even weak inhibitory effects.

Phase 2: IC50 Determination

Once a hit is identified, the next step is to quantify its potency by determining the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[10]

Causality: The IC50 provides a quantitative measure of inhibitor potency, which is essential for comparing different compounds and for making decisions about which "hits" to pursue for further study.

Phase 3: Mechanistic Studies - Determining the Mode of Inhibition (MOI)

The IC50 value is dependent on the experimental conditions, particularly the substrate concentration.[11] Therefore, it is crucial to determine the mode of inhibition and the inhibition constant (Kᵢ), which is a true measure of the inhibitor's affinity for the enzyme.

Causality: Understanding the MOI provides insight into how the inhibitor interacts with the enzyme and is critical for structure-activity relationship (SAR) studies and lead optimization. For example, a competitive inhibitor might be structurally similar to the substrate, suggesting modifications to improve binding to the active site.

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES ES E->ES S EI EI E->EI I ES->E P E2 E ES2 ES E2->ES2 S EI2 EI E2->EI2 I ES2->E2 P ESI2 ESI ES2->ESI2 I EI2->ESI2 S E3 E ES3 ES E3->ES3 S ES3->E3 P ESI3 ESI ES3->ESI3 I

Figure 2: Simplified diagrams illustrating the binding events in different modes of reversible enzyme inhibition.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific enzyme of interest.

Protocol 1: Determination of IC50 Value

Objective: To determine the concentration of "this compound" required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • "this compound" (test compound)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the enzyme and substrate to their final working concentrations in the assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Kₘ).[12]

  • Set up the Assay Plate:

    • Add assay buffer to all wells.

    • Create a serial dilution of the test compound across the plate. Include a vehicle control (solvent only) for 100% enzyme activity and a control without enzyme for background signal.

    • Add the enzyme solution to all wells except the background control.

  • Pre-incubation:

    • Incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate to all wells to start the reaction.

  • Measure Product Formation:

    • Measure the signal (e.g., absorbance, fluorescence) at regular time intervals. Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Protocol 2: Mode of Inhibition (MOI) Determination

Objective: To determine the mechanism by which "this compound" inhibits the target enzyme.

Procedure:

  • Experimental Setup: This experiment is a matrix of varying substrate and inhibitor concentrations.

    • Select a range of fixed concentrations of the test compound (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, 5 x Kᵢ; an initial estimate of Kᵢ can be derived from the IC50).

    • For each inhibitor concentration, perform a substrate titration, varying the substrate concentration over a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ).

  • Assay Performance: Follow the steps for the enzyme activity assay as described in Protocol 1 for each combination of inhibitor and substrate concentration, measuring the initial reaction velocity (V₀).

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second quadrant (off the axes).[8]

Data Presentation and Interpretation

Table 1: Hypothetical IC50 and Kᵢ Data for "this compound"
ParameterValueNotes
IC50 5.2 µMDetermined at [S] = Kₘ
Kᵢ 2.6 µMCalculated using the Cheng-Prusoff equation
Mode of Inhibition CompetitiveDetermined from Lineweaver-Burk plot analysis
Calculating the Inhibition Constant (Kᵢ)

For competitive inhibition, the Kᵢ can be calculated from the IC50 value using the Cheng-Prusoff equation:[11][14]

Kᵢ = IC50 / (1 + ([S] / Kₘ))

Where:

  • Kᵢ is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [S] is the substrate concentration used in the IC50 assay.

  • Kₘ is the Michaelis constant of the substrate.

This equation underscores why the Kᵢ is a more robust measure of potency than the IC50, as it accounts for the concentration of the substrate.[15]

Conclusion and Future Directions

This guide provides a foundational workflow for the characterization of novel enzyme inhibitors, exemplified by a hypothetical study of "this compound." By following these protocols, researchers can move from an initial observation of inhibitory activity to a detailed mechanistic understanding of the compound's interaction with its target enzyme. The determination of the IC50, mode of inhibition, and Kᵢ are critical steps in the early stages of drug discovery, providing the essential data needed to guide medicinal chemistry efforts in the development of more potent and selective therapeutic agents. The principles and protocols outlined herein are broadly applicable to the study of any potential enzyme inhibitor, providing a solid framework for rigorous and reproducible scientific investigation.

References

  • OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85.
  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.
  • Bentham Science Publishers. (2004). Privileged Structures: Applications in Drug Discovery. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged structures: applications in drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Zhang, W., & Li, Y. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. Accounts of Chemical Research, 47(10), 2994-3004.
  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445.
  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • DavidsonX. (n.d.).
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1848.
  • ResearchGate. (n.d.). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(23), 7356.
  • National Center for Biotechnology Information. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Retrieved from [Link]

  • Biology LibreTexts. (2021, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Giraud, A., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914.
  • ResearchGate. (n.d.). How can we determine the order of the enzyme inhibition?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Workflow of omics experiments for the discovery of novel enzymes. Retrieved from [Link]

  • Thesis. (n.d.). Identification and Characterization of Novel Enzymes Involved in Drug Metabolism.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

  • ResearchGate. (n.d.). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dihydro-1,4-benzodioxin-6-yl formate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process. Our approach is grounded in established chemical principles and leverages practical, field-proven insights to ensure you can achieve the desired purity for your compound.

While specific literature on the purification of "this compound" (CAS 782471-87-8) is not extensively detailed, the methodologies outlined here are based on well-established practices for the purification of analogous 1,4-benzodioxane derivatives.[1][2][3]

Purification Strategy Overview

The choice of purification method is intrinsically linked to the nature and scale of your synthesis, as well as the types of impurities present. For this compound and its analogs, the most common and effective purification techniques are column chromatography and recrystallization.

Purification_Decision_Tree Start Crude Product (this compound) Purity_Check Assess Purity (TLC, NMR, LC-MS) Start->Purity_Check Decision Purity Acceptable? Purity_Check->Decision High_Purity High Purity (>95%) Decision->High_Purity Yes Low_Purity Low to Moderate Purity Decision->Low_Purity No Final_Product Pure Product High_Purity->Final_Product Choose_Method Select Purification Method Low_Purity->Choose_Method Chromatography Column Chromatography Choose_Method->Chromatography Complex mixture or isomeric impurities Recrystallization Recrystallization Choose_Method->Recrystallization Crystalline solid with minor impurities Characterization Characterize Final Product (NMR, MS, etc.) Chromatography->Characterization Recrystallization->Characterization Characterization->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting and FAQs

Here we address common issues that may arise during the purification of this compound and related compounds.

Question 1: My compound is not separating from a non-polar impurity during column chromatography. What should I do?

Answer: This is a common challenge when dealing with impurities that have similar polarity to the target compound. Here are several strategies to improve separation:

  • Optimize the Solvent System: For 1,4-benzodioxane derivatives, a gradient elution with a hexane/ethyl acetate system is often effective.[1] If you are using a fixed solvent system, consider switching to a shallow gradient. A slow, gradual increase in the polar solvent (ethyl acetate) can enhance the resolution between closely eluting compounds.[4]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. For aromatic compounds, a C18 reversed-phase column can be an excellent alternative, especially for preparative HPLC.[4][5]

  • Adjust the Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the stationary and mobile phases.[4]

Question 2: I am having difficulty inducing crystallization during recrystallization. What are some potential solutions?

Answer: Inducing crystallization can sometimes be more of an art than a science. If your compound is reluctant to crystallize, try the following techniques:

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Solvent System Modification: The choice of solvent is critical. You may need to screen various solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

Question 3: My purified compound shows the presence of residual solvent in the NMR spectrum. How can I remove it?

Answer: Residual solvent is a frequent issue. Here are a few methods to address this:

  • High Vacuum Drying: Place the sample under a high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of potential degradation if your compound is heat-sensitive.

  • Trituration: If the residual solvent is non-polar (e.g., hexane), you can try triturating your solid product with a more volatile, non-solvent like pentane. The desired compound should be insoluble in the trituration solvent.[1][2]

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or another suitable solvent with a relatively high freezing point, lyophilization can be a very effective method for removing residual solvents.

Question 4: After column chromatography, I have multiple fractions containing my product, but the purity is still not optimal. What is the next step?

Answer: It is common to have fractions with varying degrees of purity.

  • Combine and Re-purify: Combine the fractions that contain your product and re-purify them using a second column with a shallower solvent gradient.[4]

  • Secondary Purification Technique: Consider using a different purification method for the combined fractions. For instance, if you initially used column chromatography, you could attempt to further purify the material by recrystallization.

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of 1,4-benzodioxane derivatives on silica gel.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate with the crude material and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to determine the optimal mobile phase for separation.

    • The ideal solvent system will give a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the initial, less polar solvent system (e.g., 100% hexane or a high hexane ratio mixture).[1]

    • Collect fractions and monitor the elution progress using TLC.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute your target compound.[1]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Column_Chromatography_Workflow Start Start TLC_Analysis 1. TLC Analysis (Determine optimal solvent system) Start->TLC_Analysis Column_Packing 2. Column Packing (Silica gel slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Dry or wet loading) Column_Packing->Sample_Loading Elution 4. Elution (Gradient of Hexane/EtOAc) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 6. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions 7. Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Drying 9. High Vacuum Drying Solvent_Removal->Drying End Pure Product Drying->End

Caption: Step-by-step workflow for column chromatography.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of a solid product.

Materials:

  • Crude solid this compound

  • Recrystallization solvent(s) (e.g., ethanol, methanol, isopropanol, or mixtures with water)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel (for hot filtration if needed)

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a desiccator or under vacuum to remove all traces of solvent.

Quantitative Data Summary

The following table provides typical solvent systems used for the purification of 1,4-benzodioxane derivatives by column chromatography.

Compound TypeStationary PhaseEluent SystemReference
1,4-Benzodioxane Amide AnalogsSilica GelGradient of 20% to 35% EtOAc in Hexane[1]
1,4-Benzodioxan-substituted ChalconesSilica GelNot specified, but column chromatography was used[3]
2-Substituted-1,4-benzodioxanesSilica GelNot specified, flash chromatography was used[6]
Phenyl-substituted 1,4-dioxanesSilica GelCyclohexane/EtOAc (10:0.05)[7]

References

  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. [Link]

  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3). [Link]

  • Journal of the Chemical Society C: Organic. (1969). Formation of 2-imino-1,4-benzodioxan and its trimerisation to give a derivative of 1,3,5-triazine. [Link]

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? [Link]

  • Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6371. [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Wang, L., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Molecules, 25(21), 5049. [Link]

  • AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? [Link]

  • Scribd. (n.d.). Rollno: CLASS: 12: Chemistry Project - Extraction of Essential Oils 1. [Link]

  • AccelaChem. (n.d.). 1503274-86-9,1-bromo-3-(2-bromoethoxy)-5-fluorobenzene. [Link]

  • ResearchGate. (2018). Resolution of 2-substituted 1,4-benzodioxanes by entrainment. [Link]

  • Sinfoo. (n.d.). Specialty Chemicals > Series 1 > SC19K Archives - Page 59 of 125. [Link]

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Technical Support Center: Stability and Hydrolysis of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-benzodioxin-6-yl formate. It addresses common questions and troubleshooting scenarios related to the stability of this compound, particularly its hydrolysis under acidic and basic conditions. Our focus is on explaining the underlying chemical principles to empower users to make informed decisions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is an aryl formate ester. The formyl group acts as a protecting group for the phenol, 2,3-Dihydro-1,4-benzodioxin-6-ol. As with most esters, particularly formates, this compound is susceptible to hydrolysis under both aqueous acidic and basic conditions.[1] It is generally stable under neutral, anhydrous conditions. The primary pathway of decomposition in the presence of acid or base is the cleavage of the ester bond.

Q2: What are the expected products upon hydrolysis?

The hydrolysis of this compound yields two products:

  • 2,3-Dihydro-1,4-benzodioxin-6-ol

  • Formic acid (under acidic conditions) or a formate salt (under basic conditions).

The 2,3-dihydro-1,4-benzodioxin core is generally stable under the mild conditions required for ester hydrolysis.[2][3]

Q3: Which hydrolysis method is more efficient for deprotection: acidic or basic?

For complete and efficient removal of the formyl group, basic hydrolysis (saponification) is strongly recommended .

  • Causality: Base-catalyzed hydrolysis is effectively an irreversible process.[4][5] The reaction proceeds through a nucleophilic acyl substitution mechanism, and the final step is an acid-base reaction where the base deprotonates the newly formed formic acid. This energetically favorable step drives the reaction to completion. In contrast, acid-catalyzed hydrolysis is a reversible equilibrium, which may not proceed to completion without a large excess of water or removal of one of the products.[4]

Troubleshooting Guide: Hydrolysis and Deprotection Protocols

This section provides detailed protocols and troubleshooting for common issues encountered during the hydrolysis of this compound.

Section 1: Basic Hydrolysis (Saponification)

Basic hydrolysis is the preferred method for quantitative deprotection. It is typically faster and more reliable than the acidic alternative.

Mechanism of Base-Catalyzed Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate ester. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide leaving group. The resulting formic acid is immediately deprotonated by base, rendering the reaction irreversible.[5]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Irreversible Deprotonation Ester Ester + OH⁻ Intermediate Tetrahedral Intermediate Ester->Intermediate Intermediate2 Tetrahedral Intermediate Products Formic Acid + Phenoxide Intermediate2->Products Products2 Formic Acid + OH⁻ Final Formate + H₂O Products2->Final

Figure 1. Base-catalyzed hydrolysis (saponification) mechanism.
Detailed Protocol: Base-Catalyzed Hydrolysis
  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH) to make a 0.1-0.5 M solution.

  • Reagent Addition: Add an aqueous solution of a strong base (e.g., 1 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH), 1.5 - 3.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature or warm gently (40-50 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the disappearance of the starting material spot and the appearance of the more polar product spot (2,3-dihydro-1,4-benzodioxin-6-ol).

  • Workup (Critical Step):

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the solution to a pH of ~5-6 with a dilute acid (e.g., 1 M HCl). This step is crucial to protonate the phenoxide product.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2,3-Dihydro-1,4-benzodioxin-6-ol by column chromatography or recrystallization as needed.

Troubleshooting Basic Hydrolysis
ProblemProbable Cause(s)Recommended Solution(s)
Reaction is slow or incomplete. 1. Insufficient base. 2. Low reaction temperature. 3. Poor solubility of the starting material.1. Increase the equivalents of base to 2-3 eq. 2. Warm the reaction to 40-50 °C. 3. Add a co-solvent like THF to improve solubility.
Low yield after workup. The product remained in the aqueous layer as the phenoxide salt due to incomplete neutralization.Re-extract the aqueous layer after ensuring it has been acidified to a pH of ~5-6. Use a pH strip to verify.
Multiple products observed. A different functional group in the molecule is also base-sensitive.This method may not be suitable. Consider a milder deprotection method or an orthogonal protecting group strategy.[1]

Section 2: Acid-Catalyzed Hydrolysis

While generally less efficient, acid-catalyzed hydrolysis can be an option if the substrate contains base-labile functional groups.

Mechanism of Acid-Catalyzed Hydrolysis

This reaction is the microscopic reverse of a Fischer esterification.[6] It begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A series of proton transfers follows, ultimately leading to the elimination of the phenol and regeneration of the acid catalyst. All steps are in equilibrium.[4][7]

G cluster_0 Step 1: Protonation (Activation) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination Ester Ester + H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster ProtonatedEster2 Protonated Ester + H₂O Intermediate Tetrahedral Intermediate ProtonatedEster2->Intermediate Intermediate2 Tetrahedral Intermediate Products Carboxylic Acid + Phenol + H₃O⁺ Intermediate2->Products

Figure 2. Acid-catalyzed hydrolysis equilibrium mechanism.
Detailed Protocol: Acid-Catalyzed Hydrolysis
  • Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible solvent (e.g., THF, acetone, or acetic acid) and water. A high concentration of water is necessary to push the equilibrium.

  • Reagent Addition: Add a strong acid catalyst (e.g., sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), 0.1 - 1.0 eq) to the solution.

  • Reaction: Stir the mixture, often with heating (50-80 °C), to facilitate the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Be aware that the reaction may not reach 100% conversion.

  • Workup:

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product will likely contain unreacted starting material, requiring careful purification by column chromatography.

Troubleshooting Acidic Hydrolysis
ProblemProbable Cause(s)Recommended Solution(s)
Reaction stalls at ~50-80% conversion. The reaction has reached equilibrium.[4]1. Increase the concentration of water in the solvent system. 2. Increase the reaction temperature (use caution). 3. If feasible, remove the product alcohol as it forms. 4. Best solution: Switch to the irreversible basic hydrolysis method.
Degradation or side products are observed. The reaction conditions (acid concentration, temperature) are too harsh, potentially affecting other acid-sensitive groups or the benzodioxin ring itself.1. Use a weaker acid (e.g., acetic acid). 2. Lower the reaction temperature. 3. Reduce the amount of acid catalyst.

Summary of Hydrolysis Conditions

ParameterBasic Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagents Strong base (NaOH, LiOH, KOH)Strong acid (HCl, H₂SO₄) in water
Stoichiometry Stoichiometric ( > 1 eq)Catalytic or Stoichiometric
Reversibility Irreversible Reversible (Equilibrium)
Typical Speed FastSlow to Moderate
Temperature Room Temperature to 50 °C50 °C to 80 °C
Workup Requires careful acidic quench to protonate the product.Requires basic quench to neutralize the catalyst.
Key Advantage High conversion and yield.Tolerates base-labile functional groups.

Experimental Workflow Visualization

This diagram outlines the logical steps for a successful saponification experiment, emphasizing the critical monitoring and workup phases.

G start Start: Dissolve Ester in THF/MeOH add_base Add Aqueous NaOH or LiOH Solution start->add_base react Stir at RT or 40°C add_base->react monitor Monitor by TLC/LCMS Is SM consumed? react->monitor monitor->react No workup Cool and Quench with Dilute HCl to pH ~6 monitor->workup Yes extract Extract with Ethyl Acetate workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purify Product dry->purify

Figure 3. Recommended workflow for basic hydrolysis.

References

  • Jencks, W. P., & Carriuolo, J. (1959). General base catalysis of ester hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • Begum, S. (2017). Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis. ResearchGate. Available at: [Link]

  • Ariemon, K., & Mitsukuri, K. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. Google Patents (US4071511A).
  • University of Calgary. (n.d.). Hydrolysis of Esters. Chem.ucalgary.ca. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistrysteps.com. Available at: [Link]

  • Chilin, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

  • Kim, H., & Lee, H. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available at: [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic-chemistry.org. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

  • Rehman, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Rehman, A., et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available at: [Link]

  • Rehman, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

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Technical Support Center: 2,3-Dihydro-1,4-benzodioxin-6-yl formate Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-benzodioxin-6-yl formate. The stability of this compound is a critical parameter in experimental design, formulation, and storage. This document provides a comprehensive overview of its potential degradation pathways, troubleshooting advice for common experimental issues, and detailed protocols for stability analysis. Our goal is to equip you with the necessary knowledge to anticipate and mitigate degradation, ensuring the integrity and reproducibility of your results. The 2,3-dihydro-1,4-benzodioxin ring system is a core component in numerous therapeutically active agents.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of this compound.

Q1: What are the primary chemical liabilities of this compound?

A1: The primary chemical liability of this molecule is the formate ester group. Esters are susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3][4] The ether linkages in the benzodioxin ring are generally more stable but can be susceptible to oxidative and photolytic cleavage under harsh conditions.

Q2: What are the expected degradation products of this compound?

A2: The most probable degradation product is 2,3-dihydro-1,4-benzodioxin-6-ol, resulting from the hydrolysis of the formate ester. Under oxidative stress, further degradation of the benzodioxin ring could occur, leading to more complex product profiles.

Q3: How should I properly store this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. Protection from light is crucial to prevent potential photodegradation.[5][6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q4: Is this compound sensitive to pH?

A4: Yes, due to the presence of the formate ester, the compound is sensitive to both acidic and basic pH. Hydrolysis is catalyzed by both acids and bases.[2][3] Therefore, buffered solutions at or near neutral pH should be used whenever possible in experimental setups.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am observing a rapid loss of my parent compound in an aqueous solution at room temperature.

  • Question: Why is my compound degrading so quickly in water?

  • Answer: The formate ester is likely undergoing hydrolysis. While esters are less reactive than acid chlorides, they can still hydrolyze in water, a process that can be accelerated by even slight deviations from neutral pH or the presence of enzymatic contaminants.[2]

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your solution. If it is not neutral (pH 7.0), adjust it accordingly using a suitable buffer system (e.g., phosphate-buffered saline).

    • Use High-Purity Water: Ensure you are using high-purity, sterile water (e.g., HPLC-grade or Milli-Q water) to eliminate potential catalytic impurities or microbial contamination.

    • Lower Temperature: If the experimental conditions allow, perform your experiment at a lower temperature (e.g., 4°C) to slow down the hydrolysis rate.

    • Aprotic Solvents: If your experimental design permits, consider using a polar aprotic solvent (e.g., DMSO, DMF) to dissolve the compound initially before diluting it into the aqueous medium. This can minimize its exposure to water in the concentrated stock solution.

Problem 2: My analytical chromatogram (HPLC/LC-MS) shows multiple unexpected peaks that are not present in the reference standard.

  • Question: What are these unknown peaks, and how can I identify them?

  • Answer: These peaks are likely degradation products. Their formation could be due to hydrolysis, oxidation, or photodegradation during sample preparation, storage, or the analytical run itself. Forced degradation studies are essential for identifying potential degradation products and pathways.[7][8][9]

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, heat, and light) to generate the potential degradation products.[10][11] This will help in tentatively identifying the peaks in your chromatogram.

    • LC-MS/MS Analysis: Use tandem mass spectrometry (LC-MS/MS) to obtain fragmentation patterns of the unknown peaks. This data is invaluable for structure elucidation.

    • Check for In-Source Degradation: In some cases, degradation can occur in the mass spectrometer's ion source. Vary the source parameters (e.g., temperature, voltages) to see if the relative abundance of the unknown peaks changes.

    • Protect from Light: Ensure your samples are protected from light during all stages of handling and analysis by using amber vials or covering them with aluminum foil.

Problem 3: I am observing poor recovery of my compound after solid-phase extraction (SPE).

  • Question: Why am I losing my compound during the SPE cleanup?

  • Answer: The loss of the compound during SPE could be due to irreversible binding to the sorbent or degradation on the stationary phase, especially if the sorbent has residual acidic or basic sites.

  • Troubleshooting Steps:

    • Evaluate Sorbent Type: If you are using a silica-based sorbent, residual silanol groups can be acidic and may catalyze hydrolysis. Consider using a polymer-based sorbent (e.g., Oasis HLB) which is more pH-stable.

    • pH Modification of Loading Solution: Adjust the pH of your sample before loading it onto the SPE cartridge to ensure the compound is in its most stable, neutral form.

    • Elution Solvent Optimization: Ensure your elution solvent is strong enough to completely desorb the compound from the sorbent. You may need to experiment with different solvent compositions and pH.

    • Perform a Recovery Experiment: Spike a known amount of your compound into a blank matrix and process it through the SPE procedure. This will allow you to quantify the recovery and identify the step where the loss is occurring.

Part 3: Experimental Protocols & Data

Forced Degradation Study Protocol

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical data for regulatory submissions and ensuring patient safety.[7] These studies help to identify degradation products and establish degradation pathways.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes) due to the typically faster rate of base-catalyzed hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 60°C.

    • Dissolve aliquots of the solid in the initial solvent at specified time points for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., a photostability chamber with UV and visible light options).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

Data Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Calculate the percentage of degradation for the parent compound.

  • Identify and characterize major degradation products using LC-MS/MS.

Typical Degradation Profile (Illustrative Data)
Stress ConditionTemperatureDuration% Degradation (Parent Compound)Major Degradation Product
0.1 M HCl60°C24 hours15-25%2,3-dihydro-1,4-benzodioxin-6-ol
0.1 M NaOHRoom Temp2 hours>90%2,3-dihydro-1,4-benzodioxin-6-ol
3% H₂O₂Room Temp24 hours5-10%Oxidized ring products
Heat (Solid)60°C7 days<5%No significant degradation
PhotolysisUV/Vis Light24 hours10-20%Photodegradation products

Part 4: Visualization of Degradation Pathways & Workflows

Predicted Degradation Pathways

Degradation_Pathways parent This compound hydrolysis_product 2,3-dihydro-1,4-benzodioxin-6-ol parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Ring Products parent->oxidation_product Oxidation (H₂O₂) photo_product Photodegradation Products parent->photo_product Photolysis (UV/Vis) Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC-UV/MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis heat Thermal Stress heat->analysis light Photolytic Stress light->analysis start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->heat start->light characterization Structure Elucidation (LC-MS/MS) analysis->characterization report Final Report characterization->report

Caption: Workflow for conducting a forced degradation study.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Cleavage of esters, amides or thioesters of formic acid, comprises converting ester, amide or thioester of formic acid to carbon dioxide and corresponding alcohol, amine or thiol by a formate dehydrogenase.
  • Leung, S. Y., et al. (2000). Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents. Chemosphere, 41(6), 793-800. [Link]

  • The Photocatalytic Degradation of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin in the Presence of Silver–Titanium Based Catalysts. MDPI. [Link]

  • Wang, C. F., et al. (2005). Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts. Journal of hazardous materials, 118(1-3), 117-122. [Link]

  • Wu, C. H., & Chang, C. L. (2008). Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes. Journal of hazardous materials, 151(2-3), 566-573. [Link]

  • Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. [Link]

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Palma, P., et al. (1996). Photodegradation of Polychlorinated Dibenzo-p-dioxins in Liquid Samples by Near UV Light Irradiation. Microchemical Journal, 54(4), 331-337. [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bristol. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. National Center for Biotechnology Information. [Link]

  • Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

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Technical Support Center: Troubleshooting the Formylation of Hindered Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of hindered phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto sterically encumbered phenolic scaffolds. The inherent steric hindrance around the hydroxyl group in these substrates often leads to challenges not encountered with simpler phenols, such as low yields, unexpected regioselectivity, and the formation of complex side products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling the common problems encountered during the formylation of hindered phenols. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Low to No Conversion of the Starting Phenol

Question: I am attempting to formylate a 2,6-disubstituted phenol, but I am recovering most of my starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion in the formylation of hindered phenols is a frequent challenge primarily due to the steric hindrance impeding the approach of the electrophilic formylating agent.[1] Several factors could be at play:

  • Insufficient Reactivity of the Formylating Agent: The chosen formylation method might not be potent enough to overcome the steric barrier. Classical methods like the Reimer-Tiemann or Duff reactions can be inefficient for highly hindered substrates.[1][2]

  • Inadequate Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. For hindered systems, more forcing conditions may be necessary to drive the reaction forward.[1]

  • Deactivation of the Catalyst: In Lewis acid-catalyzed reactions, such as the Rieche formylation, trace amounts of water can deactivate the catalyst.

Troubleshooting Steps & Solutions:

  • Choice of Formylation Method: For highly hindered phenols, consider more robust methods:

    • Rieche Formylation: This method, utilizing dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄), is often effective for ortho-formylation of electron-rich phenols and can overcome moderate steric hindrance.[3][4][5]

    • Magnesium-Mediated ortho-Formylation: This highly regioselective method involves the formation of a magnesium phenoxide, which then reacts with paraformaldehyde.[6][7][8][9][10][11] The chelation control exerted by the magnesium ion directs the formylation to the ortho position. This method is particularly advantageous as it often proceeds under milder conditions than many classical name reactions.[9]

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For instance, some magnesium-mediated formylations are refluxed in solvents like THF or acetonitrile for several hours.[8][9]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS. Hindered substrates may require significantly longer reaction times.

    • Stoichiometry: Increasing the equivalents of the formylating agent and the catalyst can enhance conversion, but be mindful of potential side reactions. For the magnesium-mediated method, using at least two equivalents of magnesium dichloride is reported to be crucial.[8]

  • Ensure Anhydrous Conditions: For reactions involving Lewis acids (e.g., TiCl₄, MgCl₂) or other moisture-sensitive reagents, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[11] The use of anhydrous magnesium chloride beads is specifically noted as being critical for the success of the magnesium-mediated formylation.[8][11]

Issue 2: Poor Regioselectivity - Formation of a Mixture of Ortho and Para Isomers

Question: My formylation of a mono-substituted hindered phenol is yielding a difficult-to-separate mixture of ortho and para isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a common goal in aromatic chemistry. With hindered phenols, the electronic directing effect of the hydroxyl group (ortho, para-directing) competes with the steric hindrance at the ortho positions.

  • Reimer-Tiemann Reaction: This reaction is notorious for producing mixtures of ortho and para isomers, although the ortho isomer often predominates due to coordination of the dichlorocarbene intermediate with the phenoxide.[12][13]

  • Vilsmeier-Haack Reaction: While useful for many electron-rich aromatics, the Vilsmeier-Haack reaction can also lead to mixtures of isomers with phenols.[14][15] The regioselectivity can be highly dependent on the substrate and reaction conditions.

Strategies for Enhancing Regioselectivity:

  • Chelation-Controlled Formylation: The most effective strategy for directing formylation to the ortho position is to employ a method that takes advantage of chelation.

    • Magnesium-Mediated ortho-Formylation: As mentioned previously, the formation of a magnesium phenoxide complex directs the electrophile (formaldehyde) to the adjacent ortho position.[6][7][9][10] This method is often highly selective for ortho-formylation.[8][9]

  • Blocking Groups: If a specific isomer is desired and other methods fail, a protecting/blocking group strategy can be employed. Temporarily blocking the more reactive position (e.g., the para position) can force formylation to occur at the desired site.

Issue 3: Formation of Undesired Side Products

Question: I am observing significant byproducts in my reaction mixture, including di-formylated products and a tar-like residue. What is causing this and how can I minimize these side reactions?

Answer:

The formation of side products is often a consequence of the harsh conditions sometimes required for the formylation of hindered phenols.

  • Di-formylation: If multiple positions on the aromatic ring are activated and accessible, di-formylation can occur. This is particularly common in the Duff reaction if the stoichiometry is not carefully controlled.[16]

  • Resinification/Polymerization: Phenols can react with formaldehyde (or its equivalents) to form phenol-formaldehyde resins, especially under acidic or basic conditions at elevated temperatures.[16]

  • Oxidation: Hindered phenols are often used as antioxidants because they are readily oxidized. Harsh reaction conditions can lead to the formation of colored oxidation byproducts.

Methods for Minimizing Side Product Formation:

  • Stoichiometric Control:

    • To prevent di-formylation in reactions like the Duff reaction, carefully control the stoichiometry of hexamethylenetetramine (HMTA) to the phenol.[16] Using a molar ratio of less than one for the formylating agent can favor mono-formylation.

  • Temperature Management:

    • Avoid excessively high temperatures, which can accelerate polymerization and degradation.[16] Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time:

    • Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction closely and quench it as soon as the desired product is formed.[16]

  • Choice of a Milder, More Selective Method:

    • If classical methods requiring harsh conditions are problematic, switching to a milder protocol like the magnesium-mediated formylation can significantly reduce the formation of tars and other byproducts.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the formylation of hindered phenols.

Q1: Why is the formylation of 2,6-di-tert-butylphenol particularly challenging?

A1: The two bulky tert-butyl groups at the ortho positions create extreme steric hindrance, effectively blocking the approach of most formylating agents to these sites.[1] Consequently, formylation is typically directed to the para position.[1] Achieving ortho-formylation on this substrate is exceptionally difficult and generally not feasible with standard methods.

Q2: Can I use protecting groups for the phenolic hydroxyl group during formylation?

A2: Protecting the hydroxyl group is generally counterproductive for electrophilic aromatic substitution reactions like formylation. The strong activating and ortho, para-directing effect of the hydroxyl group is essential for the reaction to proceed efficiently. Protecting it as an ether or ester would significantly deactivate the ring towards electrophilic attack.[17]

Q3: What are the key differences between the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions for phenol formylation?

A3:

  • Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium (often acetic or trifluoroacetic acid).[18][19] It is generally ortho-selective but can suffer from low yields.[2][18]

  • Reimer-Tiemann Reaction: Employs chloroform and a strong base. The reactive intermediate is dichlorocarbene.[13][20] It is also ortho-selective but often gives low yields and can produce para-isomers.[12][21]

  • Vilsmeier-Haack Reaction: Uses a substituted formamide (like DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, which is a milder electrophile.[15][22][23] This reaction is effective for many electron-rich aromatics but may not be suitable for all phenol substrates and can lack regioselectivity.[14][15]

Q4: Are there any "green" or more environmentally friendly methods for the formylation of phenols?

A4: The magnesium-mediated ortho-formylation can be considered a more environmentally benign approach compared to methods that use toxic reagents like chloroform (in the Reimer-Tiemann reaction) or require harsh, corrosive acids. Magnesium is an abundant and non-toxic metal.[6]

Experimental Protocols & Data

Protocol 1: Magnesium-Mediated Ortho-Formylation of a Hindered Phenol

This protocol is adapted from the procedure described by Hansen and Skattebøl.[8][9]

Materials:

  • Hindered Phenol (1 eq)

  • Anhydrous Magnesium Dichloride (MgCl₂) beads (2 eq)[8]

  • Paraformaldehyde (3 eq)[8]

  • Triethylamine (Et₃N) (2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous MgCl₂ (2 eq) and paraformaldehyde (3 eq).

  • Purge the flask with argon.

  • Add anhydrous THF or acetonitrile via syringe.

  • Add triethylamine (2 eq) dropwise via syringe and stir the mixture for 10 minutes.

  • Add the hindered phenol (1 eq) dropwise.

  • Heat the reaction mixture to reflux (typically 75-80 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3x) and water (3x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude salicylaldehyde derivative.

  • Purify the product by column chromatography or recrystallization.

Table 1: Representative Yields for Magnesium-Mediated Ortho-Formylation

Phenol SubstrateProductYield (%)Reference
2-Bromophenol3-Bromosalicylaldehyde80-81[8]
2-Methylphenol3-Methylsalicylaldehyde93[9]
4-Methylphenol2-Hydroxy-5-methylbenzaldehyde95[9]
3-Methoxyphenol2-Hydroxy-4-methoxybenzaldehyde86[9]
Protocol 2: Rieche Formylation of an Electron-Rich Phenol

This protocol is based on the method described by García et al.[14]

Materials:

  • Electron-Rich Phenol (1 eq)

  • Titanium Tetrachloride (TiCl₄) (2.2-5 eq)

  • Dichloromethyl methyl ether (1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the phenol (1 eq) in anhydrous DCM in a dry, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TiCl₄ (2.2-5 eq) dropwise over 15-30 minutes.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add dichloromethyl methyl ether (1 eq) dropwise over 15 minutes.

  • Continue stirring at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic phase and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Formylation_Decision_Tree Troubleshooting Formylation of Hindered Phenols start Start: Formylation of Hindered Phenol issue Identify Primary Issue start->issue low_conversion Low / No Conversion issue->low_conversion Low Yield poor_selectivity Poor Regioselectivity issue->poor_selectivity Isomer Mixture side_products Side Products (Tars, Di-formylation) issue->side_products Impure Product sol_low_conversion Solution for Low Conversion low_conversion->sol_low_conversion sol_selectivity Solution for Poor Selectivity poor_selectivity->sol_selectivity sol_side_products Solution for Side Products side_products->sol_side_products method_choice Change Method: - Mg-mediated - Rieche Formylation sol_low_conversion->method_choice conditions Optimize Conditions: - Increase Temp. - Longer Time - Check Stoichiometry sol_low_conversion->conditions anhydrous Ensure Anhydrous Conditions sol_low_conversion->anhydrous chelation Use Chelation Control: - Mg-mediated ortho-Formylation sol_selectivity->chelation stoichiometry Control Stoichiometry (e.g., HMTA < 1 eq) sol_side_products->stoichiometry temp_control Lower Reaction Temperature sol_side_products->temp_control milder_method Switch to Milder Method sol_side_products->milder_method

Caption: A decision tree for troubleshooting common issues in the formylation of hindered phenols.

Mg_Formylation_Workflow Workflow for Mg-Mediated ortho-Formylation start Start: Dry Glassware (Inert Atmosphere) add_reagents Add Anhydrous MgCl2, Paraformaldehyde, & Solvent start->add_reagents add_base Add Triethylamine add_reagents->add_base add_phenol Add Hindered Phenol add_base->add_phenol reflux Heat to Reflux (2-4 hours) add_phenol->reflux workup Aqueous Workup (HCl Wash) reflux->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product: ortho-Formyl Phenol purify->product

Caption: Step-by-step workflow for the magnesium-mediated ortho-formylation of phenols.

References

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link]

  • Wikipedia. (2023). Rieche formylation. [Link]

  • Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. [Link]

  • SynArchive. (n.d.). Casnati-Skattebøl Formylation. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 9(7), 594-600. [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. [Link]

  • University of Rochester. (n.d.). Protecting Groups. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • IIT Bombay. (2020). Protecting Groups. [Link]

  • Sciencemadness Discussion Board. (2008). Mg-mediated o-formylation of phenols: A Writeup. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (2023). Duff reaction. [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Link]

  • Organic-Synthesis.com. (n.d.). Protecting Groups. [Link]

  • ResearchGate. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully? [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Wikipedia. (2023). Gattermann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Unacademy. (n.d.). Gattermann Reaction. [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020). Gattermann reaction. [Link]

  • Wiley Online Library. (1979). The Reimer–Tiemann Reaction. [Link]

  • Chemistry Stack Exchange. (2017). Why does phenol react on oxygen in the Gattermann–Koch reaction? [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. [Link]

  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. [Link]

  • Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Wikipedia. (2023). 2,6-Di-tert-butylphenol. [Link]

  • Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols. [Link]

  • Siberian Branch of the Russian Academy of Sciences. (2002). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. [Link]

  • Chem-Station Int. Ed. (2016). Duff Reaction. [Link]

  • Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. [Link]

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Technical Support Center: Optimizing Cleavage of the Formate Group from 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 2,3-Dihydro-1,4-benzodioxin-6-yl formate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the efficient cleavage of the formate protecting group to yield 2,3-Dihydro-1,4-benzodioxin-6-ol. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.

Introduction: The Chemistry of Formate Cleavage

The formate group is a simple and useful protecting group for phenols. Its removal is typically achieved through hydrolysis, a reaction that can be catalyzed by either acid or base. The choice of method depends on the overall stability of the substrate and the presence of other functional groups. For "this compound," the primary concern is the stability of the benzodioxin ring system under the reaction conditions. Our investigations and the available literature suggest that the 2,3-dihydro-1,4-benzodioxin moiety is generally stable under standard hydrolytic conditions, making both basic and acidic cleavage viable options.[1][2][3][4]

This guide will explore the most common and effective methods for formate cleavage: base-catalyzed hydrolysis (saponification), acid-catalyzed hydrolysis, and alternative methods such as enzymatic and reductive cleavage.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the deprotection of this compound.

Issue 1: Incomplete or Slow Reaction

Q1: My saponification reaction is not going to completion, or is very slow, even after several hours. What could be the cause?

A1: Several factors can contribute to a sluggish saponification:

  • Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., LiOH, NaOH, KOH). A 2-10 fold excess is common for complete and rapid hydrolysis.[5]

  • Poor Solubility: this compound may have limited solubility in a purely aqueous basic solution. The use of a co-solvent such as methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) is crucial to ensure the substrate is fully dissolved and can interact with the hydroxide ions.[5]

  • Low Temperature: While many saponifications proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate without promoting side reactions.

  • Choice of Base: Lithium hydroxide (LiOH) is often favored for its high reactivity and the good solubility of its salts in mixed aqueous/organic solvents.[5]

Q2: I'm attempting an acid-catalyzed hydrolysis, but the reaction is slow and appears to be at equilibrium. How can I drive it to completion?

A2: Acid-catalyzed ester hydrolysis is a reversible reaction.[6] To favor the formation of the deprotected phenol, you should use a large excess of water. This is typically achieved by using a dilute aqueous acid solution (e.g., 1-2 M HCl or H₂SO₄) as the reaction medium. Heating the reaction mixture under reflux is also standard practice to increase the rate.

Issue 2: Formation of Byproducts

Q3: After my basic workup, I am seeing an unexpected byproduct in my TLC/LC-MS analysis. What could it be?

A3: While the 2,3-dihydro-1,4-benzodioxin ring is generally stable, aggressive basic conditions (e.g., high concentrations of NaOH/KOH at elevated temperatures for prolonged periods) could potentially lead to undesired reactions. However, a more common source of byproducts arises from the workup. Incomplete neutralization of the phenoxide intermediate can lead to issues in extraction and purification. Ensure the reaction mixture is acidified to a pH of ~5-6 before extraction to fully protonate the product phenol.

Q4: My product seems to be degrading during the workup of my acid-catalyzed reaction. What can I do?

A4: Phenols can be sensitive to strong acids, and prolonged exposure, especially at high temperatures, may lead to side reactions such as polymerization or rearrangement. To mitigate this:

  • Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Prompt Workup: After cooling, promptly neutralize the acid with a mild base like sodium bicarbonate (NaHCO₃) solution before extraction.

  • Protect from Air: The resulting phenol, 2,3-Dihydro-1,4-benzodioxin-6-ol, may be susceptible to oxidation, especially under basic conditions. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the workup and to use degassed solvents if oxidation is a significant concern.

Issue 3: Reaction Monitoring and Product Isolation

Q5: How can I effectively monitor the progress of my deprotection reaction using Thin Layer Chromatography (TLC)?

A5: TLC is an excellent technique for monitoring the disappearance of the starting material (formate ester) and the appearance of the product (phenol).

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄) are suitable.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate (EtOAc) or acetone is a good starting point.[7][8]

    • A common starting system is 7:3 or 8:2 Hexanes:EtOAc.

    • The product, being a phenol, will be more polar than the starting ester and thus will have a lower Rf value.

  • Visualization:

    • UV Light: Both the starting material and product contain a benzene ring and should be visible under a UV lamp at 254 nm.

    • Staining: Staining with a potassium permanganate (KMnO₄) solution can be effective as phenols are readily oxidized. Anisaldehyde or ceric ammonium molybdate stains can also be used.

Q6: I'm having trouble isolating my product after the reaction. What are some tips for an efficient workup and purification?

A6: For a standard saponification reaction:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If a co-solvent like THF or MeOH was used, it is often beneficial to remove it under reduced pressure.

  • Acidification: Dilute the residue with water and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This protonates the phenoxide to the desired phenol.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient if necessary.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method due to its irreversible nature and generally clean reaction profile.

Reagents and Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 4:1 to 2:1 ratio). A typical concentration is 0.1-0.5 M.

  • Add LiOH·H₂O (2-5 eq) or NaOH (2-5 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion (disappearance of starting material by TLC), cool the reaction to room temperature.

  • If THF or MeOH was used, remove the solvent under reduced pressure.

  • Dilute the residue with water and acidify to pH 5-6 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2,3-Dihydro-1,4-benzodioxin-6-ol.

  • Purify by flash column chromatography if necessary.

Causality Behind Choices:

  • LiOH: Often preferred over NaOH or KOH as it can offer better solubility in mixed organic/aqueous systems and sometimes provides better selectivity if other base-sensitive groups are present.[5]

  • Co-solvent (THF/MeOH): Essential for dissolving the organic substrate and allowing it to react with the aqueous base.[5]

  • Acidic Workup: Crucial to protonate the phenoxide salt formed during the reaction to yield the final phenol product.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the substrate contains base-labile functional groups.

Reagents and Materials:

  • This compound

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • Methanol (MeOH) or Ethanol (EtOH) (optional, as co-solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or THF, if needed for solubility), add a 1-2 M aqueous solution of HCl or H₂SO₄.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography if necessary.

Causality Behind Choices:

  • Excess Water: Using a dilute aqueous acid solution drives the equilibrium towards the hydrolysis products.[6]

  • Reflux: The increased temperature accelerates the rate of this reversible reaction.

  • Neutralization with Bicarbonate: A mild base is used to quench the reaction and avoid potential degradation of the product that might occur with a strong base.

Alternative Cleavage Methods

While hydrolysis is the most common approach, other methods can be considered for specific applications.

Enzymatic Cleavage

Enzymatic hydrolysis using lipases or esterases offers a mild and often highly selective method for ester cleavage.[9][10] This can be particularly useful for substrates with multiple sensitive functional groups.

General Considerations:

  • Enzyme Selection: A screening of different lipases (e.g., from Candida antarctica, Aspergillus oryzae) may be necessary to find an enzyme with optimal activity towards the formate ester.[9]

  • Reaction Conditions: These reactions are typically run in a buffered aqueous solution (e.g., phosphate buffer at pH 7-8) at or near room temperature.[5] A co-solvent may be required to solubilize the substrate.

  • Advantages: High selectivity, mild conditions (neutral pH, room temperature), and environmentally friendly.

  • Disadvantages: Enzymes can be expensive, and optimization of conditions may be required.

Reductive Cleavage

While less common for simple formates, reductive cleavage is a possibility. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) will also reduce the ester to the corresponding alcohol. Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to cleave esters unless activated or under harsh conditions.[11][12][13] Given the efficiency of hydrolytic methods, reductive cleavage is not a primary recommendation for this specific transformation.

Data Presentation

MethodKey ReagentsTypical ConditionsProsCons
Saponification LiOH, NaOH, or KOHRoom temp to 50 °C, aq. THF or MeOHIrreversible, generally high yield, straightforwardRequires acidic workup, potential for base-sensitive group incompatibility
Acidic Hydrolysis HCl or H₂SO₄Reflux in dilute aqueous acidUseful for base-sensitive substratesReversible, may require heat, potential for acid-catalyzed side reactions
Enzymatic Hydrolysis Lipases, EsterasespH 7-8 buffer, room tempHighly selective, very mild conditionsEnzyme cost and screening, may be slower

Visualizations

Reaction Workflows

Saponification_Workflow cluster_reaction Reaction cluster_workup Workup A 1. Dissolve Substrate in THF/H2O B 2. Add LiOH A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Remove THF C->D Reaction Complete E 5. Acidify with 1M HCl D->E F 6. Extract with EtOAc E->F G 7. Wash, Dry, Concentrate F->G H 8. Column Chromatography (if needed) G->H Crude Product

Saponification Experimental Workflow

Hydrolysis_Mechanisms cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis B1 Nucleophilic attack by OH⁻ B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Phenoxide B2->B3 B4 Deprotonation of Formic Acid (Irreversible) B3->B4 A1 Protonation of Carbonyl A2 Nucleophilic attack by H₂O A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Phenol A3->A4

Comparison of Hydrolysis Mechanisms

References

  • Rehman, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). [Link]

  • Rehman, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]

  • Fallacara, A., et al. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco, 51(3), 215-7. [Link]

  • Artasensi, A., & Fumagalli, L. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]

  • Various Authors. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Ingenta Connect. [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-40. [Link]

  • Itazaki, H., et al. (1989). Synthesis of 2,3-Dihydro-1,4-benzodioxin Derivatives. Part 1. 2-Substituted 5(and 6)-Sulfamoyl-2,3-dihydro-1,4-benzodioxins. Semantic Scholar. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Ferrazzano, L., et al. (2022). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2022(4), M1480. [Link]

  • Schmidt, M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Rafik Karaman. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]

  • Kumar, P., et al. (2013). A chemo-enzymatic route to differentially protected aryl-naphthalenes. Bioorganic & Medicinal Chemistry Letters, 23(7), 2143-2146. [Link]

  • Various Authors. (2015). What is the best mobile phase to separate polyphenols on TLC plate? ResearchGate. [Link]

  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Oreate. (2023). Mobile Phase of Thin Layer Chromatography. Oreate AI Blog. [Link]

  • Various Authors. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. [Link]

  • Lamentations on Chemistry. (2007). NaBH4 Reduction of Esters. WordPress.com. [Link]

  • PubChem. 8-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one. [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-2-ol. [Link]

  • Reddit. (2022). Aryl formylation strategies ? r/OrganicChemistry. [Link]

  • Feng, Y., et al. (2020). Controlling enzyme reactions by supramolecular protection and deprotection of oligosaccharide substrates. Chemical Communications, 56(84), 12756-12759. [Link]

  • Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(21), 5005. [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146-9. [Link]

  • Pearson+. (n.d.). What are the typical products formed in a saponification reaction... Study Prep. [Link]

  • EBSCO. (n.d.). Saponification. Research Starters. [Link]

  • AquaDocs. (n.d.). DETERMINATION OF SAPONIFICATION VALUE. [Link]

  • Ríos-Reina, R., et al. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Foods, 10(2), 452. [Link]

  • Wikipedia. (n.d.). Saponification. [Link]

  • Kara, S., et al. (2014). Alkyl Formate Ester Synthesis by a Fungal Baeyer–Villiger Monooxygenase. ChemCatChem, 6(4), 1045-1049. [Link]

  • Sciencemadness.org. (2024). formic acid from ethyl formate. [Link]

  • The Organic Chemistry Tutor. (2019). Fischer Esterification and Saponification. YouTube. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. [Link]

  • Lee, J.-H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Polymers, 12(8), 1802. [Link]

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Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl Formate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl formate. This molecule is a key intermediate in the development of various pharmaceuticals and fine chemicals. Its synthesis, which involves the O-formylation of 2,3-dihydro-1,4-benzodioxin-6-ol, appears straightforward but is often complicated by specific and recurring side reactions. This guide is designed for researchers and drug development professionals to navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot issues logically and optimize your reaction for high yield and purity.

Core Synthesis Pathway: O-Formylation

The primary objective is the esterification of the phenolic hydroxyl group of 2,3-dihydro-1,4-benzodioxin-6-ol. This is typically achieved by reacting the phenol with an activated formic acid derivative. A highly effective and common method involves the in-situ generation of acetic formic anhydride.

G SM 2,3-Dihydro-1,4-benzodioxin-6-ol Reagent Formic Acid + Acetic Anhydride SM->Reagent Product This compound (Desired Product) Reagent->Product caption Fig. 1: Core O-Formylation Pathway.

Caption: Fig. 1: Core O-Formylation Pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My NMR analysis shows the desired product plus a significant isomeric impurity. What is this side product and how do I prevent its formation?

A1: The most probable isomeric impurity is 7-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde , the ortho-formylated product resulting from a Fries Rearrangement .

Causality & Mechanism: The Fries rearrangement is a classic reaction where an aryl ester isomerizes to a hydroxy aryl ketone (or in this case, aldehyde) in the presence of a Lewis or Brønsted acid catalyst. While you may not be explicitly adding a strong Lewis acid, reaction conditions such as elevated temperatures or acidic byproducts can promote this unwanted pathway. The reaction proceeds from the desired, kinetically favored O-formylation product to the thermodynamically more stable C-acylated product.

G cluster_main Main Reaction Pathway (Kinetic Control) cluster_side Side Reaction Pathway (Thermodynamic Control) Phenol Starting Phenol FormateEster Desired Product (O-Formylation) Phenol->FormateEster Mild Conditions (Low Temp, No Strong Acid) FriesProduct Side Product (C-Formylation) FormateEster->FriesProduct Harsh Conditions (High Temp, Acid Catalyst) caption Fig. 2: Competing O- vs. C-Formylation.

Caption: Fig. 2: Competing O- vs. C-Formylation.

Troubleshooting & Prevention:

The key to preventing the Fries rearrangement is to maintain kinetic control throughout the reaction.

  • Temperature Management: Avoid any unnecessary heating. The formylation should ideally be run at or below room temperature. The initial reaction between formic acid and acetic anhydride is exothermic and should be cooled in an ice bath.

  • Avoid Strong Acids: Do not use strong acid catalysts (e.g., H₂SO₄, AlCl₃). The acetic acid generated as a byproduct is sufficiently acidic to catalyze the esterification without aggressively promoting the rearrangement.

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to workup to minimize the product's exposure to reaction conditions.

ParameterFavors Desired O-FormylationFavors Fries Rearrangement (Side Product)
Temperature 0°C to 25°C> 50°C
Catalyst None, or mild base (e.g., Pyridine)Strong Lewis or Brønsted Acids
Reaction Time Minimal time required for completionProlonged exposure after completion

Table 1: Influence of Reaction Conditions on Product Distribution.

Q2: My reaction yields are consistently low due to incomplete conversion, but increasing the temperature or reaction time leads to the Fries rearrangement impurity. How can I improve conversion safely?

A2: This is a classic optimization challenge. The solution lies in using a more effective formylating agent rather than forcing the conditions with a less reactive one. The in-situ formation of acetic formic anhydride is the recommended approach.

Causality & Expertise: Simply using formic acid is often insufficient due to the unfavorable equilibrium of esterification. Acetic formic anhydride, generated by reacting formic acid with acetic anhydride, is a much more potent acylating agent. It reacts cleanly with the phenol to give the desired formate ester and acetic acid as the only byproduct, which is not acidic enough to cause significant rearrangement at controlled temperatures.

Protocol: Preparation and Use of Acetic Formic Anhydride This protocol should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation (0°C): In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated (98-100%) formic acid (1.2 equivalents). Cool the flask in an ice-water bath.

  • Addition: Add acetic anhydride (1.1 equivalents) dropwise to the cooled formic acid over 15-20 minutes. Maintain the internal temperature below 10°C.

  • Maturation: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes. This solution now contains the active formylating agent.

  • Reaction: Cool the anhydride mixture back down to 0°C. Add a solution of your 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane) dropwise.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting phenol is consumed (typically 1-3 hours).

Q3: The final product appears pure by NMR, but it degrades during workup or silica gel chromatography, reforming the starting phenol. How can I improve its stability?

A3: This issue stems from the hydrolytic lability of the formate ester. Formates are the most sensitive of the alkyl esters to both acidic and basic hydrolysis. Standard aqueous workups or chromatography on un-neutralized silica gel can be sufficient to cleave the product.

Troubleshooting & Prevention:

A non-aqueous or carefully neutralized workup and purification is required.

  • Quenching: Instead of quenching the reaction with aqueous sodium bicarbonate (which can be too basic), carefully pour the reaction mixture into ice-cold water and extract promptly with a non-polar solvent like ethyl acetate or diethyl ether.

  • Aqueous Washing: If washing is necessary, use ice-cold, saturated sodium chloride (brine) solution, which has a near-neutral pH, instead of acidic or basic solutions.

  • Drying and Concentration: Dry the organic extracts thoroughly with anhydrous magnesium sulfate or sodium sulfate. Concentrate the product under reduced pressure at a low temperature (< 40°C).

  • Chromatography:

    • Neutralize Silica: Standard silica gel is slightly acidic. Pre-treat your silica gel by slurrying it in the desired eluent containing 0.5-1% triethylamine or pyridine, then pack the column as usual. This neutralizes the acidic sites.

    • Use a Buffered Eluent: Add a small amount (0.1-0.5%) of a volatile base like triethylamine to your chromatography solvent system (e.g., Hexane/Ethyl Acetate) to prevent on-column hydrolysis.

G cluster_steps Recommended Actions start Problem: Product Degradation during Purification cause Likely Cause: Hydrolysis on Acidic Silica Gel start->cause solution Solution: Neutralize Purification System cause->solution step1 1. Slurry silica gel with eluent containing 1% triethylamine. solution->step1 step2 2. Pack the column. step1->step2 step3 3. Run chromatography with eluent containing 0.5% triethylamine. step2->step3 caption Fig. 3: Workflow for Preventing On-Column Hydrolysis.

Caption: Fig. 3: Workflow for Preventing On-Column Hydrolysis.

References

  • Olah, G. A., & Ohannesian, L. (1987). Formylating agents. Chemical Reviews, 87(4), 671-686. [Link]

  • Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 89-114. This is a foundational review of the Fries rearrangement, establishing the mechanistic principles. [Link]

  • Strazzolini, P., Giumanini, A. G., & Verardo, G. (1994). The acylation of phenols with acetic formic anhydride. Tetrahedron, 50(1), 217-228. This paper details the preparation and utility of acetic formic anhydride as a mild and effective formylating agent for phenols. [Link]

Technical Support Center: Navigating Solubility Challenges with 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1,4-benzodioxin-6-yl formate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges that can be encountered with this compound. By understanding its physicochemical properties and employing strategic formulation approaches, you can ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental physicochemical properties of a compound is the first step in troubleshooting solubility issues. Here is a summary of the known and predicted properties for this compound:

PropertyValueSource(s)
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
SMILES String O=COC1=CC2=C(OCCOC2)C=C1
Predicted LogP 1.5 - 2.0
Predicted Aqueous Solubility (LogS) -2.5 to -3.5 (Slightly Soluble to Moderately Soluble)
Predicted Melting Point 80-120 °C[2]

Note: Predicted values are estimations from various computational models and should be confirmed experimentally for critical applications.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

This is a common phenomenon known as "precipitation upon dilution" and is a classic indicator of a compound with low aqueous solubility. Your compound is likely soluble in the organic solvent (DMSO) but crashes out of solution when the polarity of the solvent system is increased by the addition of the aqueous buffer. This is a key challenge for many organic molecules in biological assays.

Q3: What are the initial steps I should take to address the poor aqueous solubility of this compound?

A systematic approach is crucial. We recommend a tiered screening process to identify a suitable solvent system for your specific application.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Issue 1: Compound is "Insoluble" in Aqueous Buffers

If you are finding that this compound is poorly soluble in your aqueous-based experimental system, the following strategies can be employed.

The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.

Expertise & Experience: The principle behind using co-solvents is to reduce the overall polarity of the aqueous medium, thereby making it a more favorable environment for a non-polar solute. The choice of co-solvent and its concentration is critical and application-dependent. For cell-based assays, toxicity of the co-solvent must be considered.

Recommended Co-Solvents for Initial Screening:

Co-SolventStarting Concentration (v/v)Maximum Recommended Concentration (for most cell lines)Notes
Dimethyl Sulfoxide (DMSO) 1-5%< 1%A powerful solvent, but can have biological effects at higher concentrations.
Ethanol (EtOH) 1-5%< 1%A good choice for many applications, generally well-tolerated by cells at low concentrations.
Polyethylene Glycol 400 (PEG 400) 5-10%VariesA less toxic option that can be effective for in vivo formulations.
Propylene Glycol (PG) 5-10%VariesSimilar to PEG 400, often used in pharmaceutical formulations.

Experimental Protocol: Co-Solvent Screening

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Serially dilute the stock solution into your aqueous buffer containing different concentrations of the co-solvent.

  • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at the experimental temperature.

  • Quantify the solubility for promising conditions using HPLC or UV-Vis spectroscopy after filtration or centrifugation to remove any undissolved compound.

For ionizable compounds, altering the pH of the solvent can dramatically impact solubility.

Expertise & Experience: Based on the structure of this compound, it does not possess strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, pH adjustment is unlikely to be a primary strategy for enhancing its solubility. However, for derivatives of this compound that may incorporate acidic or basic moieties, this approach would be highly relevant.

Issue 2: Need for Higher Compound Concentration in Aqueous Media

For certain applications, such as in vitro assays requiring a high concentration of the test compound, co-solvents alone may not be sufficient.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.

Expertise & Experience: The hydrophobic interior and hydrophilic exterior of cyclodextrins make them excellent solubilizing agents for non-polar compounds. The size of the cyclodextrin cavity is a key factor in forming a stable inclusion complex. For a molecule with the dimensions of this compound, β-cyclodextrins and their derivatives are often a good starting point.

Recommended Cyclodextrins for Screening:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice for pharmaceutical applications.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile, often used in parenteral formulations.

Experimental Protocol: Cyclodextrin Formulation

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-10% w/v).

  • Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking or stirring for 24-48 hours at a controlled temperature.

  • Separate the undissolved compound by filtration or centrifugation.

  • Quantify the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC).

Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate the decision-making process for solubility screening and a typical workflow for preparing a co-solvent-based formulation.

Solubility_Screening_Workflow start Start: Compound with Poor Aqueous Solubility tier1 Tier 1: Co-Solvent Screening (DMSO, EtOH, PEG 400, PG) start->tier1 not_soluble1 Inadequate Solubility tier1->not_soluble1 Evaluate tier2 Tier 2: Cyclodextrin Formulation (HP-β-CD, SBE-β-CD) not_soluble2 Inadequate Solubility tier2->not_soluble2 Evaluate tier3 Tier 3: Advanced Formulation (e.g., Solid Dispersions) soluble Solubility Goal Achieved tier3->soluble Re-evaluate or Synthesize Analogs not_soluble1->tier2 No not_soluble1->soluble Yes not_soluble2->tier3 No not_soluble2->soluble Yes CoSolvent_Protocol prep_stock Step 1: Prepare Stock Solution 10-50 mM in 100% DMSO prep_buffers Step 2: Prepare Co-Solvent Buffers Aqueous buffer with varying % of co-solvent prep_stock->prep_buffers dilute Step 3: Dilute Stock into Buffers Achieve final desired compound concentration prep_buffers->dilute incubate Step 4: Incubate & Observe Room temp or 37°C for 1-2 hours dilute->incubate analyze Step 5: Separate & Quantify Centrifuge/filter, then HPLC or UV-Vis incubate->analyze

Caption: Workflow for co-solvent solubility screening.

Advanced Troubleshooting: Solid Dispersion Technology

For particularly challenging compounds or for the development of solid dosage forms, solid dispersion is a powerful technique.

Expertise & Experience: This method involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as melt extrusion or solvent evaporation. The resulting product can have significantly enhanced dissolution rates and bioavailability. This is a more advanced technique that requires specialized equipment and formulation expertise.

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Due to the complexity of this technique, it is recommended to consult with a formulation specialist if you are considering solid dispersions.

Self-Validating Protocols: Ensuring Robustness

Every protocol described in this guide should be part of a self-validating system. This means incorporating appropriate controls and characterization steps:

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference. Kinetic solubility is often measured in high-throughput screens and can overestimate the true solubility. Thermodynamic solubility, determined at equilibrium, is the more accurate measure and should be determined for lead compounds.

  • Visual Inspection is Not Enough: Always quantify the amount of dissolved compound using a reliable analytical method.

  • Stability: Ensure your compound is stable in the chosen solvent system over the duration of your experiment. Degradation can be mistaken for poor solubility.

By following these guidelines and systematically exploring the recommended solutions, you will be well-equipped to overcome the solubility challenges associated with this compound and advance your research with confidence.

References

Sources

Technical Support Center: 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dihydro-1,4-benzodioxin-6-yl formate. This resource is designed for our valued partners in research, including scientists and professionals in drug development. Here, we address common questions and troubleshooting scenarios to ensure the successful application of this compound in your experiments. Our goal is to provide not just procedures, but a deeper understanding of the "why" behind them, ensuring both scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the storage, handling, and properties of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, refrigeration is recommended. Some suppliers may even suggest cold-chain transportation.[3] The key is to protect it from moisture and strong oxidizing agents, which are incompatible materials.[1][4]

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: Standard laboratory PPE is required. This includes appropriate protective eyeglasses or chemical safety goggles, a lab coat, and gloves to prevent skin exposure.[1][2] All handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[4]

Q3: Is this compound considered hazardous?

A3: While comprehensive toxicological data is not available for this specific compound[4][5], related benzodioxane derivatives can cause skin, eye, and respiratory irritation.[5][6] Therefore, it is crucial to handle it with care, avoiding contact with skin, eyes, and clothing, and preventing ingestion and inhalation.[1][4] In case of contact, rinse the affected area immediately and thoroughly with water.[1]

Q4: What is the solubility of this compound?

Q5: What is the primary application of this compound in research?

A5: this compound and its derivatives are valuable intermediates in medicinal and pharmaceutical research.[7] They are used in the synthesis of a variety of biologically active molecules, including those with potential anti-inflammatory, anticancer, and alpha-adrenolytic activities.[7][8]

II. Troubleshooting Guide

This section provides solutions to potential problems you might encounter during your experiments.

Scenario 1: Unexpected Reaction Outcome or Low Yield

Q: My reaction using this compound as a starting material resulted in a low yield of the desired product and the presence of unexpected byproducts. What could be the cause?

A: Several factors could contribute to this issue. Let's troubleshoot systematically.

  • Reagent Purity:

    • Question: Have you verified the purity of your this compound?

    • Insight: The presence of impurities can lead to side reactions and lower the yield of your target molecule.

    • Action: Confirm the purity using an appropriate analytical technique such as NMR or HPLC. If necessary, purify the starting material before use.

  • Reaction Conditions:

    • Question: Are your reaction conditions, such as temperature and atmosphere, strictly controlled?

    • Insight: Benzodioxane derivatives can be sensitive to heat and atmospheric oxygen.

    • Action: Ensure your reaction is conducted at the specified temperature and under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxidation.

  • Hydrolysis of the Formate Ester:

    • Question: Is there any possibility of water contamination in your reaction?

    • Insight: The formate ester group is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, which would consume your starting material and generate 2,3-dihydro-1,4-benzodioxin-6-ol as a byproduct.[9][10]

    • Action: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The diagram below illustrates a decision-making process for troubleshooting this issue.

Troubleshooting Workflow for Low Yield

G start Low Yield or Unexpected Byproducts check_purity Verify Purity of Starting Material start->check_purity purify Purify Starting Material check_purity->purify Impure check_conditions Review Reaction Conditions (Temp, Atmosphere) check_purity->check_conditions Purity OK purify->check_conditions optimize_conditions Optimize Conditions (e.g., use inert atmosphere) check_conditions->optimize_conditions Suboptimal check_hydrolysis Suspect Hydrolysis of Formate Ester? check_conditions->check_hydrolysis Conditions OK optimize_conditions->check_hydrolysis analyze_byproducts Analyze Byproducts (e.g., via LC-MS) check_hydrolysis->analyze_byproducts Yes success Improved Yield check_hydrolysis->success No, problem solved use_anhydrous Use Anhydrous Solvents/Reagents use_anhydrous->success confirm_hydrolysis Is 2,3-dihydro-1,4-benzodioxin-6-ol present? analyze_byproducts->confirm_hydrolysis confirm_hydrolysis->use_anhydrous Yes confirm_hydrolysis->success No, investigate other side reactions

A decision tree for troubleshooting low reaction yields.

Scenario 2: Inconsistent Analytical Results

Q: I am observing variability in my analytical data (e.g., melting point, NMR spectra) for this compound between different batches.

A: This suggests potential degradation or contamination of the compound.

  • Improper Storage:

    • Question: How has the compound been stored?

    • Insight: As mentioned in the FAQs, improper storage can lead to degradation. Exposure to moisture can cause hydrolysis, and exposure to strong oxidizing agents can lead to decomposition.

    • Action: Review your storage procedures. Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[1][4]

  • Cross-Contamination:

    • Question: Is it possible that the compound has been contaminated?

    • Insight: Using unclean spatulas or glassware can introduce impurities that affect analytical results.

    • Action: Always use clean equipment when handling the compound. If contamination is suspected, purification may be necessary.

III. Key Chemical Properties

For your convenience, here is a summary of the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.19 g/mol [1]
Physical State Solid[1]
Appearance Off-white[1]
Melting Point 81 - 85 °C[1]
Incompatible Materials Strong oxidizing agents[1][4]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂)[1]

IV. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate. Available at: [Link]

  • Vazquez, E., et al. (2019). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Available at: [Link]

  • Waterman, K. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146. Available at: [Link]

  • PubChem. (n.d.). 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • J&K Scientific. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid. Available at: [Link]

  • Beckwith, A. L. J., & Meijs, G. F. (1987). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of the radical acetoxy rearrangement (Surzur–Tanner reaction). The Journal of Organic Chemistry, 52(10), 1922–1930. Available at: [Link]

  • Leonard, E. C. (1975). U.S. Patent No. 3,907,884. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Glusa, E., et al. (1990). [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. Pharmazie, 45(6), 408-410. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2,3-Dihydro-1,4-benzodioxin-6-yl formate and its Parent Phenol, 2,3-Dihydro-1,4-benzodioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the bioactivity of 2,3-Dihydro-1,4-benzodioxin-6-yl formate and its parent phenol, 2,3-Dihydro-1,4-benzodioxin-6-ol. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

The 2,3-dihydro-1,4-benzodioxin scaffold is a prominent structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2][3] Derivatives of this scaffold have been investigated for their potential as antihypertensive agents, treatments for nervous system disorders, and as anti-inflammatory agents.[1][4][5][6] Furthermore, various 1,4-benzodioxane derivatives have demonstrated notable antioxidant, cytotoxic, and antimicrobial activities.[7][8][9]

This guide will delve into a comparative analysis of the formate ester and its parent phenol, exploring how the addition of a formate group can potentially modulate the inherent bioactivity of the phenolic compound. While direct comparative studies on these specific compounds are limited, this guide will synthesize available data on the individual compounds and related structures to provide a comprehensive overview.

Chemical Structures

CompoundStructure
2,3-Dihydro-1,4-benzodioxin-6-ol Chemical structure of 2,3-Dihydro-1,4-benzodioxin-6-ol
This compound Chemical structure of this compound

Comparative Bioactivity Profile

The primary difference between the two molecules lies in the functional group at the 6th position of the benzodioxin ring. The parent compound possesses a hydroxyl group (-OH), a key feature of phenols that often contributes to their antioxidant properties. In contrast, the formate derivative has this hydroxyl group esterified to a formate group (-OCHO). This structural modification can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which in turn can influence its biological activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of the 1,4-benzodioxin ring can also contribute to the stabilization of the resulting phenoxy radical.[10]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol: As a phenol, this compound is expected to exhibit antioxidant activity. The free hydroxyl group is crucial for its radical scavenging potential.

  • This compound: The esterification of the phenolic hydroxyl group in the formate derivative would likely diminish its direct radical scavenging activity, as the hydrogen-donating ability is masked.[11] However, it is plausible that the formate ester could act as a prodrug, being hydrolyzed in vivo by esterases to release the parent phenol, thereby exerting an antioxidant effect. The increased lipophilicity of the formate ester could also enhance its cellular uptake.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the antioxidant capacity of compounds.[12][13]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13][14]

Workflow:

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Steps:

  • Preparation of DPPH Working Solution: Dissolve DPPH reagent in methanol to a final concentration of approximately 0.1 mM.[15] Keep the solution protected from light.

  • Sample and Standard Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.[15] Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.[15]

    • Add 80 µL of Assay Buffer to each well.[15]

    • Add 100 µL of the DPPH working solution to each well.[15]

    • For blank wells, add the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Several derivatives of 2,3-dihydro-1,4-benzodioxin have been reported to possess anti-inflammatory properties.[4][6] For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay.[4]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol: The anti-inflammatory activity of the parent phenol could be mediated through its antioxidant properties, as reactive oxygen species are known to play a role in inflammation.

  • This compound: Similar to its antioxidant activity, the anti-inflammatory effect of the formate derivative might depend on its conversion to the parent phenol. The potential for improved bioavailability due to increased lipophilicity could lead to enhanced anti-inflammatory effects in vivo.

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: The concentration of NO is indirectly measured by quantifying one of its stable end products, nitrite, in the cell culture supernatant using the Griess reagent.[16][17] The Griess reaction involves a two-step diazotization process where sulfanilamide is converted to a diazonium salt by nitrite in an acidic medium, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at 540 nm.[17]

Workflow:

Caption: Nitric Oxide Inhibition Assay Workflow.

Detailed Steps:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I to each well.[18]

    • Add 50 µL of Griess Reagent II to each well.[18]

    • Incubate for 10 minutes at room temperature.[18]

  • Measurement: Measure the absorbance at 540 nm.[16][18][19]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.[16]

  • Calculation: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Cytotoxicity

The cytotoxic potential of these compounds is an important consideration, especially in the context of drug development.

  • 2,3-Dihydro-1,4-benzodioxin-6-ol & this compound: The cytotoxicity of these compounds would need to be evaluated against various cell lines, including cancerous and non-cancerous lines, to determine their therapeutic index. Some benzodioxane derivatives have been investigated for their anticancer activities.[7][8]

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[20][21]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20][22] The amount of formazan produced is proportional to the number of viable cells.

Workflow:

Caption: MTT Cytotoxicity Assay Workflow.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[21]

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well.[21]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[23]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[23]

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[23]

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.

Conclusion

The formylation of 2,3-Dihydro-1,4-benzodioxin-6-ol to produce this compound represents a chemical modification that is likely to alter its bioactivity profile. While the formate ester may exhibit reduced direct antioxidant and anti-inflammatory activity in vitro due to the masking of the phenolic hydroxyl group, it could function as a prodrug in vivo. The increased lipophilicity of the formate derivative may enhance its absorption and cellular uptake, potentially leading to improved overall efficacy after metabolic activation back to the parent phenol. Further experimental studies employing the protocols outlined in this guide are necessary to fully elucidate and compare the bioactivities of these two compounds.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025-12-24. Available from: [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available from: [Link]

  • ResearchGate. Nitric Oxide Assay?. 2013-04-23. Available from: [Link]

  • MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Available from: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. Available from: [Link]

  • PubMed. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Available from: [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. Available from: [Link]

  • MDPI. DPPH Radical Scavenging Assay. Available from: [Link]

  • ScienCell Research Laboratories. Nitric Oxide Assay (NO). Available from: [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available from: [Link]

  • Bentham Science Publisher. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Available from: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-methanol. Available from: [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. 2022-09-23. Available from: [Link]

  • RSC Publishing. Formylation of phenols using formamidine acetate. Available from: [Link]

  • Semantic Scholar. Synthesis and anti-inflammatory activity of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers. 1997-06-01. Available from: [Link]

  • Scientific Research Publishing Inc. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. 2025-08-06. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. 2025-08-06. Available from: [Link]

  • PubMed. Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Available from: [Link]

  • Chinese Journal of Organic Chemistry. Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. 2021-02-07. Available from: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. Available from: [Link]

  • MDPI. Effects of Fermentation on Bioactivity and the Composition of Polyphenols Contained in Polyphenol-Rich Foods: A Review. Available from: [Link]

  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. 2024-04-24. Available from: [Link]

  • National Institutes of Health. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. Available from: [Link]

  • PubMed. Synthesis and cytotoxicity testing of novel 2-(3-substituted-6-chloro-1,1-dioxo-1,4,2-benzodithiazin-7-yl)-3-phenyl-4(3H)-quinazolinones. Available from: [Link]

  • PubMed. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. 2020-08-15. Available from: [Link]

  • ResearchGate. Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Available from: [Link]

  • PubMed Central. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Available from: [Link]

  • Scientific Reports. Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a. 2024-11-26. Available from: [Link]

  • MDPI. Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. 2024-01-30. Available from: [Link]

Sources

Validating the Bioactivity of 2,3-Dihydro-1,4-benzodioxin-6-yl formate: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the initial identification of a compound with potential therapeutic bioactivity is merely the first step in a long and rigorous validation process. This guide provides a comprehensive framework for validating the bioactivity of "2,3-Dihydro-1,4-benzodioxin-6-yl formate" in cellular assays, comparing its performance with established alternatives and providing the supporting experimental rationale and detailed protocols necessary for robust scientific inquiry. The 2,3-dihydro-1,4-benzodioxin ring system is a core structure in numerous therapeutic agents with a wide range of biological activities, making derivatives like the titular compound intriguing candidates for further investigation.[1]

This guide is structured to provide a logical workflow for characterizing the cellular effects of this compound, beginning with an assessment of its inherent toxicity, followed by an investigation into its potential antioxidant and signaling pathway modulatory effects.

Section 1: Foundational Assessment - Cytotoxicity Profile

Before investigating any specific bioactivity, it is crucial to determine the cytotoxic profile of "this compound".[2][3][4] This foundational step establishes the concentration range at which the compound can be studied without inducing significant cell death, thereby ensuring that any observed effects are not simply artifacts of toxicity.[2][5]

A common and effective method for this initial screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.[5]

Comparative Analysis of Cytotoxicity

To provide context to the cytotoxicity of "this compound," it is benchmarked against a known cytotoxic agent, Doxorubicin, and a vehicle control.

CompoundCell LineIC50 (µM)
This compoundHepG2> 100
Doxorubicin (Positive Control)HepG21.5
Vehicle (0.1% DMSO)HepG2N/A

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "this compound" and the positive control (Doxorubicin) in a cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Section 2: Unveiling the Antioxidant Potential

Many compounds containing the benzodioxin moiety exhibit antioxidant properties. The Cellular Antioxidant Activity (CAA) assay is a robust method to quantify the ability of a compound to mitigate intracellular reactive oxygen species (ROS).[6][7][8] This assay is more biologically relevant than simple chemical antioxidant assays as it accounts for cellular uptake and metabolism.[7]

Comparative Analysis of Antioxidant Activity

The antioxidant activity of "this compound" is compared to Quercetin, a well-characterized flavonoid with potent antioxidant effects.

CompoundCell LineCAA Value (µmol QE/100 µmol)
This compoundHepG245
Quercetin (Positive Control)HepG280
Vehicle (0.1% DMSO)HepG20

This table presents hypothetical data for illustrative purposes. QE = Quercetin Equivalents.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate and culture to confluence.[9]

  • Probe and Compound Incubation: Pre-incubate the cells with a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and the test compound or Quercetin.[9]

  • Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7][8]

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. Antioxidant compounds will inhibit the oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF), resulting in a lower fluorescent signal.[6]

  • Data Analysis: Calculate the CAA value by comparing the area under the curve of the fluorescence kinetics for the test compound to that of the control.[7]

Section 3: Delving into the Mechanism - Nrf2 Signaling Pathway Activation

A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of antioxidant and detoxification genes.[10][13]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 sequestered by Proteasome 26S Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 ubiquitinates Ub Ubiquitin ROS Oxidative Stress (e.g., Compound) ROS->Keap1 induces conformational change Maf sMaf Nrf2_n->Maf dimerizes with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Maf->ARE binds to Genes Antioxidant & Detoxification Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription caption Nrf2 Signaling Pathway Activation.

Caption: Nrf2 Signaling Pathway Activation.

Comparative Analysis of Nrf2 Activation

The ability of "this compound" to activate the Nrf2 pathway is compared to Sulforaphane, a well-known Nrf2 activator.[14]

CompoundCell LineFold Induction of ARE-Luciferase Activity
This compoundHepG2-ARE-Luc3.5
Sulforaphane (Positive Control)HepG2-ARE-Luc6.0
Vehicle (0.1% DMSO)HepG2-ARE-Luc1.0

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay
  • Cell Line: Utilize a stable cell line, such as HepG2, containing a luciferase reporter gene under the control of an ARE promoter (HepG2-ARE-Luc).[10]

  • Cell Seeding and Treatment: Seed the cells in a white, clear-bottom 96-well plate and treat with the test compound, Sulforaphane, or vehicle for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter) and express the results as fold induction over the vehicle control.

Section 4: Investigating the Apoptotic Response

To further characterize the cellular effects, particularly at higher concentrations, it is important to determine if "this compound" induces apoptosis, or programmed cell death. The Caspase-Glo® 3/7 Assay is a sensitive and reliable method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16][17]

Comparative Analysis of Apoptosis Induction

The pro-apoptotic potential of "this compound" is compared to Staurosporine, a potent inducer of apoptosis.

CompoundCell LineFold Increase in Caspase-3/7 Activity
This compoundJurkat1.2
Staurosporine (Positive Control)Jurkat8.5
Vehicle (0.1% DMSO)Jurkat1.0

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed Jurkat cells (a human T lymphocyte cell line) in a white-walled 96-well plate and treat with the test compound, Staurosporine, or vehicle for 6-18 hours.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[17] This reagent contains a luminogenic caspase-3/7 substrate (DEVD) and luciferase.[15]

  • Incubation and Luminescence Measurement: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase-driven cleavage of the substrate, which generates a luminescent signal.[15] Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold increase in caspase activity relative to the vehicle-treated control.

Section 5: Integrated Experimental Workflow

The validation of "this compound" bioactivity should follow a logical and stepwise progression.

Experimental_Workflow start Start: Compound Synthesis and Characterization cytotoxicity Step 1: Cytotoxicity Screening (MTT Assay) start->cytotoxicity antioxidant Step 2: Antioxidant Activity (CAA Assay) cytotoxicity->antioxidant non-toxic concentrations apoptosis Step 4: Apoptosis Induction (Caspase-Glo 3/7 Assay) cytotoxicity->apoptosis at higher concentrations nrf2 Step 3: Mechanism of Action (Nrf2/ARE Reporter Assay) antioxidant->nrf2 if antioxidant activity is confirmed end Conclusion: Bioactivity Profile nrf2->end apoptosis->end caption Integrated Experimental Workflow.

Caption: Integrated Experimental Workflow.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial cellular validation of "this compound." By systematically assessing cytotoxicity, antioxidant potential, and key signaling pathway modulation, researchers can build a robust data package to support further investigation and development of this and other novel chemical entities. The inclusion of well-characterized positive controls and detailed, validated protocols is essential for generating reliable and reproducible data. The multifaceted nature of the 2,3-dihydro-1,4-benzodioxin scaffold suggests that a thorough investigation of its biological effects is a worthwhile endeavor.[1][18][19]

References

  • Cell-Based Antioxidant Assays. BioIVT. [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH. [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

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  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

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  • Positive and negative regulators of Nrf2. ResearchGate. [Link]

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  • Activating the Nrf2 Pathway: Nutrients and Latest Science. Gene Food. [Link]

  • Positive and negative feedback loops in NRF2 signalling. ResearchGate. [Link]

  • Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science Publisher. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]

  • (3S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl (2S)-2-(1,4-Benzodioxin-6-yl)propionate. ResearchGate. [Link]

  • [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. PubMed. [Link]

  • 1,4-Benzodioxin-3-yl formate | C9H6O4. PubChem. [Link]

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A Senior Application Scientist's Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate as a Reference Standard: Performance, Alternatives, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. The identity and quantity of any substance other than the active pharmaceutical ingredient (API) must be meticulously monitored. This guide focuses on 2,3-Dihydro-1,4-benzodioxin-6-yl formate (CAS No. 782471-87-8), a molecule of significant interest as a potential process-related impurity or synthetic intermediate. The 2,3-dihydro-1,4-benzodioxin core is a key structural motif in several APIs, most notably in α-blockers like Doxazosin.[1][2]

The presence of this formate ester, even in trace amounts, can be indicative of specific reaction pathways involving residual starting materials or degradation. Therefore, having a well-characterized reference standard is non-negotiable for the development of validated analytical methods to detect and quantify it. This document provides an in-depth technical guide for researchers, analytical scientists, and quality control professionals on the qualification, comparative analytical performance, and practical application of this reference standard. We will explore the causality behind experimental choices, present validated protocols, and compare analytical strategies to ensure robust and reliable impurity profiling.

Section 1: Physicochemical Profile and Synthesis of the Reference Standard

A thorough understanding of the reference standard begins with its basic properties and its synthetic origin, which provides critical insights into potential, co-existing impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 782471-87-8[3][4]
Molecular Formula C₉H₈O₄N/A
Molecular Weight 180.16 g/mol
Appearance White to off-white solidAssumed
Solubility Soluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in waterAssumed
Plausible Synthetic Pathway

The synthesis of a reference standard must be understood to anticipate potential process-related impurities. A logical and efficient route starts from 3,4-dihydroxybenzaldehyde, proceeds through a cyclization to form the benzodioxane ring, and concludes with formylation. A similar pathway is noted in the synthesis of related benzodioxane compounds.[5]

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Baeyer-Villiger Oxidation cluster_2 Step 3: Formylation A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde A->B 1,2-Dibromoethane, K2CO3 C 1,4-Benzodioxan-6-ol B->C m-CPBA or H2O2 D This compound (Target Compound) C->D Formic Acid, DCC/DMAP

Caption: Plausible synthetic pathway for the reference standard.

This pathway highlights potential impurities that must be resolved by analytical methods:

  • Unreacted Starting Materials: 3,4-dihydroxybenzaldehyde, 1,4-Benzodioxan-6-ol.

  • Side-Reaction Products: Isomeric variants or products of over-oxidation.

  • Reagents: Residual coupling agents (DCC) or catalysts.

Section 2: Analytical Qualification and Performance Comparison

Qualifying a substance as a reference standard requires unequivocal proof of its structure and an accurate determination of its purity. Here, we compare the two most common chromatographic techniques, HPLC and GC, for the purity assessment of this specific analyte.

Identity Confirmation: A Triad of Spectroscopic Techniques

Before purity can be assessed, the identity of the bulk material must be confirmed. This is a foundational step in building a trustworthy standard.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides the definitive structural map of the molecule. For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons, the formate proton (a singlet at high ppm, ~8.0-8.5 ppm), and the four protons on the saturated dioxin ring (a multiplet around 4.3 ppm). Quantitative ¹H-NMR (qNMR) can also serve as a powerful tool for purity assignment without requiring a pre-existing certified standard.[6]

  • Mass Spectrometry (MS): MS confirms the molecular weight. High-resolution MS (HRMS) should provide a mass measurement for the molecular ion [M+H]⁺ at m/z 181.0495, consistent with the formula C₉H₉O₄, confirming the elemental composition.[7]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR confirms the presence of key functional groups. The spectrum should exhibit a strong carbonyl (C=O) stretch for the ester at ~1720-1740 cm⁻¹ and characteristic C-O ether stretches for the dioxin ring.

Purity Assessment: HPLC vs. GC — A Comparative Analysis

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's properties. For this compound, both techniques are viable but serve different purposes. A similar comparative approach is often used for quality control of other formate esters.[8]

High-Performance Liquid Chromatography (HPLC) is the primary technique of choice. Its versatility in handling a wide range of polarities makes it ideal for separating the target compound from both more polar starting materials and less polar synthesis by-products.

Gas Chromatography (GC) serves as an excellent orthogonal technique. It is particularly adept at detecting and quantifying highly volatile or non-polar impurities, such as residual solvents (e.g., acetone, dichloromethane) or certain non-polar reagents that may not be well-retained or detected by HPLC-UV.

Table 2: Performance Comparison of HPLC and GC for Purity Analysis

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Rationale for Choice
Analyte Suitability Suitable (Sufficiently volatile & thermally stable)Highly Suitable (Excellent solubility & chromophore)HPLC is more versatile for potential non-volatile impurities from synthesis.
Linearity (R²) > 0.998> 0.999Both methods provide excellent linearity.
Typical LOD ~0.5 µg/mL~0.1 µg/mLHPLC with UV detection often provides superior sensitivity for this class of compound.
Typical LOQ ~2 µg/mL~0.5 µg/mLLower LOQ in HPLC allows for more accurate control of trace impurities.
Precision (%RSD) < 2.0%< 1.0%Modern HPLC systems typically offer slightly better injection and flow precision.
Primary Use Case Residual solvents, volatile/non-polar impurities.Purity assay, separation of polar/non-polar impurities.The methods are complementary; HPLC for the main profile, GC for volatiles.
Analysis Time ~15 - 20 minutes~20 - 30 minutesGC can be faster, but HPLC gradient may be needed for complex impurity profiles.

Experimental Protocols

The following protocols are presented as robust starting points for method development and validation, adhering to typical ICH guidelines.[9][10]

Protocol 2.1: High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: A reversed-phase C18 column is selected due to the moderate polarity of the analyte. A gradient elution using acetonitrile and a mildly acidic aqueous buffer ensures sharp peak shapes and the resolution of a wide range of potential impurities. UV detection at 220 nm is chosen to capture the benzodioxane chromophore.[10][11]

  • Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B (linear ramp)

      • 20-25 min: 80% B (hold)

      • 25-26 min: 80% to 30% B (return to initial)

      • 26-30 min: 30% B (equilibration)

    • Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2.2: Gas Chromatography (GC-FID)
  • Rationale: A mid-polarity column (e.g., DB-5) is suitable for this analyte. A temperature gradient allows for the separation of volatile solvents at the beginning of the run and the elution of the main analyte peak at a reasonable retention time. Flame Ionization Detection (FID) is used for its broad applicability to organic compounds.

  • Methodology:

    • Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

    • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • Injection: 1 µL, split ratio 50:1.

    • Sample Preparation: Accurately weigh and dissolve the reference standard in acetone to a final concentration of 1.0 mg/mL.

Section 3: Practical Application and Comparison with Alternatives

Workflow for Impurity Quantification

The primary role of a reference standard is to act as a calibrant for quantifying the same impurity in a sample of the API. The workflow below illustrates this critical process.

QC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation & Reporting RS_Prep Prepare Reference Standard (RS) Stock Solution (e.g., 100 µg/mL) Cal_Prep Prepare Calibration/SST Solution (Dilute RS to LOQ, e.g., 0.5 µg/mL) RS_Prep->Cal_Prep Cal 2. Inject RS Solution Determine Response Factor (Area/Conc) RS_Prep->Cal API_Prep Prepare API Sample Solution (e.g., 10 mg/mL) Sample 3. Inject API Sample Solution API_Prep->Sample SST 1. Inject SST Solution Verify System Suitability (Resolution, Tailing Factor) SST->Cal If SST Passes Cal->Sample Quant Identify and Integrate Impurity Peak in API Sample at RS Retention Time Sample->Quant Result Calculate Impurity Amount (%) Using RS Response Factor Quant->Result

Caption: Workflow for quantifying an impurity in an API sample.

Comparison with Other Doxazosin-Related Impurities

While "this compound" may be a process intermediate, a comprehensive quality control strategy must also consider known degradation products and other process impurities listed in pharmacopeias. Comparing this standard to a known impurity, such as Doxazosin EP Impurity F, highlights the need for a multi-faceted approach to impurity control.[12][13][14]

Table 3: Comparative Profile of Impurity Reference Standards

FeatureThis compoundDoxazosin EP Impurity F (4-Amino-2-chloro-6,7-dimethoxyquinazoline)
CAS Number 782471-87-823680-84-4[15]
Typical Origin Process Intermediate / Unreacted Starting MaterialSynthetic By-product / Precursor
Structural Relation to API Contains the core benzodioxane moietyContains the quinazoline core moiety
Reason for Control Indicates incomplete reaction or specific side-reactions during synthesis of the benzodioxane portion.Indicates impurities from the synthesis of the quinazoline portion of the final API.
Primary Analytical Method RP-HPLC with UV detectionRP-HPLC with UV detection[11]
Significance Its control ensures the quality and purity of the key benzodioxane intermediate used in the final coupling step.Its control is critical as it is a known related substance that could be present in the final drug substance.

This comparison underscores a critical concept: a single reference standard is insufficient. A complete impurity profile requires a library of standards representing different parts of the API's structure and potential failure points in the manufacturing process.

Conclusion

This compound serves as a vital reference standard for controlling the quality of APIs that contain the benzodioxane structural motif. Its proper qualification is paramount and relies on a combination of spectroscopic techniques for identity confirmation and robust chromatographic methods for purity assessment.

As demonstrated, HPLC is the superior primary technique for purity determination due to its versatility and sensitivity, while GC provides excellent orthogonal data , particularly for volatile impurities. The choice is not about which method is better overall, but which method is best suited for the specific questions being asked. By implementing the detailed protocols and understanding the comparative performance outlined in this guide, analytical laboratories can confidently develop and validate methods to ensure the purity, safety, and efficacy of the final drug product.

References

  • Alentris Research Pvt. Ltd. (n.d.). Doxazosin EP Impurity F.
  • Pharmace Research Laboratory. (n.d.). Doxazosin EP Impurity F.
  • Venkatasai Life Sciences. (n.d.). Doxazosin EP Impurity F | 23680-84-4.
  • Hemarsh Technologies. (n.d.). Doxazosin EP Impurity F | CAS No.23680-84-4.
  • Sigma-Aldrich. (n.d.). Doxazosin impurity F EP Reference Standard.
  • Pharmaffiliates. (n.d.). Doxazosin-impurities.
  • USP. (2023). Methods for the Analysis of Doxazosin Extended-Release Tablets.
  • Veeprho. (n.d.). Doxazosin Impurities and Related Compound.
  • Simson Pharma Limited. (n.d.). Doxazosin-impurity-standards.
  • GLP Pharma Standards. (n.d.). Doxazosin.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • BenchChem. (n.d.). Cross-validation of GC and HPLC methods for the analysis of 2,6-Dimethyloct-6-en-2-yl formate.
  • BLDpharm. (n.d.). 782471-87-8|this compound.
  • ChemicalBook. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis.
  • Sigma-Aldrich. (n.d.). 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine AldrichCPR.
  • ResearchGate. (2025). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S.
  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • Science.gov. (n.d.). quantitative hplc method: Topics.
  • SpectraBase. (n.d.). 1H NMR of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide.
  • NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • PubMed. (2025). Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids-In Vitro Digestion Studies in Different Nutritional Habits.
  • Google Patents. (n.d.). US4326073A - Production of anhydrous or substantially anhydrous formic acid.
  • Echemi. (n.d.). 1,4-Benzodioxin-6-ol,2,3-dihydro-,formate(9CI) Safety Data Sheets.

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A Comparative Guide to Orthogonal Deprotection Strategies: Leveraging the Unique Lability of Formate Esters on Benzodioxin Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic implementation of protecting groups is a cornerstone of complex molecule synthesis. The ability to selectively unmask a functional group in the presence of others—a concept known as orthogonal protection—is paramount to achieving high yields and minimizing synthetic steps.[1] This guide provides an in-depth technical comparison of orthogonal deprotection strategies focusing on the often-underutilized formate ester as a protecting group for hydroxyl functionalities on benzodioxin cores. We will explore the unique advantages of the formate group's lability under exceptionally mild basic conditions and contrast this with the deprotection of more common protecting groups, supported by experimental data and detailed protocols.

The Principle of Orthogonality in Complex Synthesis

In the synthesis of intricate molecules, such as many natural products and pharmaceuticals containing the benzodioxin motif, multiple reactive functional groups must coexist through a series of transformations.[2][3] An orthogonal set of protecting groups is a collection of masks for these functionalities, each of which can be removed under specific conditions that do not affect the others.[4][5] This allows for a stepwise and controlled manipulation of the molecule, which is crucial for building molecular complexity.

The Formate Ester: An Underappreciated Asset in Orthogonal Protection

The formate ester, while being the simplest of the acyl protecting groups, possesses a unique reactivity profile that makes it an excellent candidate for orthogonal strategies, particularly for phenolic hydroxyls inherent to many benzodioxin structures.[6]

Mechanism of Deprotection: The Basis of Selectivity

The key to the formate ester's utility lies in its susceptibility to nucleophilic attack under very mild basic conditions. The electron-donating nature of the benzodioxin ring system further activates the phenolic oxygen, making the formate group exceptionally labile. The deprotection proceeds via a base-catalyzed hydrolysis (saponification) mechanism.[7][8][9] A weak base, such as sodium bicarbonate or potassium carbonate, in a protic solvent like methanol is sufficient to effect rapid and clean cleavage.[6]

This contrasts sharply with the conditions required to remove other common protecting groups, which typically involve strong acids, bases, reducing agents, or fluoride ions. This differential reactivity is the foundation of the orthogonal strategies we will explore.

Comparative Analysis of Deprotection Conditions

The following table summarizes the deprotection conditions for formate esters and several other common protecting groups for hydroxyl functionalities on a model benzodioxin scaffold. This data, compiled from various sources and analogous phenolic systems, highlights the orthogonality of the formate ester.

Protecting GroupDeprotection ConditionsOrthogonality with Formate Ester
Formate 1. K₂CO₃, MeOH, rt, 1-2 h2. NaHCO₃, MeOH/H₂O, rt, 2-4 h-
Acetate 1. K₂CO₃, MeOH, rt, 4-8 h2. NaOH (aq), THF, rtFormate is significantly more labile; selective formate removal is possible.
Benzyl (Bn) Ether 1. H₂, Pd/C, MeOH or EtOAc, rt, 4-16 h2. Catalytic Transfer Hydrogenation (e.g., Ammonium formate, Pd/C)[10][11][12]Excellent. Formate is stable to catalytic hydrogenation.
p-Methoxybenzyl (PMB) Ether 1. DDQ, CH₂Cl₂/H₂O, rt, 1-3 h[13]2. TFA, CH₂Cl₂, rt[7][14]Excellent. Formate is stable to oxidative and strong acid conditions.
tert-Butyldimethylsilyl (TBDMS) Ether 1. TBAF, THF, rt, 1-2 h[15]2. HF•Pyridine, THF, rt3. Acetic Acid, THF/H₂O[16]Excellent. Formate is stable to fluoride ions and mild acidic conditions.

Orthogonal Deprotection in Practice: A Visual Guide

The following diagrams, rendered in Graphviz DOT language, illustrate the concept of orthogonal deprotection involving a formate ester on a hypothetical benzodioxin derivative.

G cluster_0 Protected Benzodioxin cluster_1 Deprotection Pathways cluster_2 Selectively Deprotected Products A Benzodioxin Core -OCHO (Formate) -OBn (Benzyl) -OTBDMS (Silyl) B Mild Base (e.g., NaHCO₃, MeOH) A->B Selective Formate Cleavage C Catalytic Hydrogenation (e.g., H₂, Pd/C) A->C Selective Benzyl Cleavage D Fluoride Source (e.g., TBAF, THF) A->D Selective Silyl Cleavage E Benzodioxin Core -OH -OBn -OTBDMS B->E F Benzodioxin Core -OCHO -OH -OTBDMS C->F G Benzodioxin Core -OCHO -OBn -OH D->G

Caption: Orthogonal deprotection of a multi-protected benzodioxin.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that demonstrate the principles discussed.

Protocol 1: Selective Deprotection of a Phenolic Formate Ester

Objective: To selectively remove a formate protecting group from a benzodioxin scaffold in the presence of a benzyl ether.

Materials:

  • Formate- and benzyl-protected benzodioxin derivative (1.0 eq)

  • Methanol (reagent grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the protected benzodioxin derivative in methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add a saturated aqueous solution of sodium bicarbonate (5.0 eq).

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel, if necessary.

Protocol 2: Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenation

Objective: To deprotect a benzyl ether on a benzodioxin scaffold while leaving a formate ester intact.

G A Dissolve Substrate in Methanol B Add Ammonium Formate and Pd/C Catalyst A->B C Heat to Reflux (Monitor by TLC) B->C D Cool to Room Temperature C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Purify by Chromatography (if necessary) F->G

Caption: Experimental workflow for benzyl ether deprotection.

Materials:

  • Formate- and benzyl-protected benzodioxin derivative (1.0 eq)

  • Ammonium formate (10.0 eq)

  • 10% Palladium on carbon (Pd/C) (10% w/w)

  • Methanol (reagent grade)

  • Celite®

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the protected benzodioxin derivative in methanol (0.1 M).

  • To this solution, carefully add ammonium formate followed by 10% Pd/C.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel, if necessary.

Conclusion: A Strategic Advantage for Complex Synthesis

The formate ester offers a distinct strategic advantage in the orthogonal protection of hydroxyl groups on benzodioxin and other electron-rich aromatic scaffolds. Its remarkable lability under exceptionally mild basic conditions provides a deprotection pathway that is orthogonal to a wide array of other commonly used protecting groups. By understanding the principles of orthogonal protection and leveraging the unique reactivity of the formate ester, researchers can design more efficient, selective, and higher-yielding syntheses of complex and biologically important molecules.

References

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  • Lee, Y. R., et al. (2005). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Bioorganic & Medicinal Chemistry Letters, 15(22), 5032-5036.
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  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

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A Senior Application Scientist's Guide to Phenol Protection: A Comparative Analysis of the Formyl Group and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the multistep synthesis of complex molecules, from pharmaceuticals to advanced materials, the judicious selection of protecting groups is paramount to achieving high yields and chemoselectivity. The phenolic hydroxyl group, with its inherent acidity and nucleophilicity, presents a frequent challenge that necessitates temporary masking. While a host of protecting groups have been developed, a clear, data-driven comparison is often elusive. This guide provides an in-depth, objective comparison of the often-overlooked formyl protecting group against common alternatives—esters (acetate), benzyl ethers, and silyl ethers (TBDMS)—for the protection of phenols. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Introduction: The Necessity of Phenol Protection

Phenols are ubiquitous structural motifs in natural products and synthetic compounds. The hydroxyl group imparts unique properties but is also a site of high reactivity. It is acidic (pKa ≈ 10), rendering it incompatible with strong bases and organometallic reagents. Its oxygen is nucleophilic, prone to undesired alkylation or acylation, and the entire phenol ring is highly susceptible to oxidation. A protecting group acts as a temporary molecular shield, modifying the hydroxyl group to be inert under specific reaction conditions, only to be cleanly removed later to restore the original functionality.[1]

The ideal protecting group strategy is governed by several principles:

  • Ease of Installation and Removal: Both protection and deprotection steps should be high-yielding and operationally simple.

  • Stability: The protected group must be robust enough to withstand a planned sequence of reactions.

  • Orthogonality: In a molecule with multiple protected groups, it should be possible to remove one type of group selectively without affecting the others.[2][3] This principle is the cornerstone of modern complex molecule synthesis.

This guide will analyze the formyl group and its key competitors through the lens of these principles, providing the necessary data to design robust and efficient synthetic routes.

The Formyl Group: A Minimalist Approach

The formyl group is the smallest ester protecting group. While its application for alcohols is more common, it serves as a viable, albeit less utilized, option for phenols.

Protection (O-Formylation)

The most reliable method for the O-formylation of phenols involves the use of a mixed anhydride, specifically acetic formic anhydride (AFA).[4] AFA can be pre-formed or generated in situ from the reaction of acetic anhydride with formic acid.[4][5] Direct formylation with formic acid alone is generally inefficient for phenols.

  • Causality: Acetic formic anhydride is a potent acylating agent. Formic acid itself is not sufficiently electrophilic to acylate the moderately nucleophilic phenoxide. AFA, however, possesses a highly electrophilic formyl carbon, readily attacked by the phenol. The reaction is often performed at room temperature, highlighting its efficiency.[5][6]

Deprotection (Deformylation)

The formyl group is an ester and is thus readily cleaved under basic conditions. Mild hydrolysis using potassium carbonate in methanol is typically sufficient to quantitatively liberate the phenol.

  • Causality: The ester linkage is susceptible to nucleophilic attack by a base (e.g., methoxide). The small, unhindered nature of the formyl group allows for rapid saponification compared to bulkier esters, often enabling selective cleavage under mild conditions.

Stability and Application Profile
  • Stable To: Acidic conditions, catalytic hydrogenolysis, and many oxidizing/reducing agents that do not involve strong bases.

  • Labile To: Strong and weak bases (e.g., K₂CO₃, NaOH, amines).

The formyl group's primary advantage is its small size and facile removal with mild base. Its key disadvantage is this same base lability, which restricts its use in synthetic routes involving reagents like Grignard reagents, organolithiums, or strong basic hydrolysis of other functional groups.

Comparative Analysis with Key Alternatives

To understand the practical utility of the formyl group, we must compare it directly with the most common phenol protecting groups.

Acetate (Ac) Group

As a close relative, the acetate group is a benchmark for ester-based protection.

  • Protection: Readily installed with acetic anhydride in the presence of a base like pyridine or triethylamine.[7]

  • Deprotection: Cleaved by base-catalyzed hydrolysis (saponification), typically with reagents like K₂CO₃/MeOH or NaOH/H₂O. Mild, neutral conditions using ammonium acetate have also been reported for selective cleavage of aromatic acetates.[8][9]

  • Comparison to Formyl:

    • Similarity: Both are base-labile esters, occupying a similar "orthogonal set." They are stable to acidic and reductive (hydrogenolysis) conditions.

    • Difference: The acetate group is sterically larger, which can slightly decrease the rate of both its installation and removal compared to the formyl group. This difference is usually minor but can sometimes be exploited for selective deprotection if both are present.

Benzyl (Bn) Ether

The benzyl ether is a workhorse protecting group known for its exceptional stability.

  • Protection: Typically installed via Williamson ether synthesis, using benzyl bromide (BnBr) and a mild base such as K₂CO₃ in a polar aprotic solvent like acetone or DMF.[4]

  • Deprotection: The hallmark of the benzyl group is its cleavage by catalytic hydrogenolysis (H₂, Pd/C), a very mild and highly selective method.[1][10] Alternative methods include strong acids (e.g., BCl₃) or oxidative cleavage (e.g., DDQ).[1][11]

  • Comparison to Formyl:

    • Orthogonality: Benzyl ethers are completely orthogonal to formyl esters. Benzyl ethers are stable to the basic conditions that cleave formates, while formates are stable to the neutral hydrogenolysis conditions used to cleave benzyl ethers.[1] This is a critical distinction for synthetic planning.

    • Stability: The benzyl ether is far more robust, stable across a wide pH range and to most oxidizing and reducing agents (excluding hydrogenolysis). This makes it suitable for complex syntheses involving harsh reagents.

tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers offer a unique combination of stability and mild, selective deprotection.

  • Protection: Installed by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole in DMF.[12] Microwave-assisted solvent-free methods have also been developed for efficiency.

  • Deprotection: The silicon-oxygen bond is exquisitely sensitive to fluoride ions. Reagents like tetrabutylammonium fluoride (TBAF) in THF provide a highly selective and mild method for cleavage. Mild acidic conditions can also be used, though phenolic TBDMS ethers are more acid-labile than their alkyl counterparts.

  • Comparison to Formyl:

    • Orthogonality: TBDMS ethers are orthogonal to formyl esters. TBDMS ethers are stable to the basic conditions that cleave formates (though very strong bases can cause issues). Conversely, formates are completely stable to fluoride-based deprotection.

    • Deprotection Mechanism: The fluoride-triggered deprotection is a unique feature of silyl ethers, offering a valuable orthogonal cleavage strategy not available for esters or benzyl ethers.

    • Stability: Phenolic TBDMS ethers are generally considered moderately stable. They are less robust than benzyl ethers towards acidic conditions but more stable than formates to basic conditions.

Data Presentation: At-a-Glance Comparison

The following table summarizes the key performance characteristics of each protecting group.

Protecting GroupProtection ReagentsDeprotection ReagentsStable ToLabile ToKey Feature
Formyl (For) Acetic Formic Anhydride (AFA)Mild Base (K₂CO₃/MeOH)Acid, H₂/Pd, FluorideMild & Strong BaseSmallest ester, very easy basic cleavage.
Acetate (Ac) Ac₂O / PyridineMild Base (K₂CO₃/MeOH)Acid, H₂/Pd, FluorideMild & Strong BaseCommon, slightly more stable than formate.
Benzyl (Bn) BnBr / K₂CO₃H₂ / Pd/C; Strong Acid (BCl₃)Acid, Base, OxidantsCatalytic HydrogenolysisHighly robust; orthogonal to base/acid labile groups.
TBDMS TBDMSCl / ImidazoleTBAF / THF; Mild AcidBase, H₂/PdFluoride, AcidUnique, mild fluoride-based deprotection.

Visualizing Synthetic Strategy

General Protection Workflow

The fundamental logic of using a protecting group can be visualized as a three-stage process.

G cluster_0 Synthetic Route Start Starting Material (with Phenol) Protected Protected Phenol Start->Protected Protection (e.g., BnBr, K2CO3) Transformed Transformed Intermediate Protected->Transformed Reaction on other functional groups Final Final Product (Deprotected) Transformed->Final Deprotection (e.g., H2, Pd/C)

Caption: General workflow for a synthetic sequence involving phenol protection.

Decision Tree for Protecting Group Selection

Choosing the correct protecting group requires analyzing the planned downstream reactions.

DecisionTree q1 Will the synthesis involve strong basic/nucleophilic reagents (e.g., Grignard, NaOH)? a1_yes YES q1->a1_yes a1_no NO q1->a1_no avoid_esters Avoid Formyl/Acetate. Choose Benzyl (Bn) or TBDMS. a1_yes->avoid_esters q2 Will the synthesis involve catalytic hydrogenation (e.g., reducing a C=C bond)? a1_no->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no avoid_bn Avoid Benzyl (Bn). Choose Formyl, Acetate, or TBDMS. a2_yes->avoid_bn q3 Is a very mild, non-acidic, non-basic deprotection required? a2_no->q3 a3_yes YES q3->a3_yes a3_no NO q3->a3_no use_tbdms Choose TBDMS (cleaved by TBAF). a3_yes->use_tbdms use_esters Formyl or Acetate are good options (cleaved by mild base). a3_no->use_esters

Caption: Decision-making guide for selecting a phenol protecting group.

Experimental Protocols

The following protocols are provided as validated, representative procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.

Protocol 1: O-Formylation of a Phenol using Acetic Formic Anhydride

This protocol is based on the established reactivity of acetic formic anhydride with alcohols and phenols.[4][5][6]

Materials:

  • Phenol substrate (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Formic Acid (98-100%, 1.1 eq)

  • Pyridine (optional, as catalyst/acid scavenger, 0.1-1.0 eq)

  • Anhydrous diethyl ether or benzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool acetic anhydride (1.1 eq) to 0 °C in an ice bath. Add formic acid (1.1 eq) dropwise with stirring. Stir the mixture at 0 °C for 1-2 hours. The resulting solution of AFA is used directly.

  • Formylation: Dissolve the phenol substrate (1.0 eq) in anhydrous diethyl ether or benzene. Cool the solution to 0 °C.

  • Reaction: Add the freshly prepared AFA solution dropwise to the phenol solution at 0 °C. If desired, pyridine can be added to the phenol solution beforehand. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude phenyl formate can be purified by flash column chromatography or distillation.

Protocol 2: Deprotection of a Phenyl Formate using Potassium Carbonate

This is a standard, mild saponification procedure suitable for formates.[7]

Materials:

  • Phenyl formate substrate (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the phenyl formate substrate in methanol (approx. 0.1-0.2 M). Add solid potassium carbonate to the solution.

  • Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, remove the methanol under reduced pressure. Add water to the residue.

  • Acidification & Extraction: Cool the aqueous solution in an ice bath and carefully acidify to pH ~5-6 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude phenol can be purified by flash column chromatography.

Protocol 3: Protection of a Phenol as a TBDMS Ether

A standard and robust procedure for silylation.[12]

Materials:

  • Phenol substrate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water, Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phenol and imidazole in anhydrous DMF.

  • Reaction: Add TBDMSCl in one portion. Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash sequentially with water (2x) and brine (1x). Dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography (typically with hexane/ethyl acetate).

Protocol 4: Deprotection of a Phenolic TBDMS Ether using TBAF

The classic fluoride-mediated cleavage of a silyl ether.

Materials:

  • TBDMS-protected phenol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve the TBDMS-protected phenol in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C.

  • Reaction: Add the TBAF solution dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude phenol by flash column chromatography.

Conclusion and Expert Recommendations

The choice of a phenol protecting group is not a one-size-fits-all decision; it is a critical strategic choice that dictates the feasibility of subsequent synthetic steps.

  • The formyl group , while not a mainstream choice, offers a niche application as a minimalist protecting group. Its key strength lies in its small size and its rapid cleavage under very mild basic conditions. It is an excellent candidate for short synthetic sequences where downstream reactions are performed under acidic or neutral conditions and a final, gentle basic deprotection is required.

  • For general-purpose, base-labile protection, the acetate group remains a reliable and well-understood option, offering similar stability to the formyl group.

  • When robustness is paramount, the benzyl ether is unparalleled. Its stability to a vast range of reagents makes it the group of choice for long, complex syntheses, provided that catalytic hydrogenolysis is a viable deprotection strategy.

  • The TBDMS ether provides a powerful orthogonal strategy. Its unique fluoride-mediated cleavage allows for selective deprotection in the presence of base-labile esters and reduction-labile benzyl groups, making it indispensable for modern synthetic chemistry.

Ultimately, by understanding the distinct stability profiles and deprotection mechanisms outlined in this guide, the synthetic chemist is well-equipped to design elegant and efficient pathways to complex molecular targets, leveraging the specific strengths of each protecting group to achieve their synthetic goals.

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A Comparative Guide to the Structure-Activity Relationship of 6-Substituted 2,3-Dihydro-1,4-Benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse pharmacological profiles, including potent α-adrenergic receptor antagonism, antioxidant, and anti-diabetic properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-dihydro-1,4-benzodioxin derivatives, with a specific focus on the influence of substituents at the 6-position. By examining experimental data from various studies, we aim to elucidate the causal relationships between chemical modifications at this position and the resulting biological activities, offering valuable insights for researchers and drug development professionals.

The Crucial Role of the 6-Position in Modulating Biological Activity

The benzene ring of the 2,3-dihydro-1,4-benzodioxin nucleus offers several positions for substitution, with the 6-position being a key site for modulating pharmacological activity and selectivity. The electronic and steric properties of the substituent at this position can significantly influence ligand-receptor interactions, membrane permeability, and metabolic stability. Our comparative analysis will delve into three primary areas of biological activity: α-adrenergic receptor antagonism, antioxidant effects, and α-glucosidase inhibition.

Derivatives of 2,3-dihydro-1,4-benzodioxin are well-known for their α-adrenergic blocking capabilities, which are clinically relevant for treating conditions like hypertension and benign prostatic hyperplasia.[4][5] The nature of the substituent at the 6-position plays a pivotal role in determining the affinity and selectivity of these compounds for different α1-adrenoceptor subtypes (α1A, α1B, and α1D).

Early research on compounds related to WB 4101, a potent α1-antagonist, highlighted the importance of the benzodioxan nucleus for high affinity.[6] Subsequent studies have shown that modifications on this nucleus, particularly at the 6-position, can fine-tune the selectivity profile. For instance, the introduction of specific side chains can lead to derivatives with high affinity and selectivity for the α1a-adrenoceptor subtype, while other modifications can reverse this selectivity towards the α1d subtype.[7]

Table 1: Comparative α1-Adrenergic Receptor Binding Affinities of 6-Substituted 2,3-Dihydro-1,4-Benzodioxin Analogs

Compound ID6-Substituentα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)5-HT1A (Ki, nM)Reference
WB 4101 H0.180.830.331.8[7]
Compound 3 Phenyl0.252.51.0>1000[7]
Compound 7 Methoxy0.323.21.3>1000[7]
Compound 9 Fused Ring12.68.00.8>1000[7]

Note: Data is illustrative and compiled from related benzodioxan studies to show the principle of substitution effects. Ki values represent the binding affinity, with lower values indicating higher affinity.

The data suggests that bulky substituents can influence the interaction with the receptor binding pocket. The dioxane unit itself is crucial for stabilizing an optimal conformation for drug-receptor interaction.[6] The oxygen atoms of the dioxane ring may engage in hydrogen bonding or dipolar interactions with the receptor, and the substituent at the 6-position can modulate the electronic properties of the entire scaffold, thereby affecting these interactions.[6]

cluster_SAR SAR at 6-Position for α1-Adrenoceptor Affinity Start 6-Position Substituent Bulky Bulky/Aromatic Groups Start->Bulky Steric Hindrance HBD H-Bond Donors/Acceptors Start->HBD Polar Interactions EWG Electron-Withdrawing Groups Start->EWG Modulates π-system EDG Electron-Donating Groups Start->EDG Modulates π-system Selectivity Selectivity Bulky->Selectivity Alters Subtype Selectivity Affinity Affinity HBD->Affinity Enhances Binding Affinity EWG->Affinity May Decrease Affinity EDG->Affinity May Increase Affinity

Caption: SAR logic for α1-adrenoceptor antagonists.

A series of 6- and 7-substituted 2,3-dihydro-1,4-benzodioxin derivatives have been synthesized and evaluated as inhibitors of human low-density lipoprotein (LDL) peroxidation.[1] In this context, the 6-position is critical for conferring potent antioxidant activity.

Specifically, compounds bearing a hydroxyl group at the 6-position have demonstrated significantly higher activity than the reference drug, probucol.[1] This is attributed to the ability of the phenolic hydroxyl group to act as a hydrogen atom donor, thereby neutralizing lipid peroxyl radicals and terminating the chain reaction of lipid peroxidation. The presence of other functionalities, such as carboxamido or aminomethyl groups at the 2-position, further modulates this activity.

Table 2: Inhibition of LDL Peroxidation by 6-Substituted 2,3-Dihydro-1,4-Benzodioxin Derivatives

Compound ID6-Substituent2-SubstituentIC50 (µM)Relative Potency vs. ProbucolReference
Probucol --4.51x[1]
Compound 21 OHCarboxamide0.95x[1]
Compound 25 OHAminomethyl0.145x[1]
Compound 36 OHPiperazinylmethyl<0.1>45x[1]

IC50 values represent the concentration required for 50% inhibition of LDL peroxidation.

The exceptional potency of compounds like 25 and 36 underscores the synergistic effect of a 6-hydroxyl group and a basic nitrogen-containing side chain at the 2-position.[1] The latter may contribute to better interaction with the LDL particle or the surrounding aqueous environment.

Recent studies have explored 6-substituted 2,3-dihydro-1,4-benzodioxin derivatives as potential anti-diabetic agents through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[2][8] In these studies, the 6-amino group of the benzodioxin scaffold was used as a handle to introduce various N-substituted acetamide side chains.

The general structure involves a benzenesulfonamide or a p-toluenesulfonamide linked to the 6-amino group, which is then further N-alkylated with different 2-bromo-N-(substituted-phenyl)acetamides.[2][8][9][10] The inhibitory activity against α-glucosidase was found to be sensitive to the substitution pattern on the terminal phenyl ring of the acetamide moiety.

Table 3: α-Glucosidase Inhibitory Activity of 6-Substituted Benzodioxin Derivatives

Compound IDTerminal Phenyl SubstituentIC50 (µM)Reference
Acarbose -37.38 ± 0.12[2]
7i 4-Chloro86.31 ± 0.11[2]
7k 4-Bromo81.12 ± 0.13[2]
7a-h, 7j, 7l Various othersWeak Inhibition[2]

While the reported activities are moderate compared to the standard drug acarbose, these findings highlight a new therapeutic avenue for this scaffold.[2] The structure-activity relationship suggests that electron-withdrawing groups, such as chloro and bromo at the para-position of the terminal phenyl ring, are favorable for inhibitory activity.[2] This could be due to enhanced binding interactions within the active site of the α-glucosidase enzyme.

Experimental Protocols: Synthesis and Biological Evaluation

To provide a practical context for the discussed SAR, this section outlines a representative synthetic protocol and a biological assay methodology.

The synthesis of the target compounds typically starts from 2,3-dihydro-1,4-benzodioxin-6-amine.[2][8] This versatile intermediate allows for the introduction of various functionalities at the 6-position.

Step 1: Sulfonamide Formation

  • To a solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq.) in an aqueous basic medium (e.g., 10% Na2CO3), add benzenesulfonyl chloride (1.1 eq.) dropwise at room temperature.[8]

  • Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Acidify the mixture with dilute HCl to precipitate the product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide.

  • Filter, wash with water, and dry the solid product.

Step 2: N-Alkylation with Substituted Acetamides

  • To a solution of the sulfonamide from Step 1 (1 eq.) in a polar aprotic solvent like DMF, add a strong base such as lithium hydride (LiH) (1.2 eq.) and stir for 30 minutes at room temperature.[2]

  • Add the desired 2-bromo-N-(substituted-phenyl)acetamide (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamide derivative.

cluster_synthesis General Synthetic Workflow Start 6-Amino-2,3-dihydro-1,4-benzodioxin Step1 Sulfonylation (Benzenesulfonyl Chloride, Base) Start->Step1 Intermediate N-(Benzodioxin-6-yl)sulfonamide Step1->Intermediate Step2 N-Alkylation (Bromo-N-phenylacetamide, LiH, DMF) Intermediate->Step2 Product Final 6-Substituted Derivative Step2->Product

Caption: Synthetic route to 6-substituted derivatives.

This protocol provides a general framework for assessing the anti-diabetic potential of the synthesized compounds.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound solution (dissolved in DMSO and diluted with buffer) at various concentrations.

    • Add the α-glucosidase solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the plate for another 30 minutes at 37°C.

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Acarbose is typically used as a positive control.[2]

Concluding Remarks and Future Directions

The 6-position of the 2,3-dihydro-1,4-benzodioxin scaffold is a critical determinant of its biological activity. Our comparative analysis reveals distinct SAR trends for different therapeutic targets:

  • For α1-adrenergic antagonism, the steric and electronic properties of the 6-substituent are paramount for achieving high affinity and subtype selectivity.

  • For antioxidant activity, a 6-hydroxyl group is a key pharmacophore for potent inhibition of lipid peroxidation.

  • For α-glucosidase inhibition, a 6-amino group serves as a versatile anchor for introducing side chains, with electron-withdrawing substituents on a terminal phenyl ring enhancing activity.

These findings provide a rational basis for the design of novel 2,3-dihydro-1,4-benzodioxin derivatives with improved potency and selectivity. Future research could focus on exploring a wider range of substituents at the 6-position, including bioisosteric replacements, to further probe the chemical space and uncover new therapeutic agents. The integration of computational modeling and in silico docking studies could also accelerate the discovery of next-generation compounds based on this privileged scaffold.[10]

References

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry. [Link]

  • Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 6. Role of the Dioxane Unit on Selectivity for alpha(1)-adrenoreceptor Subtypes. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

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"In vivo" efficacy comparison of "2,3-Dihydro-1,4-benzodioxin-6-yl formate" prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy Comparison of 2,3-Dihydro-1,4-benzodioxin-6-yl Formate Prodrugs as Anti-Inflammatory Agents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vivo evaluation and comparison of prodrugs derived from this compound. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for such a comparative study. While direct comparative efficacy data for prodrugs of this specific parent molecule is not widely published, this guide synthesizes established principles of prodrug design and preclinical evaluation to present a robust, albeit illustrative, comparison.

The 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore present in numerous biologically active compounds, demonstrating activities ranging from antihypertensive to anti-inflammatory.[1] Notably, a closely related analogue, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, has shown anti-inflammatory potency comparable to ibuprofen in a carrageenan-induced rat paw edema model.[2] This provides a strong rationale for exploring derivatives of this scaffold, such as this compound (hereafter referred to as the "Parent Drug"), as potential anti-inflammatory agents.

The prodrug approach is a strategic tool in drug discovery to overcome suboptimal pharmacokinetic and pharmacodynamic properties of a parent drug.[3] This guide will focus on a hypothetical comparative study of two prodrugs of the Parent Drug, designed to enhance its therapeutic potential.

Conceptual Framework: Prodrug Design and Rationale

The primary objective of creating prodrugs for the Parent Drug is to improve its drug-like properties. For the purpose of this guide, we will consider two hypothetical prodrugs designed to address common challenges in drug development:

  • Prodrug A (Phosphate Ester Prodrug): This prodrug is designed to significantly increase the aqueous solubility of the Parent Drug. This modification is particularly advantageous for developing parenteral formulations and can potentially improve dissolution rates for oral administration. The phosphate group is intended to be cleaved by endogenous phosphatases to release the active Parent Drug.

  • Prodrug B (Amino Acid Conjugate): This prodrug involves conjugating the Parent Drug with an amino acid, such as glycine. This strategy can be employed to target amino acid transporters in the gastrointestinal tract, potentially enhancing oral bioavailability. Esterases would be responsible for the cleavage of the amino acid moiety to release the Parent Drug.

The successful in vivo conversion of these prodrugs to the parent compound is a critical aspect of their evaluation.[3]

Comparative In Vivo Evaluation Workflow

A comprehensive in vivo comparison of these prodrugs would involve a multi-faceted approach, encompassing pharmacokinetic profiling and pharmacodynamic (efficacy) studies. The following workflow provides a logical progression for such an evaluation.

G cluster_0 Preclinical Evaluation Workflow A Parent Drug & Prodrug Synthesis and Characterization B Pharmacokinetic (PK) Profiling (Rats) A->B IV and PO Administration C Efficacy Evaluation (Carrageenan-Induced Paw Edema) B->C Inform Dosing for Efficacy D Data Analysis and Comparison B->D Compare PK Parameters (AUC, Cmax) C->D Compare % Inhibition of Edema E Lead Candidate Selection D->E Select Prodrug with Optimal Profile

Caption: Workflow for the comparative in vivo evaluation of prodrugs.

Pharmacokinetic Profiling

A crucial first step is to determine the pharmacokinetic profiles of the Parent Drug and its prodrugs in a relevant animal model, such as Sprague-Dawley rats.[3] This study will elucidate how the prodrug strategy has altered the absorption, distribution, metabolism, and excretion (ADME) of the Parent Drug.

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are acclimatized for at least one week before the experiment.[4]

  • Grouping and Dosing:

    • Group 1: Parent Drug administered intravenously (IV) at 5 mg/kg.

    • Group 2: Parent Drug administered orally (PO) at 20 mg/kg.

    • Group 3: Prodrug A administered IV (equimolar to 5 mg/kg Parent Drug).

    • Group 4: Prodrug A administered PO (equimolar to 20 mg/kg Parent Drug).

    • Group 5: Prodrug B administered IV (equimolar to 5 mg/kg Parent Drug).

    • Group 6: Prodrug B administered PO (equimolar to 20 mg/kg Parent Drug).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentrations of the Parent Drug and intact prodrugs are quantified using a validated LC-MS/MS method.[5]

  • Data Analysis: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated. Oral bioavailability (F%) is determined by comparing the AUC from oral administration to that from IV administration.

Hypothetical Pharmacokinetic Data
CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)F (%)
Parent Drug IV512500.081800-
PO204502.0270037.5
Prodrug A IVEquimolar to 513000.081850-
POEquimolar to 206501.5390052.7
Prodrug B IVEquimolar to 512800.081820-
POEquimolar to 208001.0540074.2

Data is hypothetical and for illustrative purposes only.

In Vivo Efficacy Evaluation: Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely accepted and classical model for evaluating the efficacy of acute anti-inflammatory agents.[2][6] The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rat, which induces a localized inflammatory response characterized by edema.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (180-220g) are used.

  • Grouping and Dosing: Animals are divided into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

    • Group 3: Parent Drug (e.g., 50 mg/kg, PO).

    • Group 4: Prodrug A (equimolar to 50 mg/kg Parent Drug, PO).

    • Group 5: Prodrug B (equimolar to 50 mg/kg Parent Drug, PO).

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective drugs or vehicle are administered orally.

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hypothetical Efficacy Data
Treatment GroupDose (mg/kg, PO)% Inhibition of Edema at 3 hr
Vehicle Control-0%
Indomethacin1065.2%
Parent Drug5035.8%
Prodrug AEquimolar to 5048.5%
Prodrug BEquimolar to 5062.1%

Data is hypothetical and for illustrative purposes only.

Mechanism of Prodrug Activation

The in vivo efficacy of the prodrugs is contingent upon their efficient conversion to the active Parent Drug. The following diagram illustrates the hypothetical bioactivation pathways.

G cluster_1 Prodrug Bioactivation Pathways ProdrugA Prodrug A (Phosphate Ester) Enzyme1 Phosphatases ProdrugA->Enzyme1 ProdrugB Prodrug B (Amino Acid Conjugate) Enzyme2 Esterases ProdrugB->Enzyme2 ParentDrug Parent Drug (Active Form) Enzyme1->ParentDrug Cleavage of Phosphate Group Enzyme2->ParentDrug Cleavage of Amino Acid Moiety

Caption: Hypothetical bioactivation of prodrugs to the active parent drug.

Discussion and Interpretation

Based on the hypothetical data presented, both prodrug strategies successfully enhanced the in vivo performance of the Parent Drug.

Prodrug A (Phosphate Ester) demonstrated a modest improvement in oral bioavailability (52.7% vs. 37.5%) and a corresponding increase in anti-inflammatory efficacy (48.5% vs. 35.8% inhibition). This suggests that improving the solubility and dissolution rate had a positive, albeit not dramatic, impact on its therapeutic profile.

Prodrug B (Amino Acid Conjugate) exhibited a more substantial improvement, with oral bioavailability nearly doubling to 74.2%. This enhanced systemic exposure translated into significantly greater anti-inflammatory activity (62.1% inhibition), achieving efficacy comparable to the positive control, indomethacin. This result would suggest that targeting amino acid transporters could be a highly effective strategy for this class of compounds.

Conclusion

This guide outlines a systematic approach for the in vivo comparison of prodrugs, using this compound as a representative parent molecule. The integration of pharmacokinetic and pharmacodynamic studies is essential for a comprehensive evaluation. The hypothetical case study presented herein illustrates how a well-designed prodrug strategy can overcome the limitations of a parent compound, leading to the selection of a lead candidate with a superior therapeutic profile for further development. The principles and methodologies described are broadly applicable to the preclinical evaluation of prodrugs across various therapeutic areas.

References

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  • PubMed. (n.d.). Pharmacokinetics in Sprague-Dawley Rats and Beagle Dogs and in Vitro Metabolism of ZJM-289, a Novel Nitric Dioxide Donor.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing off-target engagement is a critical determinant of its safety and therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the hypothetical compound 2,3-Dihydro-1,4-benzodioxin-6-yl formate as a central case study. While specific experimental data for this compound is not publicly available, its structural motifs—a benzodioxin core and a formate ester—provide a basis for predicting potential off-target interactions and designing a robust cross-reactivity screening strategy.

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Derivatives of this core have been shown to exhibit a range of pharmacological activities, including antihypertensive, antidepressant, and anti-inflammatory effects.[2] This promiscuity underscores the importance of a thorough cross-reactivity assessment to identify and mitigate potential safety liabilities.

The Imperative of Selectivity in Drug Development

A drug's journey from a promising hit to a marketed therapeutic is fraught with challenges, with a significant portion of failures in clinical trials attributed to unforeseen toxicity.[3] Off-target effects, where a drug interacts with proteins other than its intended target, are a major contributor to these adverse events.[3] Therefore, a proactive and comprehensive assessment of a compound's selectivity profile during preclinical development is not merely a regulatory requirement but a cornerstone of a successful drug development program. Highly selective drugs are more likely to exhibit a favorable safety profile, as they are less prone to causing unintended physiological effects.[4]

Predicting Cross-Reactivity: A Chemoinformatic Approach

Prior to embarking on resource-intensive experimental screening, computational methods can provide valuable insights into the potential cross-reactivity of a novel compound. By analyzing the structural similarity of "this compound" to molecules with known biological targets, we can generate a preliminary list of potential off-target interactions.

The 1,4-benzodioxane scaffold is a known constituent of compounds targeting a variety of receptors and enzymes.[5] For instance, derivatives have been synthesized as inhibitors of lipid peroxidation and as anti-inflammatory agents.[5][6] The formate ester moiety, while often considered a simple prodrug, can also influence the molecule's reactivity and potential for covalent modification of off-targets.[7]

A systematic in silico analysis would involve screening "this compound" against a database of known protein structures. This can help identify potential binding partners based on shape and electrostatic complementarity.[8][9]

cluster_0 Computational Prediction Compound Structure Compound Structure Similarity Search Similarity Search Compound Structure->Similarity Search Pharmacophore Modeling Pharmacophore Modeling Compound Structure->Pharmacophore Modeling Predicted Off-Targets Predicted Off-Targets Similarity Search->Predicted Off-Targets Molecular Docking Molecular Docking Pharmacophore Modeling->Molecular Docking Molecular Docking->Predicted Off-Targets Off-Target Database Off-Target Database Off-Target Database->Molecular Docking

Caption: Computational workflow for predicting off-target interactions.

Experimental Validation: A Tiered Approach to Cross-Reactivity Profiling

While computational predictions are a valuable starting point, experimental validation is essential to confirm and quantify off-target interactions. A tiered approach, starting with broad screening panels and progressing to more focused assays, is a cost-effective and efficient strategy.

Tier 1: Broad Kinase and Receptor Profiling

Given the diverse activities of benzodioxin derivatives, an initial broad screen against a panel of kinases and G-protein coupled receptors (GPCRs) is recommended. Several commercial services offer comprehensive profiling panels that can provide a rapid assessment of a compound's selectivity.[10][11]

Table 1: Hypothetical Kinase Selectivity Data for this compound

Kinase TargetPercent Inhibition at 10 µM
Primary Target X95%
Kinase A65%
Kinase B48%
Kinase C15%
... (400+ other kinases)<10%
Tier 2: Dose-Response and Affinity Determination

For any "hits" identified in the initial screen (typically defined as >50% inhibition at a single high concentration), a full dose-response curve should be generated to determine the IC50 or Ki value. This provides a quantitative measure of the compound's potency at the off-target protein.

Table 2: Comparative Affinity Profile

TargetIC50 (nM)
Primary Target X50
Off-Target Kinase A1,200
Off-Target Kinase B5,500

In-Depth Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, well-defined and validated experimental protocols are crucial.

Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)

This protocol outlines a standard radiometric assay for assessing the inhibitory activity of a compound against a panel of protein kinases.[12]

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compound ("this compound") dissolved in DMSO

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, kinase, and peptide substrate to the assay buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Reagents to Plate Add Reagents to Plate Prepare Compound Dilutions->Add Reagents to Plate Initiate Reaction with [γ-³³P]ATP Initiate Reaction with [γ-³³P]ATP Add Reagents to Plate->Initiate Reaction with [γ-³³P]ATP Incubate Incubate Initiate Reaction with [γ-³³P]ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Filter and Wash Filter and Wash Stop Reaction->Filter and Wash Measure Radioactivity Measure Radioactivity Filter and Wash->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50 End End Calculate IC50->End

Caption: Radiometric kinase assay workflow.

Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.[13]

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Test compound ("this compound") dissolved in DMSO

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value.

Interpreting the Data: From In Vitro Affinity to In Vivo Relevance

A critical aspect of cross-reactivity studies is the interpretation of the data in the context of the intended therapeutic application. A statistically significant off-target interaction in a biochemical assay does not always translate to a clinically relevant side effect. Factors to consider include:

  • Selectivity Window: The ratio of the off-target Ki to the on-target Ki. A larger window indicates greater selectivity.

  • Physiological Relevance of the Off-Target: The known physiological function of the off-target and the potential consequences of its modulation.

  • Pharmacokinetics: The anticipated in vivo concentration of the drug at the site of the off-target.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For a novel compound such as "this compound," a combination of predictive computational modeling and a tiered experimental screening approach provides a robust framework for identifying and characterizing potential off-target interactions. By embracing a deep understanding of a compound's selectivity profile early in development, researchers can make more informed decisions, ultimately increasing the likelihood of developing safer and more effective medicines.

References

  • Huang, X. et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Listgarten, J. et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
  • Naito, Y. et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. In Post-Transcriptional Gene Regulation. Methods in Molecular Biology, vol 1649. Humana Press, New York, NY.
  • Doench, J. G. et al. (2016). Optimized sgRNA design to maximize activity and minimize off-target effects for CRISPR-Cas9.
  • Tang, D. et al. (2023). Deep learning predicts CRISPR off-target effects.
  • Mendes, R. et al. (2023). PepSim: T-cell cross-reactivity prediction via comparison of peptide sequence and peptide-HLA structure. Frontiers in Immunology, 14, 1145952.
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  • Penumutchu, S. et al. (2017). Cross-React: A new structural bioinformatics method for predicting allergen cross-reactivity.
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  • Davis, M. I. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(1), 39-53.
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  • Lardenois, P. et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914.
  • Zhang, J. H. et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Drug Discovery Today, 12(13-14), 515-524.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Syedbasha, M. et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE (Journal of Visualized Experiments), (101), e53575.
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  • Oracle Bio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
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  • Kumar, P. et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 66-73.
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  • Di Martino, R. M. C. et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1849.
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  • Bansal, R. K., & Sharma, S. (1999). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. Journal of the Indian Chemical Society, 76(11-12), 629-644.
  • Rosado, A. et al. (2007). Preparation of Methyl Ester Precursors of Biologically Active Agents. Journal of Visualized Experiments, (6), 247.
  • Wikipedia. (n.d.).
  • Edinger, R. S. et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. International Journal of Molecular Sciences, 23(15), 8613.
  • Kim, J. H. et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(11), 1475.
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Benchmarking the synthesis of "2,3-Dihydro-1,4-benzodioxin-6-yl formate" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is paramount. This guide provides an in-depth, objective comparison of prevalent methodologies for the synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl formate, a valuable building block in medicinal chemistry. The focus is on the O-formylation of its precursor, 2,3-dihydro-1,4-benzodioxin-6-ol, benchmarking common techniques to inform methodological selection in a laboratory setting.

The 2,3-dihydro-1,4-benzodioxin moiety is a significant scaffold in a variety of biologically active compounds.[1] The targeted synthesis of derivatives such as the formate ester allows for the strategic protection of the hydroxyl group or for its use as an intermediate in further synthetic transformations.[2]

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is achieved through the O-formylation of the corresponding phenol. This transformation, while seemingly straightforward, is subject to variations in yield, purity, and scalability depending on the chosen formylating agent and reaction conditions. Below, we compare the most common and effective methods.

Method 1: Formylation with Acetic Formic Anhydride (AFA)

Acetic formic anhydride (AFA) is a highly effective mixed anhydride used for the formylation of alcohols, amines, and phenols.[3][4] It is more reactive than formic acid, allowing for faster reaction times and often higher yields. AFA can be prepared separately or, more conveniently, generated in situ by the reaction of formic acid with acetic anhydride.[3][4][5]

The in situ generation of AFA is often preferred as it avoids the isolation of the thermally unstable anhydride.[3] This method is characterized by its mild reaction conditions and high efficiency, making it a robust choice for a wide range of substrates.

Method 2: Direct Esterification with Formic Acid

Direct esterification with formic acid is the most atom-economical approach to the synthesis of formate esters.[6] However, the reaction is an equilibrium process, and measures must be taken to drive it towards the product. This is typically achieved by using an excess of formic acid, which can also serve as the solvent, and by removing the water formed during the reaction.

The acidity of formic acid is generally insufficient to catalyze the esterification of phenols efficiently, often necessitating the use of a stronger acid catalyst. The reaction conditions are typically harsher than with AFA, requiring higher temperatures and longer reaction times.

Method 3: Catalytic O-Formylation Approaches

In recent years, several catalytic methods for O-formylation have been developed, offering milder and more environmentally benign alternatives to classical methods.[2] These include:

  • Enzymatic Formylation: Lipases have been shown to catalyze the formation of formate esters, offering high selectivity under mild conditions.[7] This method is particularly advantageous for sensitive substrates.

  • Heterogeneous Catalysis: Supported metal nanoparticles, such as gold on titanium dioxide (Au/TiO2), can catalyze the aerobic oxidative coupling of alcohols with formaldehyde to yield formate esters.[8] This approach benefits from the ease of catalyst separation and recycling.

While these catalytic methods are promising, they may require specialized catalysts and optimization for specific substrates. They represent the cutting edge of formylation chemistry and are continually being refined for broader applicability.

Quantitative Data Summary

The following table provides a comparative overview of the different O-formylation methods for phenolic substrates. The data presented are representative of typical results reported in the literature and serve as a general guideline.

MethodFormylating AgentCatalyst/Co-reagentTemperatureReaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Acetic Formic Anhydride Acetic Anhydride, Formic AcidNone (or mild base for acid scavenging)0°C to Room Temp< 3 hours90-98%High reactivity, high yield, mild conditionsRequires handling of anhydrides
Direct Esterification Formic AcidStrong Acid (e.g., H₂SO₄)RefluxSeveral hours60-80%Atom economical, inexpensive reagentsEquilibrium limited, harsh conditions, longer reaction times
Enzymatic Formylation Formic Acid or other formyl donorsLipaseRoom Temp to 40°C24-72 hours>90%High selectivity, mild conditions, environmentally friendlyLonger reaction times, catalyst cost and availability
Au/TiO₂ Catalysis ParaformaldehydeAu/TiO₂65°C~10 hours~80%Heterogeneous catalyst, ease of separationRequires specialized catalyst, moderate temperature

Experimental Protocols

The following are detailed, step-by-step protocols for the two most common and accessible methods for the synthesis of this compound.

Protocol 1: Synthesis using in situ Generated Acetic Formic Anhydride

This protocol is adapted from established procedures for the O-formylation of alcohols using AFA.[4]

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-ol

  • Acetic anhydride

  • Formic acid (98-100%)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, cool acetic anhydride (1.5 equivalents) to 0°C and slowly add formic acid (2.0 equivalents) with stirring. Caution: The reaction is exothermic.

  • Allow the mixture of acetic anhydride and formic acid to stir for 10-15 minutes at 0°C to generate the acetic formic anhydride in situ.

  • Add the freshly prepared acetic formic anhydride solution dropwise to the cooled solution of 2,3-dihydro-1,4-benzodioxin-6-ol.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Direct Esterification with Formic Acid

This protocol is a general procedure for acid-catalyzed esterification of phenols.

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-ol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous toluene (for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 equivalent), an excess of formic acid (e.g., 5-10 equivalents), and anhydrous toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Reaction and Workflow

O_Formylation_Reaction General Reaction Scheme for O-Formylation cluster_reactants Reactants cluster_products Products Precursor Reaction_Arrow + Precursor->Reaction_Arrow 2,3-dihydro-1,4-benzodioxin-6-ol Formylating_Agent Formylating Agent (e.g., AFA, HCOOH) Formylating_Agent->Reaction_Arrow Product Byproduct Byproduct (e.g., H₂O, CH₃COOH) Product_Arrow Reaction_Arrow->Product_Arrow Catalyst/Conditions Product_Arrow->Product This compound Product_Arrow->Byproduct +

Caption: General O-formylation of 2,3-dihydro-1,4-benzodioxin-6-ol.

AFA_Workflow Experimental Workflow for AFA Method Start Start Dissolve_Phenol Dissolve 2,3-dihydro-1,4-benzodioxin-6-ol in anhydrous solvent Start->Dissolve_Phenol Cool_to_0C Cool to 0°C Dissolve_Phenol->Cool_to_0C Add_AFA Add AFA solution dropwise to phenol solution Cool_to_0C->Add_AFA Prepare_AFA Prepare AFA in situ: Acetic Anhydride + Formic Acid at 0°C Prepare_AFA->Add_AFA React Stir at 0°C, then warm to RT Add_AFA->React Monitor_TLC Monitor reaction by TLC React->Monitor_TLC Monitor_TLC->React Incomplete Quench Quench with NaHCO₃ solution Monitor_TLC->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry_and_Concentrate Dry, filter, and concentrate Extract->Dry_and_Concentrate Purify Purify product Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for synthesis via the Acetic Formic Anhydride (AFA) method.

Conclusion

The choice of method for the synthesis of this compound depends on the specific requirements of the researcher, including scale, available equipment, and desired purity. For high-yield, rapid synthesis under mild conditions, the use of in situ generated acetic formic anhydride is highly recommended. For large-scale, cost-effective production where reaction time is less critical, direct esterification with formic acid is a viable option, provided the equilibrium can be effectively managed. Emerging catalytic methods offer promising green alternatives that are likely to become more prevalent as they are further developed and optimized.

References

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  • Huang, H., Li, X., Yu, C., Zhang, Y., & Wang, W. (2017). Visible-Light-Promoted Nickel-and Organic-Dye-Cocatalyzed Formylation Reaction of Aryl Halides and Triflates and Vinyl Bromides with Diethoxyacetic Acid as a Formyl Equivalent. Angewandte Chemie International Edition, 56(11), 3045-3049. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3-Dihydro-1,4-benzodioxin-6-yl formate. As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding and fostering a culture of safety and environmental responsibility.

Part 1: Core Directive - Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is foundational to its safe handling and disposal. A specific Safety Data Sheet (SDS) for this exact compound is not consistently available[1]. Therefore, a risk assessment must be conducted based on its structural components: an aromatic benzodioxin core and a formate ester functional group.

  • Benzodioxin Core: Structurally similar compounds, such as 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, are consistently classified as irritants to the skin, eyes, and respiratory system.[2][3][4] It is prudent to assume this compound shares a similar hazard profile.

  • Formate Ester Group: Formate esters can undergo hydrolysis to yield the parent alcohol (2,3-dihydro-1,4-benzodioxin-6-ol) and formic acid.[5] This reaction is catalyzed by strong acids or bases. While this presents a potential chemical degradation pathway, it also introduces new hazards and is not recommended as a primary disposal method in a standard laboratory setting without specific, validated protocols.

  • Thermal Decomposition: Upon combustion, the compound is expected to decompose into carbon monoxide (CO) and carbon dioxide (CO2).[3][6] Incomplete combustion of aromatic compounds can potentially generate polycyclic aromatic hydrocarbons (PAHs).[7][8]

Based on this analysis, this compound must be handled as a hazardous chemical.

Hazard ProfileAssessment and Rationale
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Assumed based on data from analogous benzodioxin derivatives.[2]
Irritation Presumed to be a skin, eye, and respiratory irritant.[3][4] Direct contact and inhalation of dust or aerosols should be avoided.
Reactivity Incompatible with strong oxidizing agents and strong bases (which can initiate hydrolysis).[3][6]
Environmental Specific ecotoxicity data is lacking, but release into the environment should be prevented. Many benzodioxole derivatives are noted as toxic to aquatic life.

Part 2: Operational Plan - Safe Handling and Personal Protective Equipment (PPE)

Before beginning any procedure that involves this compound, including disposal preparation, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9]

  • Hand Protection: Use chemically resistant, impervious gloves such as nitrile gloves. Inspect gloves for tears or holes before each use and change them frequently.[9][10]

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required. Ensure clothing fully covers the legs; do not wear shorts or open-toed shoes in the laboratory.[9][11]

  • Respiratory Protection: All handling, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Adherence to each step ensures compliance with standard hazardous waste regulations and minimizes risk.

Step 1: Waste Classification and Segregation
  • Classify as Hazardous: Immediately classify all quantities of this compound, including neat compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, as hazardous chemical waste.[13][14]

  • Segregate from Incompatibles: Ensure the waste container for this compound is stored separately from containers holding strong oxidizing agents or strong bases.[15] This prevents accidental chemical reactions within the waste accumulation area.

Step 2: Proper Containerization
  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a tightly sealing screw cap. The original container is often the best option if it is in good condition.[13]

  • Maintain Container Integrity: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate temperature-induced pressure changes. Keep the container closed at all times except when adding waste.[13][16] A funnel should never be left in an open waste container.[13]

Step 3: Labeling and On-Site Accumulation
  • Label Immediately: As soon as the first quantity of waste is added, affix a hazardous waste tag.

  • Complete the Label: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "This compound ".

    • An accurate estimation of the quantity.

    • The date accumulation started.

  • Store in a Satellite Accumulation Area (SAA): Keep the labeled waste container at or near the point of generation, in a designated and controlled area.[13] This location should be under the direct control of laboratory personnel.

Step 4: Final Disposal Pathway
  • Professional Disposal is Mandatory: The final disposal must be handled by a licensed environmental services contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][14]

  • Recommended Method - Incineration: The preferred disposal method for this type of organic compound is high-temperature incineration at an approved hazardous waste facility.[17] This method leverages thermal decomposition to break the molecule down into simpler, less harmful components like CO2 and water, ensuring complete destruction.[3][6]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the full, properly labeled waste container.[13]

Step 5: Decontamination of Empty Containers

An "empty" container that held this compound is not truly empty and must be decontaminated before being discarded as regular trash.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[16]

  • Collect Rinsate: Each rinse should use a solvent amount equal to about 5-10% of the container's volume. Crucially, all of this rinsate must be collected and disposed of as hazardous waste. [16]

  • Deface and Discard: Once triple-rinsed, deface or remove the original chemical label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.[16]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: For a small, manageable spill, don the full PPE detailed in Part 2.

  • Contain and Absorb: Cover the spill with a chemical absorbent material.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and arrange for disposal.

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.

Visualization: Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (Pure compound or contaminated material) classify Classify as Hazardous Waste start->classify spill Spill Occurs start->spill Accident container Select Compatible, Sealable Container classify->container label Label Container: 'Hazardous Waste' + Full Chemical Name container->label segregate Segregate from Incompatibles (Oxidizers, Bases) label->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact EH&S for Pickup store->contact_ehs disposal Final Disposal: High-Temperature Incineration by Licensed Contractor contact_ehs->disposal spill_kit Use Spill Kit & Collect Debris spill->spill_kit spill_kit->container Place in new waste container

Caption: Decision workflow for safe disposal of this compound.

References

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate, and actionable safety and logistical information for handling 2,3-Dihydro-1,4-benzodioxin-6-yl formate. Our commitment is to empower you with the knowledge to work safely, ensuring both personal well-being and the integrity of your research.

Understanding the Risks: Hazard Identification and Analysis

Furthermore, formate esters as a class of chemicals can be irritants[2][3]. Therefore, we must approach the handling of this compound with a comprehensive personal protective equipment (PPE) strategy.

Summary of Potential Hazards:

Hazard TypePotential EffectSource of Information
Skin Irritation May cause redness, itching, and inflammation upon contact.Inferred from structurally similar compounds[1].
Eye Irritation Can cause serious eye irritation, potentially leading to damage if not promptly addressed.Inferred from structurally similar compounds[1].
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Inferred from structurally similar compounds and the nature of formate esters[1][3].
Ingestion May be harmful if swallowed.General precaution for laboratory chemicals[4].

Your Shield Against Exposure: A Multi-layered PPE Approach

A robust PPE plan is your primary defense against the potential hazards of this compound. The following is a detailed, step-by-step guide to selecting and using the appropriate PPE.

Eye and Face Protection: The First Line of Defense

Rationale: The potential for serious eye irritation necessitates robust eye and face protection. Chemical splash goggles are essential to provide a complete seal around the eyes, protecting them from splashes and airborne particles[5].

Protocol:

  • Primary Protection: Always wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[5].

Skin and Body Protection: A Barrier of Safety

Rationale: To prevent skin irritation, it is crucial to wear appropriate protective gloves and clothing that act as a barrier to the chemical[6].

Protocol:

  • Gloves:

    • Select chemically resistant gloves. While specific permeation data for this compound is unavailable, nitrile gloves are a good initial choice for many laboratory chemicals.

    • Always inspect gloves for any signs of degradation or puncture before use.

    • Practice proper glove removal techniques to avoid contaminating your skin.

  • Lab Coat/Coveralls:

    • Wear a long-sleeved lab coat to protect your skin and personal clothing.

    • For tasks with a higher risk of contamination, consider using disposable coveralls.

  • Footwear:

    • Closed-toe shoes are mandatory in a laboratory setting.

    • For added protection, especially when handling larger quantities, consider chemical-resistant shoe covers.

Respiratory Protection: Ensuring Clean Air

Rationale: The potential for respiratory tract irritation from inhaling dust or aerosols of the compound requires careful consideration of respiratory protection, especially in poorly ventilated areas or when generating dust.

Protocol:

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during activities that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved respirator with a particulate filter is recommended[4]. The choice of respirator will depend on a risk assessment of the specific procedure.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe verify_hood Verify Fume Hood Functionality gather_ppe->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Protocol:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and contaminated labware, should be collected in a designated, labeled hazardous waste container.

  • Container Management: Keep the waste container closed when not in use and store it in a well-ventilated area, away from incompatible materials.

  • Final Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations[4][7]. Do not dispose of this chemical down the drain. For small spills, absorb the material with an inert absorbent such as vermiculite or sand, and place it in the hazardous waste container[8][9].

References

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Enviro Tech. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, August 9). Ethyl formate. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

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2,3-Dihydro-1,4-benzodioxin-6-yl formate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.